Psoralen
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCUUQDIBDJBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00216205 | |
| Record name | Psoralen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00216205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Psoralen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
362.00 to 363.00 °C. @ 760.00 mm Hg | |
| Record name | Psoralen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
In water, 65.16 mg/L at 25 °C | |
| Record name | Psoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ether, Needles (w, ethanol) | |
CAS No. |
66-97-7 | |
| Record name | Psoralen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Psoralen | |
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| Record name | Psoralen | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404562 | |
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| Record name | Psoralen | |
| Source | EPA DSSTox | |
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| Record name | 7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.581 | |
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| Record name | PSORALEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTZ7ZCN2EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Psoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Psoralen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 °C | |
| Record name | Psoralen | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3528 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Psoralen | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034272 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
psoralen derivatives synthesis and screening for anticancer activity
An In-depth Technical Guide to the Synthesis and Screening of Psoralen Derivatives for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This compound and its derivatives, a class of naturally occurring furanocoumarins, have garnered significant attention in medicinal chemistry due to their potent biological activities.[1] These tricyclic, planar compounds are known for their photosensitizing effects, but their potential as anticancer agents, both with and without photoactivation, is an expanding area of research.[2][3] This guide provides a comprehensive overview of the synthesis strategies for novel this compound derivatives, detailed protocols for screening their anticancer efficacy, and an exploration of their mechanisms of action.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into two main approaches: the construction of the core tricyclic furocoumarin ring system and the modification of a pre-existing this compound skeleton.[1][4]
Core Synthesis Strategies
A common and effective method for constructing the coumarin portion of the this compound scaffold is the Pechmann condensation. This involves the reaction of a phenol (like resorcinol) with a β-ketoester under acidic conditions. Subsequent formation of the furan ring onto the coumarin base can be achieved through various methods to yield the final this compound structure.
Modification of the this compound Scaffold
This approach involves making structural changes to the this compound molecule at various positions to explore structure-activity relationships (SAR).[1][5][6] Modifications often focus on the furan and pyrone rings to enhance biological activity and selectivity.
Experimental Protocol: Synthesis of Benzothis compound Analogues via Pechmann Condensation
This protocol is a generalized representation based on methodologies for synthesizing benzofurocoumarin analogues.[7]
-
Reaction Setup : A mixture of a suitable hydroxy-benzofuran, ethyl acetoacetate, and a catalytic amount of a strong acid (e.g., H₂SO₄) is prepared in a round-bottom flask.
-
Condensation : The mixture is stirred and heated, typically at a temperature range of 100-120°C, for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : The reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Purification : The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallization : The crude product is then purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to yield the pure benzothis compound derivative.
-
Characterization : The final compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for this compound Derivative Development
The development process for novel this compound-based anticancer agents follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures a systematic approach to identifying promising lead compounds.
Screening for Anticancer Activity
Evaluating the anticancer potential of newly synthesized this compound derivatives requires a battery of in vitro assays to determine their cytotoxicity, mechanism of cell death, and molecular targets.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their proliferation rate. This protocol is based on standard procedures used for screening this compound compounds.[8][9]
-
Cell Seeding : Cancer cells (e.g., KB, K562, HeLa) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[8][10]
-
Compound Treatment : The synthesized this compound derivatives are dissolved in DMSO and then diluted in the cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period, typically 48 or 72 hours.[8] A control group with DMSO alone is included.
-
MTT Addition : After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis : The cell inhibition rate is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[8]
Experimental Protocol: Annexin V-PI Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis, a form of programmed cell death often induced by anticancer agents.[8][9]
-
Cell Treatment : Cells are treated with the this compound derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting : Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in 1X Binding Buffer.
-
Staining : Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry : The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantification : The percentage of apoptotic cells is quantified to determine the compound's ability to induce apoptosis.[8]
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various this compound derivatives against different human cancer cell lines, as reported in the literature.
| This compound Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
| This compound | K562 (Leukemia) | 24.4 | [8][11] |
| This compound | KB (Oral Carcinoma) | 88.1 | [8][11] |
| This compound | K562/ADM (Drug-Resistant) | 62.6 | [8][11] |
| Isothis compound | K562 (Leukemia) | 49.6 | [8][11] |
| Isothis compound | KBv200 (Drug-Resistant) | 49.4 | [8][11] |
| 4,4',8-trimethylthis compound | HL60 (Leukemia) | 6.6 | [12] |
| 4'-ethyl-4,8-dimethylthis compound | HL60 (Leukemia) | 7.1 | [12] |
| 4'-propyl-4,8-dimethylthis compound | HL60 (Leukemia) | 7.5 | [12] |
Mechanism of Anticancer Action
Psoralens exert their antitumor effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting cell proliferation.[2]
DNA Intercalation and Adduct Formation
The planar structure of this compound allows it to intercalate between the base pairs of DNA.[13][14] Upon activation by UVA light, it can form covalent mono- and di-adducts with pyrimidine bases (especially thymine), leading to interstrand cross-links (ICLs).[13][15][16] These ICLs block DNA replication and transcription, ultimately triggering apoptosis.[13] However, many derivatives also show significant anticancer activity without photoactivation.[1][4]
Induction of Apoptosis via Intrinsic Pathway
This compound has been shown to induce apoptosis by modulating key regulatory proteins in the intrinsic (mitochondrial) pathway.[2] This involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspase-3, a key executioner of apoptosis.[2]
Conclusion and Future Outlook
This compound derivatives represent a promising scaffold for the development of novel anticancer therapeutics. Their synthesis is versatile, allowing for extensive structural modifications to optimize potency and selectivity.[5] Standardized screening protocols, such as MTT and apoptosis assays, are crucial for identifying lead compounds from synthetic libraries. The primary mechanism of action involves the induction of apoptosis through the modulation of the p53 and Bcl-2 family proteins.[2] Future research should focus on elucidating the structure-activity relationships to design derivatives with enhanced efficacy and reduced toxicity, potentially targeting specific cancer-related pathways beyond DNA damage.[5][10] The development of derivatives that do not require photoactivation is particularly promising for treating systemic and deep-seated tumors.[15]
References
- 1. This compound Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor effect and hepatotoxicity mechanisms of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Pharmaceutical Design and Structure-activity Relationships of this compound and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening Antitumor Compounds this compound and Isothis compound from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of novel this compound analogues and their in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening Antitumor Compounds this compound and Isothis compound from <i>Psoralea corylifolia</i> L. Seeds | CiNii Research [cir.nii.ac.jp]
- 12. Relationship Between the Structure of Alkylpsoralens and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. escholarship.org [escholarship.org]
- 15. This compound: a narrative review of current and future therapeutic uses | springermedizin.de [springermedizin.de]
- 16. wjgnet.com [wjgnet.com]
The intricate Dance of Light and Helix: A Technical Guide to Psoralen-DNA Interstrand Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Psoralens, a class of naturally occurring furocoumarins, represent a potent tool in molecular biology and clinical medicine due to their ability to form covalent interstrand cross-links (ICLs) in DNA upon photoactivation. This technical guide provides an in-depth exploration of the mechanism of psoralen-DNA ICL formation, offering a detailed understanding for researchers, scientists, and professionals in drug development. The process, initiated by non-covalent intercalation of this compound into the DNA duplex, proceeds through the formation of monoadducts upon exposure to long-wave ultraviolet (UVA) light, culminating in the generation of a covalent bridge between opposite DNA strands. This guide will dissect the photochemical reactions, kinetic parameters, sequence specificity, and the profound biological consequences of these lesions, including the cellular repair mechanisms and the induction of programmed cell death.
The Core Mechanism: A Stepwise Interplay of Intercalation and Photochemistry
The formation of a this compound-DNA interstrand cross-link is a multi-step process, each stage governed by specific molecular interactions and photochemical principles.
Step 1: Intercalation - The "Dark" Reaction
The initial and crucial step is the non-covalent insertion of the planar this compound molecule between the base pairs of the DNA double helix, a process often referred to as "dark binding" as it occurs in the absence of light.[1] This intercalation is a prerequisite for the subsequent photochemical reactions.[2] The this compound molecule orients itself within the hydrophobic core of the DNA, stacking with adjacent base pairs.[3] While psoralens can intercalate throughout the genome, they exhibit a preference for certain DNA sequences, particularly 5'-TA and 5'-AT sites.[4][5] The geometry of the intercalated complex is critical, as it aligns the reactive double bonds of the this compound with the 5,6-double bonds of adjacent pyrimidine bases, primarily thymine.[3][4]
Step 2: Monoadduct Formation - The First Photon Event
Upon exposure to UVA light (typically in the range of 320-400 nm), the intercalated this compound absorbs a photon, leading to its excitation to a triplet state.[2][6] This excited this compound then undergoes a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine, on one of the DNA strands.[2][7] This reaction forms a covalent cyclobutane ring, resulting in a monoadduct.[1] Two types of monoadducts can be formed, depending on which reactive end of the this compound molecule participates in the reaction:
-
Furan-side monoadduct: Involving the 4',5' double bond of the this compound's furan ring.[2]
-
Pyrone-side monoadduct: Involving the 3,4 double bond of the this compound's pyrone ring.[2]
The formation of monoadducts is the predominant event after short UVA irradiation times.[8]
Step 3: Interstrand Cross-link Formation - The Second Photon Event
The furan-side monoadduct can absorb a second photon of UVA light, which excites it to a state where it can react with a thymine on the opposite DNA strand.[1][4] This second [2+2] cycloaddition reaction forms another cyclobutane ring, creating a covalent bridge that links the two strands of the DNA helix – the interstrand cross-link.[1] The pyrone-side monoadduct, however, is generally considered to be photochemically inert and does not typically proceed to form a cross-link.[4] The entire process, from intercalation to ICL formation, results in significant distortion of the DNA helix.[4]
Quantitative Aspects of this compound-DNA Interactions
The efficiency and kinetics of this compound ICL formation are influenced by several factors, including the specific this compound derivative, UVA dose, and DNA sequence.
| Parameter | This compound Derivative(s) | Value/Observation | Reference(s) |
| Dissociation Constant (KD) of Intercalation | 8-methoxythis compound (8-MOP) | Characterized as a prerequisite for photoaddition. | [2] |
| UVA Absorption Range | 8-MOP, 4,5′,8-trimethylthis compound (TMP), 5-methoxythis compound (5-MOP) | 315–400 nm | [2] |
| Monoadduct (MA) to Interstrand Cross-link (ICL) Ratio | This compound derivative conjugated to a triplex-forming oligonucleotide (TFO) | Ratio decreases and inverts with increasing TFO concentration. | [9] |
| ICL Formation Efficiency | 8-MOP, Amotosalen S59 | Both types of psoralens induced greater levels of ICLs than MAs under the tested conditions. | [10] |
| Yield of 8-MOP induced adducts forming ICLs | 8-methoxythis compound (8-MOP) | Up to 40% | [11] |
| Reaction Kinetics | This compound and thymine | The first bond formation occurs within a microsecond, and the second bond to form the cyclobutane ring takes approximately 50 microseconds. | [7] |
| Sequence Preference for Cross-linking | 4,5′,8-trimethylthis compound (TMP), 8-methoxythis compound (8-MOP) | 5'-TA sequences are preferred over 3'-TA sequences. | [5] |
| Yield of Photo-induced Cross-linking with TFO-Psoralen Conjugate | This compound conjugated to an 11-mer homopyrimidine oligonucleotide | >80% | [12][13] |
Experimental Protocols for Studying this compound-DNA Interactions
A variety of experimental techniques are employed to investigate the different stages of this compound-DNA cross-linking.
In Vitro this compound Cross-linking Assay
Objective: To induce and detect this compound-DNA monoadducts and interstrand cross-links in a controlled in vitro setting.
Materials:
-
Purified DNA (e.g., plasmid DNA, calf thymus DNA)
-
This compound derivative (e.g., 8-MOP, TMP) dissolved in a suitable solvent (e.g., ethanol)
-
Reaction buffer (e.g., PBS)
-
UVA light source (365 nm)
-
Eppendorf tubes or microplate
-
Spectrofluorometer
Protocol:
-
Prepare a solution of DNA in the reaction buffer.
-
Add the this compound stock solution to the DNA solution to the desired final concentration (e.g., 10 µM).[14]
-
Incubate the mixture in the dark to allow for this compound intercalation.
-
Expose the samples to a controlled dose of UVA light (365 nm) for varying durations.[14] Include control samples with DNA and this compound but no UVA, and DNA with UVA but no this compound.
-
Analyze the formation of adducts. The formation of monoadducts can be monitored by a shift in fluorescence, while the subsequent decrease in fluorescence can be associated with the formation of diadducts (cross-links).[14]
-
Alternatively, the products can be analyzed by gel electrophoresis, where ICLs will cause the DNA to renature after denaturation, leading to a faster migration compared to single-stranded denatured DNA.[15]
Alkaline Comet Assay for Detecting ICLs in Cells
Objective: To quantify the level of this compound-induced ICLs in cellular DNA.
Materials:
-
Cultured cells
-
This compound derivative (e.g., 8-propargyloxythis compound, 8-POP)
-
UVA light source
-
Lysis solution
-
Alkaline electrophoresis buffer
-
DNA staining dye (e.g., propidium iodide)
-
Fluorescence microscope
Protocol:
-
Treat cultured cells with the this compound derivative (e.g., 50 µM 8-POP for 60 minutes).[11]
-
Expose the cells to a specific dose of UVA light (e.g., 100 J/m²).[11]
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving the nuclear DNA.
-
Subject the slides to alkaline electrophoresis. DNA with strand breaks will migrate out of the nucleus, forming a "comet tail," while cross-linked DNA will be retained in the "comet head."
-
Stain the DNA with a fluorescent dye.
-
Visualize and quantify the comet parameters (e.g., tail moment) using fluorescence microscopy and appropriate software. A decrease in tail moment compared to a positive control for strand breaks (e.g., H₂O₂) indicates the presence of ICLs.[11]
Biological Consequences and Cellular Responses
This compound-induced ICLs are highly cytotoxic lesions as they create a covalent block to essential cellular processes.
Blockade of DNA Replication and Transcription
ICLs physically prevent the separation of the two DNA strands, thereby halting the progression of both DNA and RNA polymerases.[4][10] This blockade of replication and transcription is a primary mechanism of the antiproliferative effects of this compound plus UVA (PUVA) therapy.[8][16]
Induction of Cell Cycle Arrest and Apoptosis
The cellular machinery recognizes ICLs as severe DNA damage, triggering signaling pathways that can lead to cell cycle arrest, allowing time for repair, or, if the damage is too extensive, programmed cell death (apoptosis).[16][17] The induction of p53, a key tumor suppressor protein, is a critical event in this response and is more potently triggered by ICLs than by monoadducts.[8][16]
DNA Repair Pathways
Cells have evolved complex and multifaceted pathways to repair ICLs. In mammalian cells, this involves a combination of nucleotide excision repair (NER), homologous recombination (HR), and translesion synthesis (TLS) proteins.[4][18] A key step in the repair process is the "unhooking" of the ICL, which involves incisions on one strand of the DNA on either side of the cross-link, often mediated by NER endonucleases such as the XPF-ERCC1 complex.[18][19] This unhooking generates a double-strand break, which is then repaired by homologous recombination.[19]
Visualizing the Mechanisms
To further elucidate the complex processes involved in this compound-DNA interstrand cross-linking, the following diagrams illustrate the key pathways and experimental workflows.
Caption: The stepwise mechanism of this compound-DNA interstrand cross-link formation.
Caption: A simplified overview of the cellular repair pathway for this compound-induced ICLs.
Caption: The experimental workflow for detecting this compound-induced ICLs using the alkaline comet assay.
Conclusion
The ability of psoralens to form DNA interstrand cross-links upon photoactivation is a powerful phenomenon with significant implications for both basic research and clinical applications. A thorough understanding of the underlying photochemical mechanism, the factors influencing its efficiency, and the subsequent cellular responses is paramount for harnessing its potential in areas such as cancer therapy, the study of DNA repair, and the development of novel molecular tools. This guide has provided a comprehensive overview of these core aspects, serving as a valuable resource for professionals working at the forefront of molecular science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Geometry of intercalation of psoralens in DNA approached by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site specificity of this compound-DNA interstrand cross-linking determined by nuclease Bal31 digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencedaily.com [sciencedaily.com]
- 8. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of this compound DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. This compound Crosslinking In Vitro [scott-saunders.github.io]
- 15. Accurate measurement of this compound-crosslinked DNA: direct biochemical measurements and indirect measurement by hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound interstrand cross-link repair is specifically altered by an adjacent triple-stranded structure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Processing of a this compound DNA Interstrand Cross-link by XPF-ERCC1 Complex in Vitro* | Semantic Scholar [semanticscholar.org]
Psoralen's Interaction with RNA Secondary and Tertiary Structures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring heterocyclic compounds that have become indispensable tools in molecular biology for probing nucleic acid structure and interactions. Their ability to intercalate into double-stranded regions of DNA and RNA and, upon photoactivation, form covalent crosslinks has been extensively utilized to elucidate the secondary and tertiary structures of RNA molecules. This technical guide provides a comprehensive overview of the mechanisms of psoralen-RNA interactions, quantitative data on various this compound derivatives, detailed experimental protocols for their application, and visualizations of the key processes involved.
Core Mechanism of this compound-RNA Interaction
Psoralens are planar molecules that readily intercalate into the helical regions of RNA. The interaction is primarily driven by stacking forces between the this compound molecule and the adjacent base pairs. Upon exposure to long-wavelength ultraviolet (UVA) light (typically 365 nm), the intercalated this compound becomes photoactivated, leading to the formation of covalent monoadducts and interstrand crosslinks with pyrimidine bases, preferentially uracil, on opposite strands.[1][2][3][4][5] This process involves a [2+2] photocycloaddition between the 3,4 or 4',5' double bond of the this compound and the 5,6 double bond of a pyrimidine base.[2][4] The formation of a second adduct, resulting in an interstrand crosslink, "freezes" the RNA structure, allowing for the identification of interacting strands. These crosslinks can be reversed by exposure to short-wavelength UV light (around 254 nm), which facilitates the analysis of the crosslinked RNA species.[5][6]
Quantitative Data on this compound Derivatives
The selection of a this compound derivative is critical for the success of RNA structure probing experiments. Various derivatives have been synthesized to improve properties such as solubility, crosslinking efficiency, and the ability to be enriched. The following tables summarize the available quantitative data for commonly used this compound derivatives.
| This compound Derivative | Key Properties & Advantages | Quantitative Data | References |
| This compound (unmodified) | Parent compound, baseline for comparison. | Sensitivity for RNA-RNA interaction detection: ~0.45. | [2] |
| 4'-aminomethyl-4,5',8-trimethylthis compound (AMT) | Improved water solubility compared to this compound. Widely used in early studies. | Solubility: ~1 mg/mL in water. Efficiently crosslinks double-stranded regions in cells with a 7.2-fold increase compared to UV light alone. | [3][4] |
| Amotosalen (S-59) | Markedly increased water solubility. | Solubility: 230 mg/mL in water. A 10-fold increase in concentration (from 0.5 mg/mL AMT to 5.0 mg/mL amotosalen) results in a 7-fold increase in cross-linked RNA in vivo. | [2][4][7] |
| Biotinylated this compound (e.g., PP3B, AP3B) | Enables enrichment of crosslinked RNA fragments using streptavidin affinity purification. | Sensitivity for RNA-RNA interaction detection with biotinylated this compound: ~0.75. AP3B is 4 to 5 times more effective at labeling DNA in cells than the commercially available PP3B. | [1][2][4][8][9][10] |
| Parameter | Value | Condition | References |
| Quantum Yield of Photoreversal | 0.16 | 240-266 nm irradiation of an isolated diadduct. | [2] |
| 0.30 | >280 nm irradiation of an isolated diadduct. | [2] | |
| RNA Integrity After Photoreversal | <0.5% | 30 min irradiation with 254 nm at 4 mW/cm² without a quencher. | [4] |
| 30% | 30 min irradiation with 254 nm at 4 mW/cm² in the presence of acridine orange. | [4] |
Key Experimental Protocols
This compound Crosslinking of RNA in vivo (General Protocol)
This protocol outlines the general steps for crosslinking RNA within living cells using a this compound derivative.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (e.g., AMT at 0.5 mg/mL in PBS)
-
UVA (365 nm) crosslinking device
Procedure:
-
Culture cells to the desired confluency in appropriate culture dishes.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the this compound solution to the cells. For a 10 cm plate, use approximately 2-5 mL of the this compound solution to ensure complete coverage.
-
Incubate the cells with the this compound solution for a specific duration (e.g., 10-30 minutes) at 37°C to allow for this compound intercalation into RNA.
-
Place the culture dish on a cold surface (e.g., an ice-water bath) and irradiate with UVA light (365 nm) for a specified time (e.g., 5-20 minutes). The optimal irradiation time and distance from the light source should be empirically determined.
-
After irradiation, aspirate the this compound solution and wash the cells with PBS.
-
The cells can now be harvested for RNA extraction and downstream analysis.
This compound Analysis of RNA Interactions and Structures (PARIS) Protocol
The PARIS method is a high-throughput technique to map RNA duplexes globally in living cells.[11][12]
Materials:
-
Cells crosslinked with AMT as described above.
-
Lysis buffer
-
RNase III
-
T4 RNA Ligase 1
-
Reagents for 2D gel electrophoresis (native and denaturing)
-
Reagents for reverse transcription and library preparation
Procedure:
-
Cell Lysis and RNA Fragmentation: Lyse the crosslinked cells and extract total RNA. Partially digest the RNA with RNase III to generate fragments of a suitable size for sequencing.
-
2D Gel Electrophoresis:
-
Separate the RNA fragments on a native polyacrylamide gel in the first dimension.
-
Excise the entire lane and place it horizontally at the top of a denaturing (urea) polyacrylamide gel for the second dimension of electrophoresis. Crosslinked RNA species will migrate slower in the second dimension and appear above the diagonal of non-crosslinked fragments.
-
-
Elution and Proximity Ligation: Excise the gel region containing the crosslinked RNA, elute the RNA, and perform proximity ligation using T4 RNA Ligase 1. This step ligates the two ends of the crosslinked RNA fragments together, creating a chimeric molecule.
-
Photoreversal and Library Preparation: Reverse the this compound crosslinks by irradiating the ligated RNA with 254 nm UV light. Proceed with reverse transcription, adapter ligation, and PCR amplification to generate a sequencing library.
-
Sequencing and Data Analysis: Sequence the library and analyze the chimeric reads to identify the interacting RNA regions.
Sequencing of this compound Crosslinked, Ligated, and Selected Hybrids (SPLASH) Protocol
SPLASH is another powerful method for the genome-wide capture of RNA-RNA interactions in vivo, utilizing a biotinylated this compound for enrichment.[1][8]
Materials:
-
Cells crosslinked with biotinylated this compound.
-
Lysis buffer and reagents for RNA extraction.
-
Streptavidin-coated magnetic beads.
-
T4 RNA Ligase 1.
-
Reagents for reverse transcription and library preparation.
Procedure:
-
In vivo Crosslinking and RNA Extraction: Treat cells with biotinylated this compound and irradiate with 365 nm UV light. Extract total RNA.
-
RNA Fragmentation and Enrichment: Fragment the RNA to an appropriate size. Enrich for biotinylated (crosslinked) RNA fragments using streptavidin-coated magnetic beads.
-
Proximity Ligation: Perform proximity ligation on the bead-bound RNA fragments using T4 RNA Ligase 1 to create chimeric molecules.
-
Reverse Crosslinking and Elution: Elute the ligated RNA from the beads and reverse the this compound crosslinks by irradiating with 254 nm UV light.
-
Library Preparation and Sequencing: Construct a cDNA library from the eluted chimeric RNA molecules for high-throughput sequencing.
-
Data Analysis: Map the chimeric reads to the genome/transcriptome to identify intramolecular and intermolecular RNA interactions.
Reverse Transcription Analysis of this compound Crosslinks
This method is used to map the precise location of a this compound crosslink within an RNA molecule.[13][14]
Materials:
-
This compound-crosslinked RNA.
-
A DNA primer specific to a region downstream of the suspected crosslink site.
-
Reverse transcriptase and dNTPs.
-
Reagents for denaturing polyacrylamide gel electrophoresis.
Procedure:
-
Anneal the specific DNA primer to the crosslinked RNA template.
-
Perform a reverse transcription reaction. The reverse transcriptase will proceed along the RNA template until it encounters the this compound crosslink, at which point it will terminate.
-
Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same primer and a non-crosslinked template.
-
The site of the crosslink can be identified as the position where the reverse transcriptase terminates, which will be one nucleotide 3' to the crosslinked base.
Visualizations
Mechanism of this compound-RNA Interaction
Caption: Mechanism of this compound intercalation, photo-crosslinking, and reversal in RNA.
Experimental Workflow for PARIS
Caption: Workflow of the this compound Analysis of RNA Interactions and Structures (PARIS) method.
Experimental Workflow for SPLASH
Caption: Workflow for Sequencing of this compound Crosslinked, Ligated, and Selected Hybrids (SPLASH).
Conclusion
This compound-based crosslinking remains a cornerstone technique for the investigation of RNA secondary and tertiary structures. The development of advanced derivatives and high-throughput sequencing methodologies like PARIS and SPLASH has revolutionized our ability to map RNA interactomes on a global scale. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively employ psoralens in their studies of RNA structure and function. The continued refinement of these methods promises to yield even deeper insights into the complex world of RNA biology.
References
- 1. Mapping RNA-RNA Interactions Globally Using Biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting RNA-RNA interactions using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Mapping RNA-RNA Interactions Globally Using Biotinylated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]
- 13. Use of reverse transcription to determine the exact locations of this compound photochemical crosslinks in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Probing RNA-Protein Interactions by this compound Photocrosslinking | Springer Nature Experiments [experiments.springernature.com]
Probing the Architecture of Life: A Technical Guide to Photoreactive Psoralen Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of naturally occurring furocoumarins, have emerged as powerful tools in molecular biology and drug development. Their unique ability to intercalate into nucleic acid helices and, upon photoactivation with long-wave ultraviolet (UVA) light, form covalent crosslinks with pyrimidine bases has made them invaluable probes for elucidating the structure and function of DNA and RNA.[1][2][3] This technical guide provides an in-depth exploration of novel photoreactive probes based on psoralen derivatives, offering a comprehensive resource for researchers seeking to harness their potential. We will delve into the core mechanisms of this compound photoaddition, present detailed experimental protocols, summarize key quantitative data, and visualize complex biological pathways and workflows.
Core Principles of this compound Photoreactivity
The utility of psoralens as photoreactive probes stems from a two-step mechanism: intercalation and photocycloaddition.
-
Intercalation: The planar, tricyclic structure of this compound derivatives allows them to intercalate into the hydrophobic core of double-stranded DNA and RNA, positioning themselves between adjacent base pairs.[4][5] This non-covalent interaction is a prerequisite for the subsequent photoreaction.
-
Photocycloaddition: Upon irradiation with UVA light (typically around 365 nm), the intercalated this compound becomes electronically excited.[2][6] This excited state enables the this compound to undergo a [2+2] cycloaddition reaction with the 5,6-double bond of a neighboring pyrimidine base (thymine in DNA, uracil in RNA). This reaction can occur at either the furan or the pyrone end of the this compound molecule, leading to the formation of a monoadduct. A second photoactivation event can induce a subsequent cycloaddition with a pyrimidine on the complementary strand, resulting in an interstrand crosslink (ICL).[4][7]
This process is visually represented in the following reaction pathway:
Novel this compound Derivatives: Expanding the Toolkit
While classic psoralens like 8-methoxythis compound (8-MOP) and 4,5',8-trimethylthis compound (TMP) are widely used, recent research has focused on developing novel derivatives with enhanced properties. These advancements aim to improve solubility, DNA binding affinity, and photoreactivity, as well as to introduce new functionalities for specific applications.
Key Classes of Novel Derivatives:
-
Aminomethyl Derivatives: The addition of an aminomethyl group, as seen in 4'-aminomethyl-4,5',8-trimethylthis compound (AMT), increases water solubility and enhances DNA binding affinity through electrostatic interactions with the phosphate backbone.[8]
-
Biotinylated Psoralens: Conjugating biotin to a this compound derivative, such as in AMT-PEG3-biotin (AP3B), allows for the efficient labeling and subsequent purification of crosslinked nucleic acids and their interacting partners using streptavidin-based affinity capture.[4][8]
-
Click-Chemistry Compatible Psoralens: Derivatives like 8-propargyloxythis compound (8-POP) incorporate a small alkyne handle, enabling the use of "click chemistry" for the attachment of various reporter molecules, such as fluorophores, after the crosslinking reaction.[5][9] This strategy minimizes steric hindrance during the initial photo-crosslinking event.
-
Maleimide and Succinimidyl Ester Derivatives: These derivatives are designed for conjugation to other biomolecules, such as proteins or oligonucleotides, through reactions with thiols or primary amines, respectively. This allows for the targeted delivery of the photoreactive probe to specific cellular locations or nucleic acid sequences.
Quantitative Data on this compound Derivatives
The efficiency of a photoreactive probe is determined by its binding affinity for the target nucleic acid and its quantum yield for the photoreaction. The following tables summarize key quantitative data for several common and novel this compound derivatives.
Table 1: DNA Binding Constants of this compound Derivatives
| This compound Derivative | DNA Type | Binding Constant (KD or Ka) | Method | Reference |
| 8-Methoxythis compound (8-MOP) | Calf Thymus DNA | Ka = 0.325 x 106 M-1 | Spectrofluorometry | [10] |
| 4'-Aminomethyl-4,5',8-trimethylthis compound (AMT) | Calf Thymus DNA | Ka = 0.516 x 106 M-1 | Spectrofluorometry | [10] |
| 4'-Aminomethyltrioxsalen | Supercoiled DNA | Ka = 300-2500 M-1 (in 0.5-4 mM Mg2+) | Gel Electrophoresis | [11] |
| 4'-Hydroxymethyltrioxsalen | Supercoiled DNA | Ka = 70 M-1 (in 0.5 mM Mg2+) | Gel Electrophoresis | [11] |
| Novel Derivative "6E" | Calf Thymus DNA | Ka = 7.30 x 106 M-1 | Spectrofluorometry | [10] |
Table 2: Photoreaction Quantum Yields of this compound Derivatives
| This compound Derivative | DNA Type | Quantum Yield (ΦR) | Method | Reference |
| 8-Methoxythis compound (8-MOP) | AT-DNA | 0.04 | UV/Vis Spectroscopy | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving photoreactive this compound probes.
Protocol 1: In Vitro this compound-DNA Photocrosslinking
This protocol describes a general procedure for the photocrosslinking of DNA with a this compound derivative in vitro.
Materials:
-
Purified DNA (e.g., plasmid DNA, PCR product)
-
This compound derivative stock solution (e.g., 1 mg/mL in DMSO or ethanol)
-
Reaction Buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
UVA lamp (365 nm)
-
Microcentrifuge tubes or a microplate
-
Ice
Procedure:
-
Prepare the DNA solution to the desired concentration in the reaction buffer.
-
Add the this compound stock solution to the DNA solution to achieve the final desired this compound concentration. A typical starting concentration is 10 µg/mL.[13]
-
Incubate the mixture in the dark for 5-15 minutes at room temperature to allow for this compound intercalation.[13][14]
-
Place the samples on ice to minimize thermal denaturation of the DNA.
-
Irradiate the samples with a 365 nm UVA lamp. The irradiation time and distance from the lamp should be optimized for the specific this compound derivative and experimental setup. A typical starting point is 15 minutes at a distance of 6 cm.[13] For some applications, multiple rounds of irradiation may be necessary.[13]
-
After irradiation, the crosslinked DNA can be purified, for example, by ethanol precipitation.[14]
-
Analyze the crosslinking efficiency using methods such as denaturing agarose gel electrophoresis, where crosslinked DNA will migrate slower than its non-crosslinked counterpart.
Protocol 2: Synthesis of 8-Methoxythis compound (8-MOP)
This protocol outlines a synthetic route to 8-methoxythis compound.
Materials:
-
Pyrogallol
-
Malic acid
-
Concentrated Sulfuric acid
-
7-Hydroxycoumarin
-
Acetic anhydride
-
Aluminum chloride
-
Acetone
-
Potassium carbonate
-
Allyl bromide
-
N,N-Diethylaniline
-
Osmium tetroxide
-
Potassium periodate
-
Methanol
-
Phosphoric acid
-
Hydrogen peroxide
-
p-toluenesulfonic acid
-
Sodium hydroxide
-
Iodomethane
Procedure: The synthesis of 8-MOP is a multi-step process that begins with the Pechmann condensation of pyrogallol and malic acid in the presence of sulfuric acid to form 7,8-dihydroxycoumarin.[15] This intermediate then undergoes a series of reactions including acetylation, Fries rearrangement, etherification with allyl bromide, Claisen rearrangement, oxidative cleavage, and finally methylation to yield 8-methoxythis compound.[15] A detailed, step-by-step procedure can be found in the cited literature.[15]
Protocol 3: Determination of DNA Binding Affinity by Spectrofluorometry
This protocol describes how to determine the binding constant of a this compound derivative to DNA using fluorescence spectroscopy.[10]
Materials:
-
This compound derivative
-
Calf thymus DNA or a synthetic oligonucleotide
-
Buffer (e.g., PBS)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the this compound derivative and a stock solution of DNA of known concentration.
-
In a quartz cuvette, prepare a solution of the this compound derivative at a fixed concentration.
-
Measure the initial fluorescence intensity of the this compound solution.
-
Titrate the this compound solution with small aliquots of the DNA stock solution.
-
After each addition of DNA, allow the solution to equilibrate and then measure the fluorescence intensity. The fluorescence of the this compound will typically be quenched upon intercalation into DNA.
-
The binding constant (Ka) can be determined by analyzing the fluorescence quenching data using a Scatchard plot or by fitting the data to an appropriate binding model.[10]
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways involving this compound derivatives.
Conclusion
Photoreactive probes based on novel this compound derivatives represent a versatile and powerful platform for investigating the intricate world of nucleic acid structure and interactions. The continuous development of new derivatives with enhanced properties and functionalities is expanding their applications in basic research and drug discovery. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize these remarkable molecular tools. As our ability to synthesize and apply these probes grows, so too will our understanding of the fundamental processes of life.
References
- 1. Detecting RNA-RNA interactions using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102030757B - Synthesis process of methoxsalen - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Crosslinking In Vitro [scott-saunders.github.io]
- 7. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. DNA unwinding induced by photoaddition of this compound derivatives and determination of dark-binding equilibrium constants by gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Psoralen as a Molecular Tool for Studying DNA Repair Pathways: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Psoralens are a class of naturally occurring photosensitive compounds that have become indispensable tools in the study of DNA repair. When activated by Ultraviolet A (UVA) light, psoralens form covalent adducts with DNA, including highly cytotoxic interstrand crosslinks (ICLs). This ability to induce specific, controllable DNA damage allows researchers to dissect the complex cellular pathways responsible for maintaining genomic integrity. This technical guide provides an in-depth overview of the use of psoralen as a molecular tool, detailing its mechanism of action, key experimental protocols, and the interpretation of quantitative data.
Mechanism of this compound-Induced DNA Damage
Psoralens are planar, tricyclic molecules that readily intercalate into the DNA double helix, showing a preference for 5'-TA sites.[1] Upon exposure to UVA radiation (320-400 nm), a [2+2] cycloaddition reaction occurs between the this compound molecule and the 5,6-double bond of a pyrimidine base, typically thymine.[2][3] This initial reaction forms a monoadduct. If a second pyrimidine is suitably positioned on the opposite strand, a second photoactivation event can create a covalent link between the two DNA strands, resulting in an ICL.[4][5] This process effectively halts cellular processes that require strand separation, such as replication and transcription.[1][6][7]
Caption: Workflow of this compound-induced interstrand crosslink (ICL) formation.
Investigating DNA Repair Pathways with this compound
The highly toxic nature of ICLs necessitates their efficient removal by the cell. Several major DNA repair pathways are involved in processing this compound-induced damage, and this compound is a key tool for studying their function and interplay.
-
Nucleotide Excision Repair (NER): The NER pathway is critical for removing bulky DNA lesions. While it is the primary pathway for repairing this compound monoadducts, it also plays a crucial role in the initial "unhooking" step of ICL repair, where incisions are made on one strand of the DNA flanking the crosslink.[8][9] Cells deficient in NER components, such as those from Xeroderma Pigmentosum (XP) patients, are highly sensitive to this compound plus UVA (PUVA) treatment.[9][10]
-
Fanconi Anemia (FA) Pathway: This is a specialized and complex pathway dedicated to the repair of ICLs, particularly during the S-phase of the cell cycle.[11] The FA core complex recognizes the stalled replication fork at an ICL and monoubiquitinates the FANCD2-FANCI heterodimer. This event is a critical activation step, orchestrating the recruitment of nucleases for the unhooking incisions and coordinating with other pathways like homologous recombination (HR) and translesion synthesis (TLS) to complete the repair.[11] Cells from Fanconi Anemia patients are exquisitely sensitive to crosslinking agents and show defects in removing this compound-induced ICLs.[12][13][14]
-
Homologous Recombination (HR) and Mismatch Repair (MMR): Following the unhooking of the ICL, a double-strand break (DSB) is often generated. The HR pathway is essential for repairing this break in an error-free manner using the sister chromatid as a template.[15] Additionally, components of the Mismatch Repair (MMR) pathway have been shown to participate in the recognition and processing of this compound ICLs, contributing to an error-free repair mechanism.[15][16]
Caption: Key pathways in the repair of this compound-induced interstrand crosslinks.
Experimental Protocols
Quantification of ICLs using a Modified Alkaline Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage. A modified version is used to measure ICLs, which reduce the migration of DNA fragments during electrophoresis.[17]
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the desired concentration of 8-methoxythis compound (8-MOP) for 60 minutes in the dark.[18] Wash cells thoroughly with PBS.
-
UVA Irradiation: Irradiate cells with a specific dose of UVA light (e.g., 100 J/m²) using a calibrated source like a Stratalinker.[18] For repair kinetics, incubate cells for various time points (e.g., 0, 6, 12, 24 hours) post-irradiation.
-
Induction of Strand Breaks: To measure ICLs, it's necessary to first introduce a fixed number of random single-strand breaks. This is often done by exposing cells to a defined dose of ionizing radiation (e.g., 9 Gy) or a chemical agent like H₂O₂ (e.g., 200 µM for 15 min at 37°C).[18][19] The ICLs will retard the migration of these fragments.
-
Comet Assay Procedure:
-
Embed approximately 10,000 cells in low-melting-point agarose on a microscope slide.
-
Lyse cells in a high-salt, detergent-containing solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to form nucleoids.
-
Perform alkaline electrophoresis (e.g., at ~25 V, 300 mA for 20-30 min) in a buffer of ~pH 13.
-
-
Visualization and Analysis: Stain DNA with a fluorescent dye (e.g., SYBR Gold). Capture images using a fluorescence microscope. Quantify the comet tail moment (product of tail length and fraction of DNA in the tail) using specialized software. A decrease in the tail moment relative to the irradiated control (no this compound) indicates the presence of ICLs.
Caption: Experimental workflow for the this compound-sensitized comet assay.
Cell Viability Assay (WST-1 or MTT)
Cell viability assays are essential for determining the cytotoxicity of PUVA treatment and comparing the sensitivity of different cell lines (e.g., wild-type vs. repair-deficient).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
PUVA Treatment: Replace the medium with a medium containing the desired concentration of this compound (e.g., 0.1-100 µM).[20] Incubate for 1 hour. Wash with PBS and add fresh PBS or medium. Expose the plate to a specific dose of UVA radiation (e.g., 1-3 J/cm²).[20]
-
Incubation: Replace the PBS with a complete growth medium and incubate for a period sufficient for cell death to manifest (typically 48-72 hours).
-
Viability Measurement:
-
Add WST-1 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis: Express the absorbance of treated wells as a percentage of the untreated control wells to determine the percent cell viability. Plotting viability against this compound/UVA dose allows for the calculation of EC₅₀ values.[20]
Quantitative Data Presentation
The following tables summarize representative data from this compound-based DNA repair studies, comparing wild-type (WT) cells with DNA repair-deficient cell lines.
Table 1: Cytotoxicity of 8-MOP plus UVA in Different Human Cell Lines
| Cell Line | Genotype / Deficient Pathway | EC₅₀ (µM 8-MOP at 1.5 J/cm² UVA) |
| GM05566 | Wild-Type | ~130 µM |
| GM05509C (XP-A) | NER-deficient | ~30 µM[16] |
| HSC-536 (FA-A) | Fanconi Anemia-deficient | <10 µM |
Data are illustrative and compiled from typical results in the literature. EC₅₀ values can vary significantly based on the specific cell line and experimental conditions.
Table 2: this compound ICL Repair Kinetics
| Cell Line | Time Post-PUVA (hours) | % Remaining ICLs (Relative to 0h) |
| Wild-Type Fibroblasts | 0 | 100% |
| 2.5 | ~50%[21] | |
| 12 | ~25% | |
| 24 | <10%[14] | |
| FA-A Fibroblasts | 0 | 100% |
| 12 | ~70% | |
| 24 | ~60-65%[14] |
Repair kinetics are determined by quantifying ICLs at different time points after initial damage induction, often using methods like the comet assay or electron microscopy.[14][21]
Conclusion
This compound, when combined with UVA light, provides a robust and controllable method for inducing DNA interstrand crosslinks, one of the most challenging lesions for a cell to repair.[6] This property makes it an invaluable molecular tool for researchers investigating the intricate network of DNA repair pathways, including NER, the Fanconi Anemia pathway, and homologous recombination. The experimental protocols and quantitative data frameworks presented here offer a guide for utilizing this compound to probe cellular repair capacity, identify defects in specific pathways, and screen for potential therapeutic agents that modulate DNA repair processes. The profound sensitivity of repair-deficient cells, particularly those from Fanconi Anemia patients, to this compound underscores its clinical relevance and its continued importance in fundamental and translational research.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair of Laser-localized DNA Interstrand Cross-links in G1 Phase Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleotide excision repair proteins and interstrand crosslink repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactivation of this compound-reacted plasmid DNA in Fanconi anemia, xeroderma pigmentosum, and normal human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fanconi anemia, complementation group A, cells are defective in ability to produce incisions at sites of this compound interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutational response of Fanconi anaemia cells to shuttle vector site-specific this compound cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular analysis by electron microscopy of the removal of this compound-photoinduced DNA cross-links in normal and Fanconi's anemia fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. embopress.org [embopress.org]
- 17. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantification and repair of this compound-induced interstrand crosslinks in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
investigating the mechanism of action of psoralen in PUVA therapy
An In-depth Technical Guide to the Mechanism of Action of Psoralen in PUVA Therapy
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound plus ultraviolet A (PUVA) therapy is a well-established and effective treatment for a variety of hyperproliferative and inflammatory skin disorders, including psoriasis, vitiligo, and cutaneous T-cell lymphoma.[1][2] The therapy leverages the photochemical properties of psoralens, a class of naturally occurring furocoumarins, which act as photosensitizers.[3][4] When activated by UVA radiation, psoralens mediate a cascade of molecular and cellular events, the cornerstone of which is the covalent modification of cellular DNA. This guide provides a detailed examination of the molecular mechanisms, cellular sequelae, and key experimental methodologies used to investigate the action of this compound in PUVA therapy.
The Core Mechanism: this compound-DNA Photobinding
The primary therapeutic action of PUVA therapy is attributed to the formation of covalent adducts between this compound and DNA, which inhibits DNA synthesis and cell proliferation.[1][5] This process can be broken down into three sequential steps: intercalation, monoadduct formation, and interstrand cross-link (ICL) formation.
Intercalation (The "Dark" Stage)
Prior to photoactivation, this compound molecules, which are planar and tricyclic, reversibly insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[6][7][8] This non-covalent interaction is a prerequisite for the subsequent photochemical reactions and preferentially occurs at 5'-TpA sequences.[2][9] The affinity for intercalation can be quantified by the dissociation constant (KD), with lower values indicating stronger binding.
Photochemical Reactions (The "Light" Stage)
Upon exposure to UVA radiation (320-400 nm), the intercalated this compound molecule absorbs photons, transitioning to an excited triplet state.[6][10] This electronically excited this compound becomes highly reactive and can undergo a [2+2] photocycloaddition reaction with the 5,6-double bond of adjacent pyrimidine bases, primarily thymine.[6][11]
This photoreaction occurs in two steps:
-
Monoadduct Formation: The absorption of a single photon can lead to the formation of a covalent bond between one side of the this compound molecule (either the 3,4-pyrone side or the 4',5'-furan side) and a pyrimidine base on one strand of the DNA. This results in a this compound monoadduct.[7][12]
-
Interstrand Cross-Link (ICL) Formation: If a furan-side monoadduct has formed and is positioned correctly, it can absorb a second photon. This allows the other reactive end of the this compound molecule to react with a pyrimidine on the opposite DNA strand, creating a highly cytotoxic interstrand cross-link (ICL).[7][11][12] ICLs physically block the separation of the DNA strands, thereby halting DNA replication and transcription.[13][14]
Cellular and Molecular Consequences
The formation of this compound-DNA adducts, particularly ICLs, triggers a range of cellular responses that contribute to the therapeutic effect of PUVA.
Inhibition of Proliferation and Cell Cycle Arrest
By physically obstructing the machinery of DNA replication and transcription, this compound-ICLs are potent inhibitors of cell proliferation.[7][15] This antiproliferative effect is central to the treatment of hyperproliferative disorders like psoriasis.[1] The resulting DNA damage activates cellular stress responses, leading to cell cycle arrest, which provides the cell with time to attempt DNA repair.[5][16]
Induction of Apoptosis
If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[17] This is a key mechanism for eliminating pathogenic cells, such as the hyperproliferative keratinocytes in psoriasis and malignant T-cells in cutaneous T-cell lymphoma.[3][16] The apoptotic response to PUVA-induced ICLs is often mediated by the ataxia-telangiectasia and Rad3-related (ATR) kinase signaling pathway, leading to the phosphorylation and stabilization of the p53 tumor suppressor protein.[7][14]
Immunomodulatory Effects
Beyond its direct cytotoxic effects, PUVA therapy exerts significant immunomodulatory actions.[18] Treatment can induce apoptosis in infiltrating T-lymphocytes in the skin, which is crucial for treating inflammatory conditions.[5][16] Furthermore, PUVA can affect dendritic cell (DC) function; while inducing DC apoptosis, it can also skew naive T-cells toward a Th2 response, characterized by increased secretion of anti-inflammatory cytokines like IL-4 and IL-10 and decreased secretion of pro-inflammatory cytokines like IFN-γ and IL-12.[19][20] This shift in cytokine profiles helps to resolve the inflammation associated with diseases like psoriasis.[21]
Other Molecular Targets
While DNA is the primary target, research indicates that psoralens can also photoreact with other cellular components like RNA and proteins.[5][22] Additionally, some studies suggest that PUVA can act at the cell membrane level, potentially through a specific this compound receptor, leading to the phosphorylation and inhibition of the epidermal growth factor (EGF) receptor.[23][24] This could contribute to the antiproliferative effects by disrupting normal growth factor signaling.
Quantitative Data
The efficiency of PUVA therapy is dependent on several quantifiable parameters, including the binding affinity of the this compound to DNA and the yield of photoadducts generated upon UVA irradiation.
Table 1: this compound-DNA Intercalation Affinity
| This compound Derivative | DNA Type | Dissociation Constant (KD) | Reference |
|---|---|---|---|
| 8-Methoxythis compound (8-MOP) | AT-DNA | 1.1 x 10-3 M | [6] |
| 4,5′,8-trimethylthis compound (TMP) | AT-DNA | ~10-4 M |[6] |
Table 2: Yield of this compound-Induced DNA Adducts in Human Cells Data for cells treated with 100 ng/mL 8-MOP and varying doses of UVA light.
| UVA Dose (J/cm2) | ICLs (lesions/103 nucleotides) | Total Monoadducts (lesions/106 nucleotides) | Reference |
|---|---|---|---|
| 0.5 | ~0.03 (estimated) | 20.2 | [25] |
| 10.0 | ~0.12 (estimated) | 66.6 |[25] |
Data for cells treated with amotosalen (S59) and varying doses of UVA light.
| UVA Dose (J/cm2) | ICLs (lesions/103 nucleotides) | Total Monoadducts (lesions/106 nucleotides) | Reference |
|---|---|---|---|
| 0.5 | 3.9 | 319 | [13][25] |
| 10.0 | 12.8 | 194 |[13][25] |
Key Experimental Protocols
Investigating the mechanism of this compound action requires a suite of specialized experimental techniques to quantify DNA adducts and assess cellular responses.
Protocol: Quantification of this compound-DNA Adducts by LC-MS/MS
This method allows for the highly sensitive and specific quantification of both ICLs and various monoadducts.[13][25]
Methodology Outline:
-
Cell Culture and Treatment: Human cells (e.g., fibroblasts) are cultured and treated with a specific concentration of this compound (e.g., 8-MOP) for a set incubation period.
-
UVA Irradiation: The cells are irradiated with a defined dose of UVA light (e.g., using a 365 nm lamp).
-
Genomic DNA Isolation: Genomic DNA is extracted from the treated cells using a standard DNA isolation kit.
-
Enzymatic Digestion: The purified DNA is digested to the nucleoside or small oligonucleotide level. A key step involves using an enzyme like nuclease P1, which can liberate the ICL as a stable tetranucleotide.[25]
-
LC-MS/MS Analysis: The digested sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The various adducts (ICLs and monoadducts) are separated by the liquid chromatography column.
-
The mass spectrometer identifies and quantifies each adduct based on its unique mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis: The amount of each adduct is quantified by comparing its signal to that of a known internal standard and referencing a standard curve.
Protocol: Assessment of Apoptosis by Flow Cytometry
Flow cytometry is a powerful technique to quantify the percentage of apoptotic cells following PUVA treatment.[16]
Methodology Outline:
-
Cell Treatment: T-lymphocytes or other target cells are treated with varying doses of PUVA.
-
Cell Harvesting: After a suitable incubation period (e.g., 24-72 hours), cells are harvested.
-
Staining: Cells are stained with a combination of fluorescent markers. A common combination is Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which only enters late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
The instrument passes individual cells through a laser beam and detects the fluorescence emitted from each cell.
-
Software is used to gate the cell populations:
-
Viable cells: Annexin V negative / PI negative.
-
Early apoptotic cells: Annexin V positive / PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive / PI positive.
-
-
-
Data Interpretation: The percentage of cells in each quadrant is calculated to determine the level of apoptosis induced by the PUVA treatment.
Conclusion
The mechanism of action of this compound in PUVA therapy is a multi-faceted process initiated by the UVA-induced formation of covalent adducts with DNA. The resulting DNA interstrand cross-links are potent cytotoxic lesions that inhibit cell proliferation and trigger apoptosis, effectively eliminating pathogenic cells. Concurrently, PUVA exerts significant immunomodulatory effects, shifting the cutaneous cytokine environment from a pro-inflammatory to an anti-inflammatory state. A thorough understanding of these intricate molecular and cellular pathways, supported by robust quantitative and experimental methodologies, is critical for optimizing current therapeutic strategies and developing novel photochemotherapeutic agents.
References
- 1. The Science and (Lost) Art of this compound Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sciencedaily.com [sciencedaily.com]
- 4. PUVA therapy - Wikipedia [en.wikipedia.org]
- 5. The mechanisms of action of phototherapy in the treatment of the most common dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA [mdpi.com]
- 7. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geometry of intercalation of psoralens in DNA approached by molecular mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dermnetnz.org [dermnetnz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bdng.org.uk [bdng.org.uk]
- 16. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 19. Impact of this compound/UVA-treatment on survival, activation, and immunostimulatory capacity of monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phototherapy in Psoriasis: A Review of Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Psoriasis - Wikipedia [en.wikipedia.org]
- 22. This compound-protein photochemistry--a forgotten field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mechanisms of this compound Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mechanisms of this compound Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Psoralen Derivatives for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psoralens, a class of naturally occurring furocoumarins, have long been utilized in photochemotherapy for skin disorders. Their mechanism of action, traditionally centered on DNA intercalation and cross-linking upon UVA irradiation, has shown significant potential in oncology. Recent advancements have focused on the synthesis of novel psoralen derivatives with enhanced anticancer efficacy and novel mechanisms of action, extending beyond phototoxicity. This technical guide provides an in-depth overview of the synthesis of these novel derivatives, detailed experimental protocols for their evaluation, and an analysis of their impact on key cancer-related signaling pathways.
Introduction
Psoralens are planar tricyclic compounds renowned for their photosensitizing capabilities.[1] When activated by ultraviolet A (UVA) radiation, they form covalent adducts with the pyrimidine bases of DNA, leading to interstrand cross-links that can inhibit DNA replication and induce apoptosis.[2][3] This property has been the cornerstone of PUVA (this compound + UVA) therapy for diseases like psoriasis and vitiligo.[2]
Beyond their classic photoreactivity, emerging research has unveiled that novel this compound derivatives can exert potent anticancer effects through various mechanisms, including the inhibition of key oncogenic signaling pathways, even in the absence of photoactivation.[4][5] These findings have spurred the development of new this compound-based compounds with improved therapeutic profiles for cancer research. This guide will delve into the synthesis of these next-generation this compound derivatives and the methodologies to assess their potential as anticancer agents.
Synthesis of Novel this compound Derivatives
The synthesis of novel this compound derivatives generally involves the modification of the core this compound scaffold to enhance biological activity, improve solubility, or introduce new functionalities. Key strategies include the synthesis of tetracyclic benzothis compound analogues and the conjugation of this compound with polymers like polyethylene glycol (PEG).[6][7]
General Synthesis of Tetracyclic Benzothis compound Analogues
The synthesis of tetracyclic benzothis compound analogues often begins with a Pechmann condensation to form the coumarin core, followed by the construction of the furan and additional benzene rings.[8]
Experimental Protocol:
-
Step 1: Synthesis of the Coumarin Core. A substituted phenol is reacted with a β-ketoester in the presence of an acid catalyst (e.g., sulfuric acid) to yield the coumarin scaffold.
-
Step 2: Introduction of a Hydroxyl Group. The coumarin derivative is hydroxylated, typically at a position ortho to a carbonyl group, to facilitate the subsequent furan ring formation.
-
Step 3: Furan Ring Formation. The hydroxylated coumarin is reacted with a suitable reagent, such as an α-halo ketone, followed by cyclization to form the furan ring, completing the this compound core.
-
Step 4: Benzene Ring Annulation. The this compound core is then subjected to reactions such as the Diels-Alder reaction or Friedel-Crafts acylation followed by cyclization to construct the fourth (benzo) ring, yielding the tetracyclic benzothis compound analogue.[1]
-
Purification. The final product is purified using column chromatography or recrystallization.
Synthesis of this compound-PEG Conjugates
To improve the pharmacokinetic properties and tumor-targeting capabilities of psoralens, they can be conjugated to polyethylene glycol (PEG).[7]
Experimental Protocol:
-
Step 1: Functionalization of this compound. A this compound derivative with a suitable functional group for conjugation (e.g., a hydroxyl or carboxyl group) is synthesized. For example, 4-hydroxymethyl-4',8-dimethylthis compound can be prepared for this purpose.[7]
-
Step 2: Activation of PEG. A PEG polymer of desired molecular weight is activated at one terminus. For instance, the terminal hydroxyl group of PEG can be converted to a more reactive group like a tosylate or an N-hydroxysuccinimide (NHS) ester.
-
Step 3: Conjugation Reaction. The functionalized this compound is reacted with the activated PEG. The choice of reaction chemistry depends on the functional groups. For example, an ester linkage can be formed between a carboxylated this compound and a hydroxyl-terminated PEG, or a carbamate linkage between a hydroxylated this compound and an isocyanate-activated PEG.[7]
-
Step 4: Purification. The resulting this compound-PEG conjugate is purified by methods such as dialysis or size-exclusion chromatography to remove unreacted this compound and PEG.
Biological Evaluation of this compound Derivatives
The anticancer potential of newly synthesized this compound derivatives is assessed through a series of in vitro assays that measure cytotoxicity, apoptosis induction, and effects on cell signaling pathways.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Cells are treated with the this compound derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Quantitative Data Summary
The antiproliferative activity of novel this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize representative data from the literature.
Table 1: In Vitro Cytotoxicity of Benzothis compound Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| Linear Benzothis compound Derivative 1 | MDA-MB-231 (Breast) | 0.082 | [8] |
| Linear Benzothis compound Derivative 1 | TCC-SUP (Bladder) | 0.243 | [8] |
| Angular Benzothis compound Derivative 2 | MDA-MB-231 (Breast) | > 1 | [8] |
| Angular Benzothis compound Derivative 2 | TCC-SUP (Bladder) | > 1 | [8] |
Table 2: Dark and Light-Activated Cytotoxicity of this compound Derivatives in Breast Cancer Cells
| Compound | Cell Line | Condition | IC50 (µM) | Reference |
| 4-bromobenzyl amide derivative (3c) | T47-D (HER2-) | Dark | 10.14 | [9][10] |
| Furanylamide derivative (3g) | SK-BR-3 (HER2+) | UVA (2.0 J/cm²) | 2.71 | [9] |
| Methoxsalen | SK-BR-3 (HER2+) | UVA (2.0 J/cm²) | > 50 | [9] |
Signaling Pathway Analysis
Recent studies have demonstrated that the anticancer effects of some this compound derivatives are mediated through the inhibition of specific signaling pathways, most notably the HER2 pathway.[2][9]
Inhibition of the HER2 Signaling Pathway
Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast cancers and is a key driver of tumorigenesis. Photoactivated psoralens have been shown to bind to the catalytic kinase domain of ErbB2, inhibiting its signaling cascade.[2] This inhibition can occur independently of DNA cross-linking.[2] The downstream effects of HER2 inhibition include the suppression of the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and growth.[5]
// Nodes this compound [label="Novel this compound\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; UVA [label="UVA Irradiation", fillcolor="#F1F3F4", fontcolor="#202124"]; HER2 [label="HER2 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK_pathway [label="Ras/Raf/MEK/ERK\n(MAPK Pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges this compound -> HER2 [label="Inhibition", color="#EA4335"]; UVA -> this compound [style=dashed, arrowhead=none, color="#5F6368"]; HER2 -> PI3K [color="#5F6368"]; HER2 -> MAPK_pathway [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> Proliferation [label="Promotes", color="#34A853"]; MAPK_pathway -> Proliferation [label="Promotes", color="#34A853"]; Akt -> Apoptosis [label="Inhibits", arrowhead="tee", color="#EA4335"]; } this compound derivatives can inhibit the HER2 signaling pathway.
Experimental Workflow Visualization
The overall process for synthesizing and evaluating novel this compound derivatives can be visualized as a streamlined workflow.
// Nodes Synthesis [label="Synthesis of Novel\nthis compound Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro_Screening [label="In Vitro Screening", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Viability [label="Cell Viability Assay\n(MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Signaling Pathway Analysis\n(Western Blot)", fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis & SAR", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> InVitro_Screening; InVitro_Screening -> Cell_Viability; InVitro_Screening -> Apoptosis_Assay; InVitro_Screening -> Mechanism_Study; Mechanism_Study -> Pathway_Analysis; Cell_Viability -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; Pathway_Analysis -> Data_Analysis; } Workflow for synthesis and evaluation of this compound derivatives.
Conclusion
The synthesis of novel this compound derivatives represents a promising frontier in cancer research. By moving beyond the traditional reliance on photoactivation and DNA damage, new compounds are being developed that target specific oncogenic pathways, such as the HER2 signaling cascade. The methodologies outlined in this guide provide a framework for the synthesis and comprehensive biological evaluation of these next-generation anticancer agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this compound derivatives in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-Activated this compound Binds the ErbB2 Catalytic Kinase Domain, Blocking ErbB2 Signaling and Triggering Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel this compound derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits malignant proliferation and induces apoptosis through triggering endoplasmic reticulum stress in human SMMC7721 hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation and promotes apoptosis through endoplasmic reticulum stress in human osteosarcoma cells | Li | Folia Histochemica et Cytobiologica [journals.viamedica.pl]
Foundational Studies of Angelicin Versus Psoralen Mechanisms: A Technical Guide
Abstract
This technical guide provides an in-depth comparative analysis of the foundational mechanisms of angelicin and psoralen, two structurally isomeric furocoumarins with significant, yet distinct, photobiological activities. While both compounds are renowned for their photosensitizing properties, their molecular interactions, particularly with DNA, and subsequent cellular responses differ fundamentally. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, a compilation of quantitative data, detailed experimental protocols for their study, and visual representations of the key signaling pathways they modulate.
Introduction
Psoralens and angelicins are naturally occurring furocoumarins that have been extensively studied for their therapeutic potential, most notably in photochemotherapy (PUVA) for skin disorders like psoriasis and vitiligo.[1][2][3][4] this compound, a linear furocoumarin, and angelicin, an angular furocoumarin, serve as classic examples of how structural isomerism can dictate profound differences in biological activity.[2][5] Upon photoactivation by UVA light, both compounds intercalate into DNA; however, their subsequent photochemical reactions diverge, leading to distinct downstream cellular consequences.[1][2][3] This guide will elucidate these differences at the molecular and cellular levels.
Molecular Mechanisms of Action
The primary distinction between the mechanisms of this compound and angelicin lies in their interaction with DNA upon UVA irradiation.
This compound: DNA Intercalation and Interstrand Cross-linking
This compound's linear structure allows it to intercalate between the base pairs of DNA. Following absorption of UVA photons, it can form covalent bonds with pyrimidine bases, primarily thymine.[1][3] This can result in two types of photoadducts:
-
Monoadducts: Formation of a single covalent bond between the this compound molecule and a pyrimidine base on one strand of the DNA.
-
Interstrand Cross-links (ICLs): Subsequent to the formation of a monoadduct, a second photoreaction can occur, forming a covalent bond with a pyrimidine on the opposite DNA strand.[2][6] This creates a highly cytotoxic lesion that blocks DNA replication and transcription.[3][6]
The formation of ICLs is a hallmark of this compound's activity and is central to its potent antiproliferative effects.[6]
Angelicin: DNA Intercalation and Monoadduct Formation
Due to its angular geometry, angelicin also intercalates into DNA but can only form monoadducts with pyrimidine bases.[2][7] Its steric structure prevents the formation of interstrand cross-links.[2] These monoadducts are generally less cytotoxic than ICLs and are more readily repaired by cellular DNA repair mechanisms.[2][8] Consequently, angelicin exhibits lower phototoxicity compared to this compound.[2]
Comparative Quantitative Data
The following tables summarize key quantitative data comparing the biological activities of angelicin and this compound.
| Parameter | Angelicin | This compound | Reference |
| DNA Adduct Type | Monoadducts | Monoadducts and Interstrand Cross-links | [2][7] |
| Phototoxicity | Lower | Higher | [2] |
| Antagonistic Activity against ERα (IC50) | Lower IC50 (more potent antagonist) | Higher IC50 | [5] |
| Inhibition of Tubulin Polymerization | Higher | Lower | [2][5] |
| Cytotoxicity to Normal Cells | Less cytotoxic | More cytotoxic | [5] |
Key Signaling Pathways
Both angelicin and this compound, through their interactions with DNA and other cellular components, modulate a variety of signaling pathways.
Angelicin-Modulated Pathways
Angelicin has been shown to induce apoptosis through both intrinsic and extrinsic pathways.[2][5] It can also influence inflammatory and developmental pathways.
-
Apoptosis:
-
Intrinsic Pathway: Angelicin can increase the expression of pro-apoptotic proteins (e.g., Bax) and decrease anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspase-9 and caspase-3.[5][9][10]
-
Extrinsic Pathway: In combination with TRAIL, angelicin can down-regulate c-FLIP, leading to increased activation of caspase-3.[5][10]
-
-
Inflammatory Pathways: Angelicin can inhibit the NF-κB and MAPK signaling pathways, contributing to its anti-inflammatory effects.[9]
-
Other Pathways: Angelicin has been implicated in the activation of TGF-β/BMP and Wnt/β-catenin signaling, promoting osteogenesis.[5][11]
This compound-Modulated Pathways
This compound's induction of DNA damage, particularly ICLs, triggers robust cellular responses, including cell cycle arrest and apoptosis.
-
DNA Damage Response and Apoptosis: this compound-induced ICLs are potent inducers of apoptosis.[1][6] This is often mediated by the p53 tumor suppressor protein, which is activated in response to DNA damage.[1]
-
Tyrosine Kinase Signaling: Photoactivated this compound can inhibit tyrosine kinase signaling, which may contribute to its therapeutic effects.[1]
-
Cell Membrane Interactions: Evidence suggests that psoralens can also act at the cell membrane level, potentially through a specific receptor, leading to alterations in growth factor receptor function, such as the EGF receptor.[12][13]
Experimental Protocols
This section details methodologies for key experiments used to investigate and compare the mechanisms of angelicin and this compound.
DNA Intercalation and Photobinding Assay
Objective: To determine the ability of angelicin and this compound to intercalate into DNA and form photoadducts upon UVA irradiation.
Methodology:
-
Preparation of DNA: A solution of calf thymus DNA (or a specific DNA sequence) is prepared in a suitable buffer (e.g., Tris-EDTA).
-
Incubation: Angelicin or this compound is added to the DNA solution at various concentrations and incubated in the dark to allow for intercalation.
-
UVA Irradiation: The samples are exposed to a controlled dose of UVA light (typically 365 nm) to induce photoadduct formation. Control samples are kept in the dark.
-
Analysis:
-
UV-Vis Spectroscopy: Changes in the absorption spectra of the furocoumarins upon binding to DNA can be monitored.
-
Fluorescence Spectroscopy: The fluorescence of the furocoumarins is often quenched upon intercalation, and changes in fluorescence can be used to determine binding constants.[14]
-
Gel Electrophoresis: The formation of interstrand cross-links by this compound can be detected by the retarded migration of cross-linked DNA on a denaturing polyacrylamide or agarose gel.
-
HPLC-MS: To identify and quantify specific monoadducts and diadducts after enzymatic digestion of the DNA.
-
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and apoptotic effects of photoactivated angelicin and this compound on cultured cells.
Methodology:
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of angelicin or this compound for a defined period.
-
UVA Irradiation: The treated cells are exposed to a specific dose of UVA light. Dark controls are included.
-
Incubation: Cells are incubated for a further period (e.g., 24, 48, 72 hours).
-
Analysis:
-
MTT or WST-1 Assay: To determine cell viability by measuring mitochondrial metabolic activity.
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells.
-
Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3/7) using colorimetric or fluorometric substrates.
-
Western Blotting: To analyze the expression levels of key apoptosis-related proteins (e.g., Bcl-2 family members, cleaved caspases).
-
Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of angelicin and this compound on key proteins within specific signaling pathways.
Methodology:
-
Cell Treatment and Lysis: Cells are treated as described in section 5.2. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated forms of MAPKs, NF-κB subunits, apoptotic proteins) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizations of Mechanisms and Workflows
Signaling Pathways
Caption: Angelicin-induced apoptotic signaling pathways.
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow
Caption: General experimental workflow for comparing angelicin and this compound.
Conclusion
The foundational studies of angelicin and this compound reveal a compelling narrative of structure-activity relationships. This compound's linear geometry enables the formation of highly cytotoxic DNA interstrand cross-links, making it a potent agent in photochemotherapy but also raising concerns about its phototoxicity and mutagenic potential. In contrast, angelicin's angular structure limits its DNA interaction to the formation of less toxic monoadducts, resulting in a more favorable safety profile. Furthermore, angelicin's engagement with a broader range of signaling pathways beyond DNA damage, including those involved in inflammation and apoptosis, suggests a wider therapeutic potential that warrants further investigation. This guide provides a foundational resource for researchers aiming to further explore and harness the distinct biological activities of these two important furocoumarins.
References
- 1. This compound: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]
- 6. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angelicin - Wikipedia [en.wikipedia.org]
- 8. DNA repair and recovery in Escherichia coli after this compound and angelicin photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Angelicin-A Furocoumarin Compound With Vast Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of this compound Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of this compound Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Crosslinking In Vitro [scott-saunders.github.io]
A Comparative Analysis of the Photoreactivity of 8-Methoxypsoralen and 5-Methoxypsoralen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of the photoreactivity of two clinically significant psoralen derivatives: 8-methoxythis compound (8-MOP) and 5-methoxythis compound (5-MOP). Psoralens, in combination with ultraviolet A (UVA) radiation (PUVA therapy), are utilized in the treatment of various skin disorders, including psoriasis, vitiligo, and mycosis fungoides. Their therapeutic efficacy is rooted in their ability to form photoadducts with cellular DNA, leading to the inhibition of cell proliferation and induction of apoptosis. This document delves into the core photochemical and photobiological properties of 8-MOP and 5-MOP, presenting a detailed analysis of their DNA binding affinities, quantum yields for photoadduct formation, and capacity for singlet oxygen generation. Furthermore, this guide outlines detailed experimental protocols for the assessment of these key parameters and provides visual representations of the underlying molecular mechanisms and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Introduction: The Photobiology of Psoralens
Psoralens are a class of naturally occurring furocoumarins that, upon activation by UVA light, exhibit potent photobiological activity. The therapeutic application of psoralens, known as PUVA (this compound + UVA) therapy, is a well-established treatment modality for a range of hyperproliferative and inflammatory skin diseases. The primary mechanism of action involves the intercalation of this compound molecules into the DNA double helix, followed by photo-induced covalent bonding to pyrimidine bases, particularly thymine. This process can result in the formation of monoadducts and, upon absorption of a second photon, interstrand cross-links (ICLs), which are highly cytotoxic lesions that can inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Two of the most widely studied and clinically utilized psoralens are 8-methoxythis compound (Xanthotoxin) and 5-methoxythis compound (Bergapten). While both compounds share a common furocoumarin backbone, the difference in the position of the methoxy group significantly influences their photochemical and photobiological properties, resulting in distinct clinical profiles. This guide aims to provide a detailed, comparative analysis of the photoreactivity of 8-MOP and 5-MOP to inform further research and drug development efforts.
Comparative Photochemical and Photobiological Data
The photoreactivity of 8-MOP and 5-MOP can be quantitatively assessed through several key parameters, including their DNA binding affinity, the quantum yields of DNA photoadduct formation, and the efficiency of singlet oxygen generation. A summary of these quantitative data is presented in the tables below for ease of comparison.
DNA Binding Affinity
The initial step in the photoreaction of psoralens with DNA is the non-covalent intercalation between base pairs. The strength of this interaction is a critical determinant of the subsequent photochemical reactions.
| Parameter | 8-Methoxythis compound (8-MOP) | 5-Methoxythis compound (5-MOP) | Reference |
| Dissociation Constant (Kd) | 1.1 x 10-3 M | 1.8 x 10-4 M | [1] |
| 1.3 x 10-3 M | [1] | ||
| Binding Constant (K) | 0.325 x 106 M-1 | Not Available | [2] |
Note: A lower dissociation constant (Kd) indicates a higher binding affinity.
Quantum Yields of DNA Photoadduct Formation
The quantum yield (Φ) of a photochemical reaction represents the efficiency with which absorbed photons are converted into a specific product. In the context of psoralens, the quantum yields for the formation of DNA monoadducts and interstrand cross-links are crucial indicators of their photoreactivity.
| Parameter | 8-Methoxythis compound (8-MOP) | 5-Methoxythis compound (5-MOP) | Reference |
| Reaction Quantum Yield (ΦR) | 0.0046 - 0.013 | 0.017 | [1] |
| Diadduct Formation Quantum Yield | 0.028 | Not Available | [3] |
Singlet Oxygen Quantum Yields
In addition to direct photoreactions with DNA (Type I reaction), psoralens can also act as photosensitizers in Type II reactions, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen (1O2). Singlet oxygen can contribute to cellular damage and the overall therapeutic effect.
| Parameter | 8-Methoxythis compound (8-MOP) | 5-Methoxythis compound (5-MOP) | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) in CCl4 | 0.002 | Not Available | [4] |
| Singlet Oxygen Quantum Yield (ΦΔ) in Aqueous Solution | 0.035 | 0.013 | [5] |
It has been observed that increasing DNA concentration leads to a decrease in the yield of singlet oxygen for psoralens, suggesting that DNA intercalation and photoadduct formation are the predominant mechanisms of action in a cellular context[5].
Signaling Pathways and Molecular Mechanisms
The photochemically induced DNA damage by 8-MOP and 5-MOP triggers a cascade of cellular responses, ultimately leading to therapeutic outcomes. The primary mechanism involves the formation of DNA adducts, which obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of 8-MOP and 5-MOP photoreactivity.
Determination of this compound-DNA Binding Constant by Spectrofluorometry
This protocol describes a method to determine the binding constant of psoralens to DNA based on the quenching of this compound fluorescence upon intercalation.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
8-MOP or 5-MOP
-
Tris-EDTA buffer (pH ~7.4)
-
Calf thymus DNA or a synthetic polynucleotide (e.g., poly(dA-dT))
Procedure:
-
Prepare a stock solution of the this compound (e.g., 1 mM in ethanol) and a working solution of approximately 0.1 mM in Tris-EDTA buffer.
-
Prepare a stock solution of DNA of known concentration in the same buffer.
-
Place the this compound solution in a quartz cuvette and record its fluorescence emission spectrum using an excitation wavelength of approximately 345 nm. The emission maximum will be around 490-520 nm, depending on the this compound.
-
Add a small, known volume of the DNA stock solution to the cuvette, mix gently, and record the fluorescence spectrum again.
-
Repeat step 4 with increasing aliquots of the DNA solution. The fluorescence intensity of the this compound will decrease (quench) as it intercalates into the DNA.
-
Correct the fluorescence intensity values for dilution.
-
Construct a Scatchard plot, plotting the ratio of the concentration of bound this compound to the concentration of free this compound versus the concentration of bound this compound.
-
The binding constant (K) can be determined from the slope of the resulting linear plot.
Quantification of this compound-DNA Monoadducts and Cross-links by HPLC-MS/MS
This protocol outlines a highly sensitive method for the simultaneous quantification of different this compound-DNA adducts.
Materials:
-
Human cells (e.g., keratinocytes)
-
8-MOP or 5-MOP
-
UVA light source with a calibrated output
-
DNA extraction kit
-
Nuclease P1
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
Appropriate solvents and buffers for HPLC
Procedure:
-
Cell Culture and Treatment: Culture human cells to the desired confluency. Treat the cells with a known concentration of 8-MOP or 5-MOP for a specified time.
-
UVA Irradiation: Expose the this compound-treated cells to a specific dose of UVA light.
-
DNA Extraction: Harvest the cells and extract the genomic DNA using a commercial kit or standard phenol-chloroform extraction.
-
Enzymatic Digestion: Digest the purified DNA to individual nucleosides or small oligonucleotides using nuclease P1.
-
HPLC-MS/MS Analysis: Separate the digested DNA components using reverse-phase HPLC. The eluent is then introduced into the mass spectrometer for the detection and quantification of the specific this compound-DNA adducts based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of the different monoadducts and cross-links[6][7].
Measurement of Singlet Oxygen Production by Time-Resolved Luminescence
This protocol describes the direct detection of singlet oxygen through its characteristic phosphorescence at 1270 nm.
Materials:
-
Pulsed laser system (e.g., Nd:YAG laser with a frequency tripler to generate 355 nm)
-
Sample holder/cuvette
-
Optical filters to block the excitation light and transmit the 1270 nm emission
-
Near-infrared (NIR) sensitive detector (e.g., InGaAs photodiode or photomultiplier tube)
-
Data acquisition system (e.g., oscilloscope)
-
This compound solution in an appropriate solvent (e.g., deuterated water or a non-polar solvent like CCl4 to increase the singlet oxygen lifetime)
Procedure:
-
Sample Preparation: Prepare a solution of 8-MOP or 5-MOP in the chosen solvent.
-
Experimental Setup: Align the laser beam to pass through the sample cuvette. Position the NIR detector perpendicular to the excitation beam to collect the emitted phosphorescence. Use appropriate optical filters in front of the detector to isolate the 1270 nm signal.
-
Data Acquisition: Excite the sample with a laser pulse and record the time-resolved decay of the 1270 nm phosphorescence signal using the data acquisition system.
-
Data Analysis: Fit the decay curve to an exponential function to determine the lifetime of singlet oxygen.
-
Quantum Yield Determination: Determine the singlet oxygen quantum yield by comparing the intensity of the signal from the this compound solution to that of a standard photosensitizer with a known singlet oxygen quantum yield (e.g., phenalenone) under identical experimental conditions[8].
Discussion and Conclusion
The data and methodologies presented in this guide highlight the distinct photoreactive profiles of 8-methoxythis compound and 5-methoxythis compound. 5-MOP exhibits a significantly higher DNA binding affinity compared to 8-MOP, as indicated by its lower dissociation constant. This suggests that 5-MOP may intercalate into DNA more readily.
In terms of photochemical efficiency, the available data suggests that the overall reaction quantum yield for 5-MOP is within a similar range to that of 8-MOP. However, the quantum yield for the conversion of monoadducts to diadducts (cross-links) for 8-MOP is notably higher than its initial adduct formation quantum yield, underscoring its efficiency in forming highly cytotoxic interstrand cross-links.
Regarding singlet oxygen generation, 8-MOP appears to be a more efficient photosensitizer than 5-MOP in aqueous solution. However, the biological relevance of this pathway is likely secondary to the direct DNA photoadduct formation, especially given that DNA binding tends to quench singlet oxygen production.
Clinically, the lower phototoxicity and reduced incidence of side effects such as nausea associated with 5-MOP are significant advantages.[2] While a higher total UVA dose may be required to achieve similar therapeutic endpoints as 8-MOP, the improved tolerability makes 5-MOP a valuable alternative in PUVA therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Photogeneration of singlet oxygen by psoralens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Singlet Oxygen Generation by UVA Light Exposure of Endogenous Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Methodology for Labeling Nucleic Acids with Biotinylated Psoralen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the labeling of nucleic acids (DNA and RNA) using biotinylated psoralen. This non-radioactive labeling technique offers a safe and efficient alternative for generating probes for various molecular biology applications, including in situ hybridization, Northern and Southern blotting, and nucleic acid-protein interaction studies.[][2]
This compound compounds are tricyclic planar molecules that intercalate into the double-stranded regions of DNA and RNA.[3][4][5] Upon exposure to long-wave ultraviolet (UV) light (350-365 nm), a covalent bond is formed between the this compound and pyrimidine bases, primarily thymine and uracil.[3][4][5][6][7] By using a this compound molecule conjugated to biotin, nucleic acids can be effectively tagged for subsequent detection with avidin or streptavidin-based systems.[8][9]
Principle of this compound-Biotin Labeling
The labeling process is a two-step reaction:
-
Intercalation: The this compound-biotin conjugate is mixed with the nucleic acid sample. The planar this compound moiety intercalates into the helical structure of double-stranded DNA or regions of secondary structure in single-stranded DNA and RNA.[3][6]
-
Photocrosslinking: The sample is then irradiated with long-wave UV light. This activates the this compound, causing it to form a covalent cyclobutane-adduct with a 5,6-double bond of a pyrimidine base, resulting in a permanently biotin-labeled nucleic acid.[3][6][7]
Advantages of this compound-Biotin Labeling
-
High Labeling Efficiency: The photoreaction is highly efficient, leading to a high degree of biotin incorporation.[3]
-
Versatility: The method can be used to label various types of nucleic acids, including double-stranded DNA, single-stranded DNA, RNA, PCR products, and oligonucleotides.[3]
-
Stability: The resulting biotinylated probes are stable for at least a year when stored at -80°C.[6]
-
Safety: It provides a non-radioactive alternative to labeling with isotopes like ³²P.[10]
-
Sensitivity: this compound-biotin labeled probes can achieve sensitivity comparable to or even exceeding that of radioactive probes and enzymatically biotinylated probes in applications like Northern blotting.[10]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with this compound-biotin nucleic acid labeling.
| Parameter | Value/Range | Notes | Source |
| UV Wavelength | 350-365 nm | Long-wave UV is essential for the photoreaction. Shortwave UV (e.g., 254 nm) can damage nucleic acids. | [3][6] |
| Irradiation Time | 10-45 minutes | Optimal time can vary depending on the UV source intensity and sample concentration. | [3][6] |
| Nucleic Acid Concentration | 20-100 µg/mL | A typical concentration range for efficient labeling. | [3][4] |
| This compound-Biotin Concentration | ~200 µM (final) | A common starting concentration, which may require optimization. | [3] |
| Probe Stability | At least 1 year at -80°C | Labeled probes are highly stable when stored correctly. | [6] |
| Detection Sensitivity | Down to 1 pg of target nucleic acid | In dot blot assays, as little as 1 pg of biotinylated DNA can be detected. | [6] |
| Relative Sensitivity | 2-4 times more sensitive than enzymatic biotinylation | In Northern blot analysis, this compound-biotin probes have shown higher sensitivity. | [10] |
Experimental Protocols
Materials
-
Purified DNA or RNA sample (20-100 µg/mL in TE buffer or nuclease-free water)
-
This compound-biotin reagent (e.g., EZ-Link this compound-PEG3-Biotin)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 7.4)
-
Long-wave UV lamp (365 nm)
-
Microcentrifuge tubes or 96-well plates (untreated)[6]
-
Ice
-
Butanol (for removal of unreacted this compound-biotin)
-
Ethanol and 0.5 M NaCl (for nucleic acid precipitation)[4][11]
Protocol 1: Labeling of Nucleic Acids with this compound-Biotin
This protocol is a general guideline and may require optimization for specific applications.[3]
-
Prepare Nucleic Acid Sample:
-
Prepare this compound-Biotin Stock Solution:
-
Set up the Labeling Reaction:
-
UV Irradiation:
-
Removal of Unreacted this compound-Biotin:
-
Butanol Extraction: Add an equal volume of water-saturated butanol to the reaction mixture. Vortex thoroughly and centrifuge for 2 minutes. Discard the upper butanol layer. Repeat this extraction 2-3 times.[6]
-
Ethanol Precipitation (Alternative): Add 0.1 volumes of 0.5 M NaCl and 2 volumes of ice-cold 100% ethanol to the reaction mixture.[4][11] Incubate at -20°C for at least 30 minutes. Centrifuge at high speed to pellet the nucleic acid. Wash the pellet with 70% ethanol, air dry, and resuspend in a suitable buffer.[4][11]
-
-
Storage:
-
Store the biotinylated nucleic acid probe at -20°C for short-term use or at -80°C for long-term storage.[6]
-
Protocol 2: Determination of Biotin Incorporation (HABA Method)
The extent of biotinylation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[3][12] This method relies on the displacement of HABA from an avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm.[3][12]
-
Prepare a solution of avidin and HABA according to the manufacturer's instructions (e.g., Pierce Biotin Quantitation Kit).
-
Measure the absorbance of the HABA-avidin solution at 500 nm.
-
Add a known amount of the biotinylated nucleic acid sample to the HABA-avidin solution and mix.
-
Measure the absorbance at 500 nm again.
-
The decrease in absorbance is proportional to the amount of biotin in the sample. A standard curve can be generated using known concentrations of free biotin to quantify the biotin incorporation.
Visualizations
Mechanism of this compound Photoreaction with Nucleic Acids
Caption: Mechanism of this compound-biotin labeling of nucleic acids.
Experimental Workflow for Nucleic Acid Labeling
Caption: Workflow for labeling nucleic acids with biotinylated this compound.
References
- 2. Photobiotin-Labeled DNA and RNA Hybridization Probes | Springer Nature Experiments [experiments.springernature.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound-PEG3-Biotin | AAT Bioquest [aatbio.com]
- 6. ulab360.com [ulab360.com]
- 7. Methods for Labeling Nucleic Acids | Thermo Fisher Scientific - US [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Preparation and characterization of biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BrightStar this compound-Biotin Labeled Probes | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Biotinylation - Wikipedia [en.wikipedia.org]
Synthesis and Application of Biotinylated Psoralen Probes: A Detailed Guide for Researchers
Application Notes
Biotinylated psoralen probes are invaluable tools for the non-radioactive labeling of nucleic acids. These photoactivatable reagents enable the covalent attachment of biotin to DNA and RNA, facilitating a wide range of applications in molecular biology, diagnostics, and drug development. The core principle of this technology lies in the unique properties of psoralens, which are planar, tricyclic furocoumarins. Psoralens intercalate into the helical structure of DNA and RNA, and upon exposure to long-wave ultraviolet (UVA) light (approximately 350-365 nm), they form covalent cycloaddition products with pyrimidine bases, primarily thymine.[1][2] This photochemical reaction results in a stable, biotin-labeled nucleic acid probe.
The biotin moiety serves as a high-affinity tag for detection and purification. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is exploited in various downstream applications.[3] Biotinylated probes can be used to detect specific nucleic acid sequences in Southern and Northern blotting, in situ hybridization, and microarray analyses. Furthermore, they are employed to study nucleic acid-protein interactions, isolate specific DNA or RNA sequences from complex mixtures, and investigate DNA repair mechanisms.[1][3]
Several structural variations of biotinylated this compound probes exist, often incorporating linker arms, such as polyethylene glycol (PEG), between the this compound and biotin molecules. These linkers enhance the water solubility of the probe and increase the accessibility of the biotin tag for binding to streptavidin, thereby improving detection sensitivity.[1] This document provides detailed protocols for the synthesis of two types of biotinylated this compound probes and a comprehensive guide to their application in nucleic acid labeling.
Synthesis Protocols for Biotinylated this compound Probes
Two robust methods for the synthesis of biotinylated this compound probes are presented below:
-
Synthesis via Amine-Reactive Biotin (NHS-Ester Chemistry): This method involves the synthesis of an amino-functionalized this compound derivative, which is then reacted with an N-hydroxysuccinimide (NHS) ester of biotin.
-
Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry): This approach requires the synthesis of an alkyne-functionalized this compound and its subsequent conjugation to an azide-functionalized biotin derivative through a highly efficient "click" reaction.
Protocol 1: Synthesis of Biotinylated this compound via NHS-Ester Chemistry
This protocol is adapted from the synthesis of 4'-aminomethyl-4,5',8-trimethylthis compound (AMT) and its subsequent biotinylation.
Part A: Synthesis of 4'-Aminomethyl-4,5',8-trimethylthis compound Hydrochloride (AMT-HCl)
This multi-step synthesis starts from the commercially available 4,5',8-trimethylthis compound (Trioxsalen).
Step 1: Synthesis of 4'-Chloromethyl-4,5',8-trimethylthis compound
| Reagent/Parameter | Value |
| Starting Material | 4,5',8-trimethylthis compound (Trioxsalen) |
| Reagents | Glacial Acetic Acid, Chloromethyl Methyl Ether |
| Reaction Time | 48 hours |
| Temperature | Room Temperature |
| Purification | Recrystallization from acetonitrile |
Protocol:
-
Dissolve 4,5',8-trimethylthis compound in glacial acetic acid with gentle heating and then cool to room temperature.
-
Add chloromethyl methyl ether to the solution. Allow the reaction to proceed for 24 hours at room temperature.
-
Add a second portion of chloromethyl methyl ether and let the reaction continue for another 24 hours.
-
Cool the reaction vessel in an ice bath. A white precipitate will form.
-
Collect the precipitate by filtration and recrystallize from acetonitrile to yield pure 4'-chloromethyl-4,5',8-trimethylthis compound.
Step 2: Synthesis of 4'-N-Phthalimidomethyl-4,5',8-trimethylthis compound
| Reagent/Parameter | Value |
| Starting Material | 4'-Chloromethyl-4,5',8-trimethylthis compound |
| Reagents | Potassium Phthalimide, Dimethylformamide (DMF) |
| Reaction Time | 2 hours |
| Temperature | 90°C |
| Purification | Recrystallization from chloroform-hexane |
Protocol:
-
Dissolve 4'-chloromethyl-4,5',8-trimethylthis compound and potassium phthalimide in DMF.
-
Heat the mixture at 90°C for 2 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a chloroform-hexane mixture to obtain pure 4'-N-phthalimidomethyl-4,5',8-trimethylthis compound.
Step 3: Synthesis of 4'-Aminomethyl-4,5',8-trimethylthis compound Hydrochloride
| Reagent/Parameter | Value |
| Starting Material | 4'-N-Phthalimidomethyl-4,5',8-trimethylthis compound |
| Reagents | Hydrazine Hydrate, 95% Ethanol, 1.2N Hydrochloric Acid |
| Reaction Time | 6 hours |
| Temperature | Reflux |
| Purification | Precipitation |
Protocol:
-
Reflux a mixture of 4'-N-phthalimidomethyl-4,5',8-trimethylthis compound and hydrazine hydrate in 95% ethanol for 4 hours.[3]
-
Add a second portion of hydrazine hydrate and continue refluxing for an additional 2 hours.[3]
-
Evaporate the ethanol and resuspend the residue in 0.1N sodium hydroxide.
-
Extract the free amine with chloroform.
-
To prepare the hydrochloride salt, dissolve the amine in 1.2N hydrochloric acid and extract with chloroform to remove impurities.[4]
-
Evaporate the aqueous solution under reduced pressure to yield the crude hydrochloride.
-
Dissolve the crude product in absolute ethanol and precipitate by adding an equal volume of diethyl ether to obtain pure 4'-aminomethyl-4,5',8-trimethylthis compound hydrochloride.[4]
Part B: Coupling of AMT with NHS-Biotin
| Reagent/Parameter | Value |
| Starting Materials | 4'-Aminomethyl-4,5',8-trimethylthis compound, NHS-PEGn-Biotin |
| Solvent | Dimethylformamide (DMF) |
| Base | Triethylamine (TEA) |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
| Purification | Reversed-Phase HPLC |
Protocol:
-
Dissolve 4'-aminomethyl-4,5',8-trimethylthis compound hydrochloride in DMF and add triethylamine to neutralize the hydrochloride and deprotonate the primary amine.
-
In a separate vial, dissolve a slight molar excess of NHS-PEGn-Biotin (where 'n' can be 3, 4, etc.) in DMF.
-
Add the NHS-biotin solution to the this compound solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the biotinylated this compound probe by reversed-phase high-performance liquid chromatography (RP-HPLC).
Caption: Synthesis workflow for biotinylated this compound via NHS-ester chemistry.
Protocol 2: Synthesis of Biotinylated this compound via Click Chemistry
This protocol describes the synthesis of an alkyne-functionalized this compound and its subsequent reaction with an azide-functionalized biotin.
Part A: Synthesis of Alkyne-Functionalized this compound
Step 1: Synthesis of 4'-Chloromethyl-4,5',8-trimethylthis compound Follow Step 1 from Protocol 1, Part A.
Step 2: Synthesis of 4'-(Propargylaminomethyl)-4,5',8-trimethylthis compound
| Reagent/Parameter | Value |
| Starting Material | 4'-Chloromethyl-4,5',8-trimethylthis compound |
| Reagent | Propargylamine |
| Solvent | Acetonitrile |
| Base | Potassium Carbonate |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Purification | Column Chromatography |
Protocol:
-
Suspend 4'-chloromethyl-4,5',8-trimethylthis compound and potassium carbonate in acetonitrile.
-
Add propargylamine and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized this compound.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent/Parameter | Value |
| Starting Materials | Alkyne-Psoralen, Biotin-PEG-Azide |
| Solvent | t-Butanol/Water (1:1) |
| Catalyst | Copper(II) Sulfate (CuSO4) |
| Reducing Agent | Sodium Ascorbate |
| Ligand (optional) | THPTA |
| Reaction Time | 1-4 hours |
| Temperature | Room Temperature |
| Purification | RP-HPLC |
Protocol:
-
Dissolve the alkyne-functionalized this compound and a slight molar excess of Biotin-PEG-Azide in a 1:1 mixture of t-butanol and water.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water.
-
In another tube, prepare a solution of copper(II) sulfate in water. A copper-stabilizing ligand such as THPTA can be pre-mixed with the copper sulfate solution to improve efficiency and reduce side reactions.[1]
-
Add the copper sulfate solution (with or without ligand) to the this compound/biotin mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.[1]
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.
-
Purify the final biotinylated this compound probe by RP-HPLC.
Caption: Synthesis workflow for biotinylated this compound via Click Chemistry.
Experimental Protocol: Biotinylation of Nucleic Acids
This protocol details the general procedure for labeling DNA or RNA with a biotinylated this compound probe.
Materials:
-
Biotinylated this compound probe stock solution (e.g., 1 mg/mL in DMSO or DMF)
-
Nucleic acid sample (DNA or RNA) in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)
-
Long-wave UV lamp (365 nm)
-
Microcentrifuge tubes or a 96-well plate
-
Ice bath
-
Water-saturated 1-butanol or ethanol for purification
Quantitative Parameters for Labeling Reaction:
| Parameter | Recommended Value |
| Nucleic Acid Concentration | 0.1 - 1.0 µg/µL |
| Probe Concentration (in reaction) | 1 probe molecule per 10-50 base pairs |
| UV Irradiation Wavelength | 365 nm |
| UV Irradiation Time | 15 - 60 minutes |
| Distance from UV Source | < 5 cm |
| Reaction Temperature | On ice |
Protocol:
-
Dilute the nucleic acid sample to the desired concentration in TE buffer. For double-stranded DNA, denaturation by heating at 95°C for 5 minutes followed by rapid cooling on ice can increase labeling efficiency.
-
In a microcentrifuge tube on ice, add the biotinylated this compound probe stock solution to the nucleic acid sample. The final concentration of the probe should be optimized for the specific application, but a general starting point is one probe molecule for every 10-50 base pairs of nucleic acid.
-
Mix gently by pipetting.
-
Place the open tube on ice, directly under a 365 nm UV lamp. The distance between the lamp and the sample should be minimal (< 5 cm) to ensure efficient photoactivation.
-
Irradiate the sample for 15-60 minutes. The optimal irradiation time may need to be determined empirically.
-
After irradiation, the unreacted probe must be removed. This can be achieved by:
-
Butanol Extraction: Add an equal volume of water-saturated 1-butanol, vortex, and centrifuge. The butanol (upper phase) will contain the unreacted hydrophobic probe. Repeat the extraction 2-3 times.
-
Ethanol Precipitation: Add sodium acetate to a final concentration of 0.3 M and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the labeled nucleic acid. Wash the pellet with 70% ethanol.
-
-
Resuspend the purified biotinylated nucleic acid probe in TE buffer. The probe is now ready for use in downstream applications and can be stored at -20°C.
Caption: Experimental workflow for nucleic acid biotinylation.
Psoralens and Cellular Signaling
While the primary mechanism of action for this compound-based probes is the direct covalent modification of nucleic acids, studies have shown that psoralens can also influence cellular signaling pathways. For instance, this compound and UVA (PUVA) treatment has been shown to affect the Epidermal Growth Factor (EGF) receptor signaling pathway. This occurs through the activation of a this compound receptor, leading to the phosphorylation of the EGF receptor, which in turn reduces its affinity for EGF and inhibits its tyrosine kinase activity. This disruption of growth factor signaling may contribute to the therapeutic effects of PUVA in hyperproliferative skin disorders.
Caption: this compound's effect on the EGF receptor signaling pathway.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. [PDF] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction | Semantic Scholar [semanticscholar.org]
Psoralen Crosslinking in Living Cells: A Detailed Protocol for Researchers
Application Notes and Protocols for the Induction and Analysis of DNA and RNA Crosslinks
Audience: Researchers, scientists, and drug development professionals.
Introduction
Psoralens are a class of naturally occurring tricyclic compounds that have become invaluable tools in molecular biology and drug development for their ability to form covalent crosslinks within nucleic acids upon photoactivation.[1] These compounds readily penetrate cellular membranes and intercalate into DNA and RNA duplexes.[1][2] Subsequent exposure to long-wave ultraviolet light (UVA, 365 nm) triggers a [2+2] photocycloaddition between the psoralen molecule and pyrimidine bases (primarily thymine and uracil) on opposing strands, resulting in interstrand crosslinks (ICLs).[3][4] This process effectively halts cellular processes that require strand separation, such as replication and transcription, making psoralens potent anti-proliferative agents.[1]
This document provides a comprehensive protocol for performing this compound crosslinking in living cells, including methodologies for assessing crosslinking efficiency and cellular viability. Additionally, it outlines the key signaling pathways activated by this compound-induced DNA damage and presents the data in a clear, accessible format for researchers.
Mechanism of this compound Crosslinking
The process of this compound-induced crosslinking is a two-step photochemical reaction. Initially, the planar this compound molecule intercalates into the DNA or RNA double helix. Upon irradiation with UVA light, the this compound molecule forms a monoadduct with a pyrimidine base.[5] With continued UVA exposure, a second photoreaction can occur, leading to the formation of a diadduct, or an interstrand crosslink, with a pyrimidine on the complementary strand.[5]
Experimental Protocols
This section details the materials and step-by-step procedures for this compound crosslinking in living cells, followed by methods for analyzing the resulting crosslinks and assessing cell viability.
Materials
-
This compound Compounds:
-
Cell Culture:
-
Adherent or suspension cells of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 10 cm or 15 cm dishes)[8]
-
-
UVA Irradiation Source:
-
A UV crosslinker equipped with 365 nm bulbs[8]
-
Calibrated UVA light source to deliver a precise dose (J/cm²)
-
-
Reagents for Analysis:
-
DNA/RNA extraction kits
-
Reagents for cell viability assays (e.g., CellTiter-Glo®)[9]
-
Reagents for apoptosis assays (e.g., Annexin V staining)
-
Primers for qPCR or primer extension analysis
-
Reagents for Western blotting to detect DNA damage response proteins
-
Protocol for this compound Crosslinking in Adherent Cells
-
Cell Seeding: Seed adherent cells in appropriate culture dishes to reach approximately 70-80% confluency on the day of the experiment.[8]
-
This compound Incubation:
-
Prepare a working solution of the desired this compound compound in pre-warmed PBS or cell culture medium. Common concentrations range from 10 µM to 50 µM.[5][9]
-
Remove the culture medium from the cells and wash once with PBS.[8]
-
Add the this compound-containing solution to the cells. For a 10 cm plate, use approximately 0.4 mL of solution.[8]
-
Incubate the cells for a period of 10 to 30 minutes at 37°C and 5% CO₂ to allow for this compound intercalation.[8]
-
-
UVA Irradiation:
-
Place the cell culture dish on a pre-chilled surface (e.g., a cold block or on ice) to minimize cellular repair processes during irradiation.
-
Expose the cells to UVA light (365 nm) for a specified time or dose. Doses can range from 0.25 to 1.0 J/cm².[9] The optimal dose will vary depending on the cell type and the desired level of crosslinking.
-
-
Post-Irradiation:
-
Immediately after irradiation, remove the this compound-containing solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed culture medium to the cells.
-
The cells can now be harvested for immediate analysis (e.g., DNA/RNA extraction) or returned to the incubator for further studies (e.g., cell viability, apoptosis assays).
-
Analysis of this compound-Induced Crosslinks
A common method to quantify the formation of interstrand crosslinks is through the analysis of DNA renaturation after denaturation. Crosslinked DNA will rapidly reanneal, while non-crosslinked DNA will remain single-stranded.
-
DNA Extraction: Extract genomic DNA from treated and control cells using a standard DNA extraction kit.
-
Denaturation and Renaturation:
-
Denature the DNA by heating to 95°C for 5 minutes, followed by rapid cooling on ice.
-
Allow the DNA to renature for a short period.
-
-
Quantification: The fraction of double-stranded (crosslinked) DNA can be quantified using various methods, including agarose gel electrophoresis with a fluorescent dye that preferentially binds to double-stranded DNA.
Cell Viability and Apoptosis Assays
This compound-induced crosslinks are cytotoxic and can induce apoptosis.[10]
-
Cell Viability Assay:
-
Seed cells in a 96-well plate and perform the this compound crosslinking protocol as described above.
-
At desired time points post-treatment (e.g., 24, 48, 72 hours), assess cell viability using a luminescent-based assay such as CellTiter-Glo®, which measures ATP levels.[9]
-
-
Apoptosis Assay:
-
Treat cells with this compound and UVA light.
-
At various time points, harvest the cells and stain with Annexin V and a viability dye (e.g., propidium iodide).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Data Presentation
The following tables summarize quantitative data related to the efficacy and cellular effects of this compound crosslinking.
Table 1: this compound Derivative Efficacy
| This compound Derivative | Key Feature | Relative Efficacy | Reference |
| 8-methoxythis compound (8-MOP) | Standard this compound | Baseline | [5] |
| Trimethylthis compound (TMP) | Higher lymphotoxicity than 8-MOP | ~10,000-fold more lymphotoxic than 8-MOP | [10] |
| 4'-aminomethyltrioxsalen (AMT) | Improved water solubility | 7.2-fold increase in crosslinking compared to UV alone | [4] |
| Amotosalen | High water solubility | 7-fold increase in crosslinked RNA with a 10-fold higher concentration vs. AMT | [4] |
| AP3B (biotinylated AMT) | Biotinylated for enrichment | 8-fold more effective at labeling DNA in cells than commercial biotinylated this compound | [7] |
Table 2: Cell Viability After this compound Treatment
| Cell Line | This compound Concentration | UVA Dose (J/cm²) | % Cell Viability Reduction (approx.) | Reference |
| CT2A | 40 µM 8-MOP | 0.25 | 20% | [9] |
| CT2A | 40 µM 8-MOP | 0.5 | 40% | [9] |
| CT2A | 40 µM 8-MOP | 1.0 | 60% | [9] |
| Other Cell Lines | 40 µM 8-MOP | 0.25 - 1.0 | Dose-dependent decrease | [9] |
Signaling Pathways and Experimental Workflow
This compound-induced DNA damage triggers a cellular response, primarily through the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, leading to the activation of the p53 tumor suppressor protein.[1] This signaling cascade can ultimately lead to cell cycle arrest and apoptosis.
Diagrams
Caption: Mechanism of this compound-induced interstrand crosslink formation in living cells.
Caption: Experimental workflow for this compound crosslinking in living cells.
Caption: Simplified signaling pathway of p53 activation following this compound-induced DNA damage.
References
- 1. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Crosslinking In Vitro [scott-saunders.github.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Psoralen Photochemistry in Biological Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are a class of naturally occurring or synthetic compounds that, upon activation by ultraviolet A (UVA) light, exhibit potent photochemical activity. This unique property allows for the formation of covalent cross-links with the pyrimidine bases of nucleic acids (DNA and RNA), leading to a range of biological effects. This document provides detailed application notes and protocols for the use of psoralen photochemistry in various biological research and therapeutic contexts, including the study of nucleic acid structure and interactions, therapeutic applications for skin diseases, and pathogen inactivation.
Probing Nucleic Acid Structure and Interactions
This compound photochemistry is a powerful tool for elucidating the structure of DNA and RNA, as well as for identifying and characterizing nucleic acid-protein and nucleic acid-nucleic acid interactions. The formation of interstrand cross-links (ICLs) and monoadducts can be used to map regions of duplex formation, identify sites of protein binding that protect the nucleic acid from cross-linking, and trap transient interactions for further analysis.
Quantitative Analysis of this compound-DNA Adduct Formation
The efficiency of this compound-induced DNA adduct formation is dependent on the specific this compound derivative, the dose of UVA light, and the local DNA sequence and structure. The following tables summarize quantitative data on the formation of interstrand cross-links (ICLs) and monoadducts (MAs) by two commonly used this compound derivatives, 8-methoxythis compound (8-MOP) and amotosalen (S-59), in human cells.[1][2]
Table 1: 8-Methoxythis compound (8-MOP) Induced DNA Adducts in Human Cells [1][2]
| UVA Dose (J/cm²) | 8-MOP-MA1 (adducts/10⁶ nucleotides) | 8-MOP-MA2 (adducts/10⁶ nucleotides) | 8-MOP-MA3 (adducts/10⁶ nucleotides) | Total 8-MOP MAs (adducts/10⁶ nucleotides) |
| 0.5 | 7.6 | 1.9 | 7.2 | 20.2 |
| 10.0 | 2.2 | 9.9 | 50.8 | 66.6 |
Table 2: Amotosalen (S-59) Induced DNA Adducts in Human Cells [1][2]
| UVA Dose (J/cm²) | S-59 ICLs (lesions/10³ nucleotides) | Total S-59 MAs (adducts/10⁶ nucleotides) |
| 0.5 | 3.9 | 319 |
| 10.0 | 12.8 | 194 |
Note: The yield of ICLs induced by S-59 was found to be approximately 100-fold greater than that induced by 8-MOP under similar conditions.[1][2]
Experimental Protocol: this compound-DNA Cross-linking in Cultured Cells
This protocol describes a general procedure for inducing this compound-DNA cross-links in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa cells)
-
This compound derivative stock solution (e.g., 10 mg/mL 8-MOP or 4,5’,8-trimethylthis compound (TMP) in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Long-wave UVA light source (365 nm)
-
Ice
-
DNA extraction kit
-
Equipment for DNA analysis (e.g., agarose gel electrophoresis, qPCR, or mass spectrometry)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in culture dishes and grow to the desired confluency (typically 70-80%).
-
This compound Incubation:
-
Wash the cells twice with PBS.
-
Add fresh, pre-warmed cell culture medium containing the desired final concentration of the this compound derivative (e.g., 10 µg/mL TMP).[3]
-
Incubate the cells for a specific period (e.g., 10-30 minutes) at 37°C in the dark to allow for this compound intercalation into the DNA.
-
-
UVA Irradiation:
-
Place the culture dishes on ice to halt cellular processes.
-
Expose the cells to a long-wave UVA light source (365 nm). The UVA dose can be varied by adjusting the irradiation time and the distance from the light source. A typical starting dose is 1-5 J/cm².
-
-
Post-Irradiation:
-
Immediately after irradiation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
The cells can now be processed for various downstream analyses.
-
-
DNA Extraction and Analysis:
-
Lyse the cells and extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
Analyze the extent of DNA cross-linking using methods such as:
-
Agarose Gel Electrophoresis: Cross-linked DNA will migrate slower than non-cross-linked DNA under denaturing conditions.
-
Quantitative PCR (qPCR): Cross-links can inhibit PCR amplification, allowing for quantification of the damage.
-
Mass Spectrometry: For precise identification and quantification of different types of adducts.
-
-
Experimental Controls:
-
No this compound Control: Cells treated with UVA light only to assess the effect of UVA on its own.
-
No UVA Control: Cells incubated with this compound but not exposed to UVA light to demonstrate the light-dependent nature of the cross-linking.
-
Dark Control: Cells incubated with this compound in the dark throughout the experiment to control for any non-photochemical effects.
Experimental Workflow: this compound Cross-linking for Studying RNA-RNA Interactions (PARIS Method)
The this compound Analysis of RNA Interactions and Structures (PARIS) method utilizes this compound cross-linking followed by high-throughput sequencing to identify RNA-RNA interactions on a transcriptome-wide scale.[4][5]
Therapeutic Applications: PUVA Photochemotherapy
This compound and UVA (PUVA) therapy is a well-established and effective treatment for several skin disorders, most notably psoriasis and vitiligo. The therapeutic effect is primarily attributed to the inhibition of hyperproliferation of keratinocytes and modulation of the immune response.
PUVA Therapy for Psoriasis: Clinical Outcomes
PUVA therapy has demonstrated high efficacy in clearing psoriatic lesions. The following table summarizes typical treatment parameters and outcomes.[6][7][8][9][10]
Table 3: Typical PUVA Treatment Protocol and Efficacy for Psoriasis [6][7][8][9][10]
| Parameter | Value/Range |
| This compound | 8-Methoxythis compound (8-MOP) |
| Administration | Oral (0.6-0.8 mg/kg) or topical |
| Time between this compound and UVA | 1-3 hours (oral) |
| UVA Wavelength | 320-400 nm |
| Initial UVA Dose | Based on skin type or Minimal Phototoxic Dose (MPD) |
| Treatment Frequency | 2-3 times per week |
| Number of Treatments for Clearance | 12-30 |
| Median Cumulative UVA Dose for Clearance | 52 J/cm² |
| Efficacy (PASI-75) | ~80-92% of patients achieve clearance |
PASI-75 refers to a 75% or greater reduction in the Psoriasis Area and Severity Index.
Signaling Pathways Modulated by this compound Photochemistry
The therapeutic effects of PUVA are not solely due to DNA damage. This compound photochemistry also modulates key signaling pathways involved in cell proliferation, inflammation, and immune responses.
Photoactivated psoralens can inhibit the binding of EGF to its receptor and reduce its tyrosine kinase activity, thereby interfering with growth-promoting signals in keratinocytes.[11][12][13][14][15]
This compound derivatives have been shown to exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK signaling pathways.[16][17][18][19][20] This contributes to the therapeutic efficacy of PUVA in inflammatory skin conditions.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 4. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution | Springer Nature Experiments [experiments.springernature.com]
- 6. Response of psoriasis to twice weekly PUVA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dermnetnz.org [dermnetnz.org]
- 8. The Patient’s Guide to Psoriasis Treatment. Part 2: PUVA Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. The effectiveness of PUVA treatment in severe psoriasis is significantly increased by additional UV 308-nm excimer laser sessions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of this compound Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of 8-methoxythis compound and ultraviolet light A on EGF receptor (HER-1) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound binding and inhibition of epidermal growth factor binding by this compound/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of epidermal growth factor receptor tyrosine kinase activity in A431 human epidermoid cells following this compound/ultraviolet light treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Psoriasis - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Psoralen Interstrand Crosslink Assay: A Tool for DNA Repair Studies
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens are naturally occurring tricyclic compounds that intercalate into duplex DNA.[1][2] Upon photoactivation with long-wave ultraviolet light (UVA), psoralens form covalent monoadducts and interstrand crosslinks (ICLs) with thymine bases, preferentially at 5'-TpA sites.[1][3] ICLs are highly cytotoxic lesions as they block fundamental DNA metabolic processes such as replication and transcription.[1][4] Consequently, cells have evolved complex DNA repair pathways to remove these lesions. The deliberate induction of ICLs using psoralens provides a powerful experimental system to study the mechanisms of DNA repair and to screen for drugs that modulate these pathways. This document provides detailed application notes and protocols for utilizing psoralen ICL assays in DNA repair studies.
Principle of the Assay
The this compound ICL assay is based on the controlled induction of DNA damage by a this compound derivative (e.g., 8-methoxythis compound (8-MOP), 4,5',8-trimethylthis compound (TMP), or synthetic derivatives like 8-propargyloxythis compound (8-POP)) and subsequent activation by a precise dose of UVA light.[1][5] The formation of ICLs triggers a cellular DNA damage response, leading to the activation of specific repair pathways. The efficiency of ICL formation and the subsequent repair can be quantified using various molecular and cellular techniques. By analyzing the rate of ICL removal or the cellular consequences of unrepaired lesions, researchers can gain insights into the functionality of DNA repair pathways and identify potential therapeutic targets.
Applications in Research and Drug Development
-
Elucidation of DNA Repair Pathways: this compound-induced ICLs are repaired by a network of pathways, including Nucleotide Excision Repair (NER), Homologous Recombination (HR), and the Fanconi Anemia (FA) pathway.[3][6] By studying cells deficient in specific repair proteins, the roles of these pathways in ICL recognition, unhooking, and repair can be dissected.
-
High-Throughput Screening for DNA Repair Inhibitors: The assay can be adapted for high-throughput screening to identify small molecules that inhibit ICL repair.[7] Such inhibitors have potential as sensitizing agents for cancer chemotherapeutics that induce ICLs (e.g., cisplatin, mitomycin C).
-
Evaluation of Genotoxicity: The this compound ICL assay can be used to assess the genotoxic potential of chemical compounds or physical agents by measuring their ability to induce DNA crosslinks.
-
Cancer Therapy Research: Many anti-cancer drugs function by inducing ICLs.[8] Understanding the repair mechanisms for this compound-induced ICLs can provide insights into the development of drug resistance and strategies to overcome it.
Signaling Pathways in this compound ICL Repair
The repair of this compound-induced ICLs is a complex process involving multiple enzymatic activities and signaling cascades. The specific pathway utilized can depend on the phase of the cell cycle and the nature of the crosslink. A simplified overview of the key steps is depicted below.
Figure 1: Simplified this compound ICL Repair Pathway. This diagram illustrates the major steps in the repair of a this compound-induced interstrand crosslink, including recognition, unhooking, lesion bypass, and final repair.
Experimental Protocols
Protocol 1: Induction of this compound ICLs in Cultured Cells
This protocol describes the general procedure for treating cultured mammalian cells with a this compound derivative and UVA light to induce ICLs.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, primary fibroblasts)
-
Complete cell culture medium
-
This compound derivative stock solution (e.g., 8-MOP in DMSO)
-
Phosphate-buffered saline (PBS)
-
UVA light source (365 nm) with a calibrated radiometer
-
Cell culture dishes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).
-
This compound Incubation: Aspirate the culture medium and wash the cells once with PBS. Add fresh medium containing the desired final concentration of the this compound derivative (e.g., 1-50 µM for 8-MOP or 8-POP).[1] Incubate for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow for this compound intercalation into the DNA.
-
UVA Irradiation: Remove the this compound-containing medium and wash the cells twice with PBS. Add a thin layer of PBS to the cells to prevent drying during irradiation.
-
UVA Exposure: Place the cell culture dish on a pre-chilled plate on ice and irradiate with a UVA light source (365 nm). The UVA dose (in J/m²) should be carefully controlled and measured with a radiometer.[1]
-
Post-Irradiation: After irradiation, remove the PBS and add fresh, pre-warmed complete culture medium.
-
Incubation for Repair: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to allow for DNA repair before proceeding with downstream analysis.
Protocol 2: Quantification of ICLs using a Modified Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, can be modified to detect ICLs. ICLs physically link the two DNA strands, reducing the migration of DNA out of the nucleus under denaturing conditions.
Materials:
-
This compound-treated and control cells
-
Low-melting-point agarose
-
Frosted microscope slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Gold)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and resuspend in PBS at a concentration of 1 x 10⁵ cells/mL.
-
Embedding in Agarose: Mix 10 µL of the cell suspension with 120 µL of molten low-melting-point agarose (0.5% in PBS) at 37°C.[8] Pipette the mixture onto a pre-coated frosted microscope slide and cover with a coverslip. Allow the agarose to solidify on a chilled plate.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the slides sit for 20-40 minutes to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides from the tank and neutralize them by washing three times with neutralization buffer for 5 minutes each. Stain the DNA with a fluorescent dye.
-
Imaging and Analysis: Visualize the comets using a fluorescence microscope. The "comet tail moment" is quantified using specialized software. A decrease in the tail moment in this compound-UVA treated cells compared to control cells (treated with a DNA-breaking agent like H₂O₂) indicates the presence of ICLs.[1]
Figure 2: Workflow for the Modified Alkaline Comet Assay. This diagram outlines the key steps for quantifying interstrand crosslinks using the comet assay.
Protocol 3: LC-MS/MS for Absolute Quantification of ICLs and Monoadducts
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the absolute quantification of this compound-DNA adducts.
Materials:
-
Genomic DNA isolated from treated and control cells
-
Nuclease P1
-
LC-MS/MS system
-
Stable isotope-labeled internal standards for ICLs and monoadducts
Procedure:
-
Genomic DNA Isolation: Isolate high-purity genomic DNA from cells using a standard DNA extraction kit or protocol.
-
Enzymatic Digestion: Digest the genomic DNA to individual nucleotides and adducts. A key step is the use of nuclease P1, which can liberate the this compound-ICL as a tetranucleotide.[9]
-
Sample Preparation: Prepare the digested DNA samples for LC-MS/MS analysis, which may include solid-phase extraction for sample cleanup and concentration. Spike the samples with known amounts of stable isotope-labeled internal standards.
-
LC-MS/MS Analysis: Separate the digested DNA components using liquid chromatography and detect the specific ICL and monoadduct species by tandem mass spectrometry.
-
Quantification: Quantify the amount of each adduct by comparing the signal intensity of the native adduct to its corresponding internal standard. The results are typically expressed as the number of adducts per 10⁶ or 10³ nucleotides.[9]
Data Presentation
Quantitative data from this compound ICL assays should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Quantification of 8-MOP Induced DNA Adducts by LC-MS/MS
| UVA Dose (J/cm²) | 8-MOP-ICL (lesions/10³ nucleotides) | 8-MOP-MA1 (adducts/10⁶ nucleotides) | 8-MOP-MA2 (adducts/10⁶ nucleotides) | 8-MOP-MA3 (adducts/10⁶ nucleotides) |
| 0.5 | Not specified | 7.6 | 1.9 | 7.2 |
| 10.0 | Not specified | 2.2 | 9.9 | 50.8 |
| Data synthesized from a study on human cells treated with 8-MOP and varying doses of UVA light.[9] "MA" refers to monoadduct. |
Table 2: Quantification of S59 Induced DNA Adducts by LC-MS/MS
| UVA Dose (J/cm²) | S59-ICL (lesions/10³ nucleotides) | S59-MA1 (adducts/10⁶ nucleotides) | S59-MA2 (adducts/10⁶ nucleotides) | S59-MA3 (adducts/10⁶ nucleotides) | S59-MA4 (adducts/10⁶ nucleotides) | S59-MA5 (adducts/10⁶ nucleotides) |
| 0.5 | 3.9 | 214.7 | 105.7 | 25.0 | 32.3 | 21.6 |
| 10.0 | 12.8 | 18.9 | 39.5 | 21.0 | 146.2 | 26.1 |
| Data synthesized from a study on human cells treated with the this compound derivative S59.[9] This demonstrates the differential formation of ICLs and various monoadducts with different this compound compounds and UVA doses. |
Conclusion
The this compound interstrand crosslink assay is a versatile and informative tool for studying the intricate processes of DNA repair. The protocols and data presentation formats provided here offer a framework for researchers, scientists, and drug development professionals to effectively utilize this assay in their work. The ability to control the timing and dose of a specific type of DNA damage makes the this compound ICL assay particularly valuable for dissecting cellular responses to genotoxic stress and for the development of novel therapeutic strategies targeting DNA repair pathways.
References
- 1. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Crosslinking In Vitro [scott-saunders.github.io]
- 6. researchgate.net [researchgate.net]
- 7. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repair Kinetics of Genomic Interstrand DNA Cross-Links: Evidence for DNA Double-Strand Break-Dependent Activation of the Fanconi Anemia/BRCA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low efficiency in psoralen cross-linking experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low efficiency in psoralen cross-linking experiments.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you identify and resolve problems in your this compound cross-linking experiments.
Question: I am not observing any cross-linking in my gel. What are the possible causes and solutions?
Answer:
Several factors could lead to a complete lack of cross-linking. Here's a systematic approach to troubleshooting this issue:
-
UVA Light Source:
-
Is the UVA lamp functional and emitting at the correct wavelength? Psoralens are activated by UVA light, typically around 365 nm.[1] Verify the lamp's output using a UVA meter. Ensure the lamp has been properly warmed up according to the manufacturer's instructions.
-
Is the distance between the lamp and the sample appropriate? The intensity of UVA light decreases with distance. Ensure the distance is consistent and as specified in your protocol.
-
-
This compound Compound:
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Is the this compound stock solution prepared correctly and not degraded? Psoralens are light-sensitive and should be stored in the dark. Prepare fresh stock solutions, especially if you suspect degradation. Some this compound derivatives have limited solubility in aqueous solutions.[2] Consider making stock solutions in ethanol or DMSO.[3]
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Is the this compound intercalating into the DNA? Psoralens must intercalate into the DNA double helix before they can form cross-links upon UVA irradiation.[4][5] Factors like high salt concentration or the presence of intercalating agents can inhibit this process.
-
-
Experimental Conditions:
-
Is the incubation time of this compound with the DNA sufficient? Allow enough time for the this compound to intercalate into the DNA before UVA irradiation. Incubation times can vary depending on the this compound derivative and concentration.
-
Is oxygen present in the reaction? While some this compound photochemistry is oxygen-independent, the presence of oxygen can sometimes lead to side reactions and reduce cross-linking efficiency.[6][7][8][9][10] If you suspect this is an issue, you can try de-gassing your solutions.
-
Question: The cross-linking efficiency is very low or inconsistent. What can I do to improve it?
Answer:
Low or variable cross-linking efficiency can be frustrating. Here are several factors to consider for optimization:
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This compound Concentration:
-
Are you using an optimal concentration of this compound? The efficiency of cross-linking is dose-dependent.[11] Titrate the concentration of your this compound derivative to find the optimal range for your specific application. See the table below for typical concentration ranges.
-
-
UVA Dose:
-
Choice of this compound Derivative:
-
Are you using the most suitable this compound for your experiment? Different this compound derivatives have varying efficiencies for ICL formation. For example, 8-methoxythis compound (8-MOP) is a commonly used this compound that can form a high yield of ICLs.[12] Trimethylthis compound (TMP) has also been shown to be effective.[3] For targeted cross-linking, psoralens conjugated to oligonucleotides can be used, and the linker length between the this compound and the oligonucleotide can significantly impact efficiency.[13]
-
-
Sample Composition:
-
Does your sample contain inhibitors? Components in your sample buffer could be quenching the photoreaction. For example, high concentrations of glycerol (above 0.5%) have been shown to enhance cross-link formation in some systems.[14]
-
Question: I am working with cultured cells and see low cross-linking efficiency. What are the specific challenges in a cellular context?
Answer:
Working with cells introduces additional complexities. Here are some points to consider:
-
Cellular Uptake:
-
DNA Accessibility:
-
Is the target DNA accessible within the cell? The chromatin structure can influence the ability of this compound to intercalate and cross-link DNA.
-
-
Cellular Repair Mechanisms:
-
Are cellular repair pathways removing the cross-links? Cells have active DNA repair mechanisms that can remove this compound-induced cross-links.[15] The timing of your experiment, from this compound treatment to cell lysis, should be optimized to capture the cross-links before they are repaired.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound cross-linking?
A1: Psoralens are planar molecules that intercalate into the DNA double helix, preferentially at 5'-TA sites.[16] Upon exposure to long-wave UVA light (around 365 nm), the this compound becomes photoactivated and can form covalent bonds with pyrimidine bases (primarily thymine) on one or both strands of the DNA. The formation of a covalent bond with both strands results in an interstrand cross-link (ICL).[4][5][16]
Q2: How can I quantify the efficiency of this compound cross-linking?
A2: A common method for quantifying this compound cross-linking is through denaturing gel electrophoresis.[17][18] DNA containing ICLs will not fully denature and will migrate slower on the gel compared to single-stranded DNA. The relative intensity of the cross-linked DNA band can be used to estimate the cross-linking efficiency. Other methods include the alkaline comet assay, which can sensitively measure the formation of ICLs in cells.[11][12]
Q3: What is the difference between monoadducts and interstrand cross-links (ICLs)?
A3: A monoadduct is formed when a photoactivated this compound molecule covalently binds to a single pyrimidine base on one strand of the DNA. An interstrand cross-link (ICL) is formed when the this compound molecule binds to pyrimidine bases on both strands of the DNA, effectively tethering the two strands together.[1] The formation of ICLs typically requires a second photoactivation event after the initial monoadduct is formed.[1]
Q4: Can psoralens cross-link RNA?
A4: Yes, psoralens can also intercalate into double-stranded regions of RNA and form cross-links upon UVA irradiation.[2][4][5] However, prolonged UV exposure can also lead to RNA damage. The use of singlet quenchers like acridine orange has been shown to protect RNA from photodamage during this compound cross-linking experiments.[4][5]
Q5: Are there safety precautions I should take when working with psoralens?
A5: Yes. Psoralens are potent photosensitizers and should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound stock solutions and experimental samples should be protected from light to prevent unintended photoactivation. When using a UVA lamp, ensure proper shielding is in place to avoid exposure to your skin and eyes.
Data Presentation
Table 1: Typical Experimental Parameters for this compound Cross-Linking
| Parameter | In Vitro (Purified DNA) | In Cellulo (Cultured Cells) |
| This compound Derivative | 8-MOP, TMP, AMT | 8-MOP, AMT, HMT |
| This compound Concentration | 1 - 50 µM | 10 - 100 µM[11] |
| Incubation Time | 10 - 60 minutes | 30 - 60 minutes |
| UVA Wavelength | ~365 nm[1] | ~365 nm[1] |
| UVA Dose | 1 - 10 J/cm² | 0.05 - 1 J/cm²[11] |
| Irradiation Time | 5 - 60 minutes | 1 - 30 minutes |
Experimental Protocols
Protocol 1: this compound Cross-Linking of Purified DNA
-
Prepare this compound Stock Solution: Dissolve the this compound derivative (e.g., 8-MOP) in ethanol or DMSO to a stock concentration of 1-10 mM. Store protected from light.
-
Reaction Setup: In a microcentrifuge tube, combine the purified DNA (e.g., plasmid DNA or PCR product) with the desired final concentration of this compound in a suitable buffer (e.g., TE buffer).
-
Incubation: Incubate the mixture in the dark at room temperature for 15-30 minutes to allow for this compound intercalation.
-
UVA Irradiation: Place the tube on a cold block or on ice and expose it to a UVA light source (365 nm). The irradiation time will depend on the intensity of the lamp and the desired level of cross-linking.
-
Analysis: Analyze the cross-linking efficiency by denaturing agarose or polyacrylamide gel electrophoresis.
Protocol 2: this compound Cross-Linking in Cultured Cells
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare a working solution of the this compound derivative (e.g., 8-MOP) in cell culture medium. Replace the existing medium with the this compound-containing medium and incubate for 30-60 minutes at 37°C in the dark.
-
UVA Irradiation: Wash the cells with PBS to remove excess this compound. Add a thin layer of PBS to the cells and irradiate with a UVA source (365 nm).
-
Cell Lysis and DNA Extraction: Immediately after irradiation, lyse the cells and extract the genomic DNA using a standard protocol.
-
Analysis: Analyze the cross-linking efficiency using methods such as the alkaline comet assay or by running the extracted DNA on a denaturing agarose gel followed by Southern blotting with a probe specific to a target region.
Mandatory Visualization
Caption: General experimental workflow for this compound cross-linking.
Caption: A logical flowchart for troubleshooting low this compound cross-linking efficiency.
References
- 1. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound Crosslinking In Vitro [scott-saunders.github.io]
- 4. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oxygen-supplemented and topography-guided epithelium-on corneal crosslinking with pulsed irradiation for progressive keratoconus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Efficiency and Safety of Oxygen-Supplemented Accelerated Scleral Cross-Linking in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Oxygen Dynamics, UV-A Delivery, and Drug Formulation for Accelerated Epi-On Corneal Crosslinking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tvst.arvojournals.org [tvst.arvojournals.org]
- 11. Optimization of the comet assay for the sensitive detection of PUVA-induced DNA interstrand cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repairing the Sickle Cell mutation. II. Effect of this compound linker length on specificity of formation and yield of third strand-directed photoproducts with the mutant target sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of this compound DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure and in vivo this compound DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
methods for reversing psoralen crosslinks in nucleic acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reversal of psoralen crosslinks in nucleic acids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound crosslink reversal experiments.
Question: Why am I observing low efficiency in photoreversal of this compound crosslinks?
Answer: Low efficiency in photoreversal can be attributed to several factors. Here are some common causes and their solutions:
-
Inadequate Wavelength or Light Source: The wavelength of UV light is critical for efficient photoreversal. This compound crosslinks are typically reversed by short-wavelength UV light (e.g., 254 nm). Ensure your UV source emits at the correct wavelength and has sufficient power.
-
Suboptimal Chromophore: The choice of photosensitizer or chromophore can significantly impact reversal efficiency. While direct photoreversal is possible, using external chromophores like pyrenes can enhance the process.[1] Consider using a pyrene-conjugated molecule to facilitate the photoelectron transfer required for crosslink reversal.[1]
-
Presence of Quenchers: Components in your reaction buffer could be quenching the photoreversal reaction. Acridine orange has been used to reduce RNA damage during photoreversal by acting as a singlet-state quencher, which might paradoxically interfere with the desired reversal reaction if not used correctly.[2] Ensure your buffers are free from interfering substances.
-
Formation of Photoproducts: Inefficient reversal might be due to the formation of stable monoadducts or other photoproducts that are not easily reversed.[1] The reversal process is a two-step mechanism, and the removal of the monoadduct might be the rate-limiting step.[1]
Question: I am seeing significant degradation of my nucleic acid sample during photoreversal. How can I minimize this?
Answer: Nucleic acid degradation is a common issue with UV irradiation. Here are some strategies to mitigate this problem:
-
Optimize UV Exposure Time: Minimize the duration of UV exposure to the shortest time necessary for effective reversal. This can be determined by performing a time-course experiment.
-
Use Protective Agents: The addition of singlet-state quenchers like acridine orange has been shown to protect RNA from degradation during UV exposure.[2] In the presence of acridine orange, 30% of RNA remained intact after 30 minutes of irradiation, compared to less than 0.5% without it.[2]
-
Work at Low Temperatures: Performing the irradiation on ice or in a cold room can help to reduce heat-induced degradation of the nucleic acid.
Question: My chemical reversal of this compound crosslinks is incomplete. What could be the reason?
Answer: Incomplete chemical reversal using alkaline conditions can be due to several factors related to the protocol.
-
Incorrect pH and Temperature: The efficiency of base-catalyzed reversal is highly dependent on pH and temperature. The protocol specifies a pH of 12 and a temperature of 65°C or 90°C for different methods.[3][4] Ensure your solutions are at the correct pH and the incubation is performed at the specified temperature.
-
Insufficient Incubation Time: The incubation times are critical for the reaction to go to completion. The provided protocol suggests two incubations of 2-4 hours each in the urea-containing solution.[3]
-
Urea Concentration: Urea is a key component for denaturing the nucleic acid and making the crosslink accessible. Ensure the urea concentration is 3M as specified.[3]
-
Inefficient Removal of Reagents: After the reversal reaction, it is crucial to wash the gel or sample thoroughly to remove urea and other reagents that might interfere with downstream applications.[3]
Frequently Asked Questions (FAQs)
What are the primary methods for reversing this compound crosslinks?
There are three main approaches to reversing this compound interstrand crosslinks (ICLs):
-
Photoreversal: This method utilizes UV light, typically at a shorter wavelength (e.g., 254 nm), to cleave the cyclobutane rings formed between the this compound molecule and the pyrimidine bases. The efficiency of this process can be enhanced by using external chromophores that facilitate photoelectron transfer.[1]
-
Chemical Reversal: This approach employs chemical reagents under specific conditions to break the crosslink. A common method involves incubation in an alkaline solution (pH 12) containing urea at an elevated temperature (65°C).[3] Another method uses a base-catalyzed rearrangement at 90°C.[4]
-
Enzymatic Repair: In living organisms, this compound ICLs are repaired by cellular DNA repair machinery. In bacteria like E. coli, this involves a combination of Nucleotide Excision Repair (NER) and homologous recombination.[5] In mycobacteria, the Lhr and Nei2 proteins are specifically involved in the repair of this compound-induced damage.[6][7][8] In mammalian cells, the repair process is more complex and involves multiple pathways, including those involving NER proteins.[9][10][11]
How efficient are the different reversal methods?
The efficiency of this compound crosslink reversal can vary significantly depending on the method and the specific conditions.
| Reversal Method | Key Parameters | Reported Efficiency/Rate | Reference |
| Photoreversal (with pyrene chromophore) | 350 nm light | Comparable to classical photocaging groups (e.g., DMNB group). | [1] |
| Chemical Reversal (Base-catalyzed) | 90°C, alkaline conditions | More efficient than photoreversal. | [4] |
| Enzymatic Repair (in human cells) | Cellular processes | Half of this compound-induced ICLs are unhooked within 2.5 hours. The rate in normal human diploid fibroblasts is approximately 20,000 ICLs/h/cell. | [12] |
What is the mechanism of photoreversal?
Photoreversal of this compound crosslinks is a photolyase-like process that involves the injection of a photoelectron into the crosslink.[1] This can be stimulated by an external chromophore. The reversal occurs in a two-step mechanism: first, one of the covalent bonds between the this compound and a pyrimidine base is broken, resulting in a monoadduct. Subsequently, the second bond is cleaved, releasing the this compound from the nucleic acid.[1]
What cellular pathways are activated in response to this compound crosslinks?
This compound interstrand crosslinks are potent DNA lesions that can block both DNA replication and transcription, triggering cellular stress responses.[13][14] In human cells, this compound ICLs are strong inducers of the p53 tumor suppressor protein.[13][14] This induction is dependent on the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, but not the Ataxia-Telangiectasia Mutated (ATM) kinase.[13][14] The activation of p53 can lead to cell cycle arrest and apoptosis, which is a crucial mechanism to prevent the propagation of cells with damaged DNA.[13][14]
Experimental Protocols
Protocol 1: Chemical Reversal of this compound Crosslinks in an Agarose Gel
This protocol is adapted from the Heyer Lab protocol for the chemical reversal of this compound crosslinks in a gel.[3]
Materials:
-
ddH₂O
-
5 mM Sodium Phosphate (Na₃PO₄), pH 12
-
1 mM Sodium Phosphate (Na₃PO₄), 3M Urea, pH 12
-
Incubation trays
-
Shaker
-
65°C water bath or incubator
Procedure:
-
After electrophoresis, incubate the gel in a 10-fold excess of ddH₂O for 15 minutes at room temperature with gentle shaking. Repeat this step once.
-
Incubate the gel in 5 mM Na₃PO₄ (pH 12) for 15 minutes at 65°C. Repeat this step once.
-
Incubate the gel in 1 mM Na₃PO₄, 3M Urea (pH 12) for 2-4 hours at 65°C with gentle shaking. Repeat this step once.
-
Wash the gel in ddH₂O for 15 minutes at room temperature to remove the urea. Repeat this step once.
-
The gel is now ready for downstream processing, such as Southern blotting.
Protocol 2: General Workflow for Photoreversal of this compound Crosslinks
This protocol outlines a general workflow for the photoreversal of this compound crosslinks in a solution.
Materials:
-
This compound-crosslinked nucleic acid sample in a suitable buffer (e.g., TE buffer).
-
UV transilluminator or a similar UV light source with a defined wavelength (e.g., 254 nm or 350 nm if using a specific chromophore).
-
Quartz cuvette or UV-transparent microplate.
-
Ice bucket.
Procedure:
-
Place the nucleic acid sample in a quartz cuvette or a UV-transparent plate.
-
Place the container on ice to minimize heat-induced degradation.
-
Expose the sample to UV light of the appropriate wavelength. For direct photoreversal, 254 nm is commonly used. If using a pyrene-based chromophore, 350 nm light may be more appropriate.[1]
-
The duration of exposure will need to be optimized for the specific sample and crosslinking density. A time-course experiment (e.g., 1, 5, 10, 20 minutes) is recommended to determine the optimal exposure time that maximizes reversal while minimizing degradation.
-
After irradiation, the sample can be analyzed by gel electrophoresis, HPLC, or other methods to assess the extent of crosslink reversal.
Visualizations
Caption: Experimental workflows for photoreversal and chemical reversal of this compound crosslinks.
Caption: Signaling pathway activated by this compound interstrand crosslinks leading to p53 activation.
References
- 1. Pyrene chromophores for the photoreversal of this compound interstrand crosslinks - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00603H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]
- 4. Alkali reversal of this compound cross-link for the targeted delivery of this compound monoadduct lesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and in vivo this compound DNA crosslink repair activity of mycobacterial Nei2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and in vivo this compound DNA crosslink repair activity of mycobacterial Nei2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification and repair of this compound-induced interstrand crosslinks in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of Psoralen and UVA Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of psoralen and ultraviolet A (PUVA) treatment.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of PUVA treatment?
A1: The primary on-target effect of PUVA treatment is the formation of covalent adducts with DNA. Psoralens intercalate into the DNA helix and, upon UVA irradiation, form monoadducts and interstrand crosslinks (ICLs) with pyrimidine bases, primarily thymine.[1][2] This DNA damage inhibits replication and transcription, leading to cell cycle arrest and apoptosis, which is the desired therapeutic effect in hyperproliferative skin disorders.[3][4]
Off-target effects are diverse and can significantly influence experimental outcomes. These include:
-
Cell Membrane and Receptor Signaling: Photoactivated psoralens can interact with cell membranes and alter their properties.[5] A key off-target effect is the inhibition of the Epidermal Growth Factor (EGF) receptor, which can disrupt normal growth factor signaling.[5] PUVA can also impact the Phosphatidylinositol 3-kinase (PI3K) signaling pathway by preventing the recruitment of effector kinases like Akt to the plasma membrane.[6]
-
Mitochondrial Dysfunction: PUVA treatment can induce mitochondrial dysfunction, characterized by the opening of the mitochondrial permeability transition pore (PTP).[7][8] This leads to the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of the intrinsic apoptotic pathway.[9]
-
Generation of Reactive Oxygen Species (ROS): The photoactivation of this compound can lead to the generation of ROS, which can cause oxidative damage to lipids, proteins, and DNA, contributing to apoptosis.[7]
Q2: How do I prepare and handle this compound for in vitro experiments?
A2: this compound and its derivatives (e.g., 8-methoxythis compound or 8-MOP) have low aqueous solubility.[10][11]
-
Stock Solutions: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[11][12] this compound is soluble in DMSO at approximately 30 mg/mL and in ethanol at about 1 mg/mL.[11]
-
Working Solutions: For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration immediately before use. To avoid precipitation, it is recommended to first dilute the stock in a small volume of serum-free medium and then add it to the final volume of complete medium. For maximum solubility in aqueous buffers, this compound can be first dissolved in DMF and then diluted.[11]
-
Storage and Stability: Store the stock solution at -20°C, protected from light. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment.[11]
Q3: What are the critical parameters for UVA irradiation in in vitro experiments?
A3: Consistent and accurate UVA dosage is crucial for reproducible results.
-
UVA Source: Use a calibrated UVA light source with a peak emission in the 320-400 nm range. The spectral output of the lamp should be known.[13][14]
-
Calibration: Regularly calibrate the UVA lamp to ensure a consistent and accurate dose delivery. The irradiance (W/cm²) should be measured at the same distance as your cell culture plates.[13][15]
-
Dosage: The UVA dose (J/cm²) is calculated by multiplying the irradiance (W/cm²) by the exposure time (seconds).[13] Doses used in research vary widely depending on the cell type and the this compound concentration. For example, low doses of 1-2 J/cm² have been shown to be cytotoxic to lymphocytes when combined with 10 ng/mL 8-MOP.[3] In other studies, UVA doses up to 96 J/cm² have been used to induce 50% cell death in a squamous cell carcinoma cell line.[16]
-
Experimental Setup: Ensure a consistent distance between the UVA source and the cells. Remove the lids of the culture plates during irradiation to avoid blocking the UVA light, unless the plate material is certified as UVA-transparent.
Troubleshooting Guides
Problem 1: High Variability in Cell Viability/Apoptosis Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven UVA Exposure | Ensure a uniform distance between the UVA lamp and all wells of the culture plate. Check for any obstructions that might cast shadows. |
| Inconsistent this compound Concentration | Prepare a master mix of this compound-containing medium for all replicate wells to ensure a consistent final concentration. Vortex the diluted this compound solution before adding it to the cells. |
| Cell Clumping | Ensure a single-cell suspension before seeding to promote uniform exposure to both this compound and UVA. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium. |
| Fluctuations in Lamp Output | Allow the UVA lamp to warm up for the manufacturer-recommended time before each experiment to ensure a stable output. Recalibrate the lamp if significant fluctuations are observed. |
Problem 2: High Levels of Apoptosis in Control Groups
| Possible Cause | Troubleshooting Step |
| This compound Toxicity (without UVA) | Perform a dose-response experiment with this compound alone (no UVA) to determine a non-toxic concentration for your specific cell line. This compound itself can be toxic at high concentrations.[12] |
| UVA-induced Apoptosis (without this compound) | Irradiate cells with UVA in the absence of this compound to determine the level of apoptosis induced by UVA alone. High doses of UVA can cause cell death.[16] Adjust the UVA dose if necessary. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.1%. |
| Phototoxicity from Culture Medium Components | Some components in cell culture medium (e.g., phenol red, riboflavin) can act as photosensitizers. If high background apoptosis is a persistent issue, consider using a medium without these components during the PUVA treatment. |
Problem 3: Difficulty Detecting this compound-DNA Adducts
| Possible Cause | Troubleshooting Step |
| Insufficient PUVA Dose | Increase the concentration of this compound and/or the UVA dose. The formation of DNA adducts is dose-dependent. |
| Rapid DNA Repair | Harvest cells at an earlier time point after PUVA treatment. Cells can repair DNA adducts over time.[1] |
| Insensitive Detection Method | Consider using a more sensitive method for adduct detection. Methods like LC-MS/MS or specialized immunoassays can provide higher sensitivity.[2] A "clickable" this compound probe (e.g., 8-propargyloxythis compound) allows for fluorescent tagging and easier quantification.[17] |
| Inefficient DNA Isolation | Ensure your DNA isolation protocol is efficient and yields high-quality DNA. The presence of crosslinks can sometimes interfere with standard DNA isolation procedures. |
Quantitative Data Summary
Table 1: this compound Concentrations and UVA Doses in In Vitro Studies
| Cell Type | This compound Derivative | This compound Concentration | UVA Dose (J/cm²) | Observed Effect | Reference |
| Human T-lymphocytes | 8-MOP | 10 ng/mL | 1-2 | High cytotoxicity and apoptosis | [3] |
| Human Squamous Carcinoma (A431) | 8-MOP | 100 ng/mL | 16 | 50% cell death | [16] |
| Human Keratinocytes (NCTC-2544) | 8-MOP, 5-MOP, Angelicin, TMA | Not specified | Not specified | G1 cell cycle arrest and apoptosis | [9] |
| Human Breast Cancer (MCF-7/ADR) | This compound | >21.5 µM | Not specified | Inhibition of proliferation | [12] |
| K562 Cells | This compound | 10, 20, 40, 80 µg/ml | Not specified (5 min irradiation) | Apoptosis | [18] |
Experimental Protocols
Protocol 1: Induction of Apoptosis by PUVA Treatment and Analysis by Flow Cytometry
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
This compound Incubation: Replace the medium with fresh medium containing the desired concentration of this compound (e.g., 8-MOP). Incubate for 1-2 hours at 37°C to allow for cellular uptake and DNA intercalation.
-
UVA Irradiation:
-
Remove the plate lids.
-
Place the plate under a calibrated UVA source at a fixed distance.
-
Irradiate the cells with the desired UVA dose.
-
-
Post-Irradiation Incubation: Replace the this compound-containing medium with fresh, pre-warmed complete medium and incubate for the desired time (e.g., 24, 48, or 72 hours) to allow for the development of apoptosis.
-
Cell Harvesting:
-
Collect floating cells from the supernatant.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the floating and adherent cells and wash with cold PBS.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Protocol 2: Quantification of this compound-DNA Adducts using a "Click" Chemistry Approach
This protocol is adapted from a method using a modified this compound, 8-propargyloxythis compound (8-POP), which contains an alkyne group for click chemistry-based detection.[17]
-
Cell Treatment: Treat cells with 8-POP and UVA as described in Protocol 1.
-
Cell Lysis and Fixation: After the desired incubation period for repair studies (or immediately after treatment for initial adduct quantification), lyse the cells hypotonically and fix them.
-
Click Reaction: Perform a copper-catalyzed click reaction by adding an azide-tagged fluorescent reporter (e.g., Alexa Fluor 488 azide) to the fixed cells.
-
Staining and Analysis: Counterstain the nuclei with a DNA dye (e.g., propidium iodide or DAPI).
-
Quantification:
-
Fluorescence Microscopy: Visualize and quantify the fluorescent signal within the nucleus.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population.
-
Visualizations
Caption: Off-target signaling pathways of PUVA treatment.
Caption: General experimental workflow for PUVA studies.
Caption: Troubleshooting logic for PUVA experiments.
References
- 1. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PUVA treatment selectively induces a cell cycle block and subsequent apoptosis in human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Science and (Lost) Art of this compound Plus UVA Phototherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of this compound Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PUVA-induced apoptosis involves mitochondrial dysfunction caused by the opening of the permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial effects of novel apoptogenic molecules generated by this compound photolysis as a crucial mechanism in PUVA therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Central role of mitochondria and p53 in PUVA-induced apoptosis in human keratinocytes cell line NCTC-2544 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. In vitro ultraviolet–induced damage in human corneal, lens, and retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Calibration Standards in the UV A/B/C Range — LED professional - LED Lighting Technology, Application Magazine [led-professional.com]
- 15. instrumentsystems.com [instrumentsystems.com]
- 16. Flow cytometric quantification of UV-induced cell death in a human squamous cell carcinoma-derived cell line: dose and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound with long wave ultraviolet light on apoptosis and mitochondrial membrane potential in K562 cells [jcimjournal.com]
Technical Support Center: Optimizing UVA Dosage for Efficient Psoralen Activation
Welcome to the technical support center for psoralen and UVA (PUVA) experimental design. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your experiments for efficient this compound activation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during your PUVA experiments.
Q1: My PUVA treatment shows low or no observable effect on my cells.
A1: Several factors could be contributing to a lack of efficacy. Consider the following troubleshooting steps:
-
This compound Concentration and Incubation: Ensure the this compound concentration is adequate and that there is sufficient incubation time for cellular uptake and DNA intercalation. A common starting point for in vitro experiments is a 1-2 hour incubation period.[1]
-
UVA Dose: The UVA dose may be too low. Verify the output of your UVA lamp with a radiometer before each experiment, as lamp output can decrease over time.[1] The required UVA dose is dependent on the this compound derivative and cell type.
-
This compound Derivative: Different this compound derivatives have varying efficiencies. For instance, 4,5',8-trimethylthis compound (TMP) and 7-methylpyridothis compound (MPP) have shown lower IC50 values than 8-methoxythis compound (8-MOP) in some melanoma cell lines.[2]
-
Cellular Resistance: Some cell lines may be more resistant to PUVA-induced apoptosis. For example, regulatory T cells (Tregs) have shown greater resistance to 8-MOP/UVA induced apoptosis compared to other T cell populations.[3][4]
Q2: I'm observing high levels of cell death in my control groups.
A2: This indicates potential issues with either the this compound compound, the solvent, or the UVA exposure itself.
-
Inherent this compound Toxicity (Dark Toxicity): To determine if the this compound derivative is toxic without UVA activation, perform a dose-response experiment in the dark (no UVA irradiation). Select a concentration for your photoactivation experiments that demonstrates minimal dark toxicity.[1]
-
Solvent Toxicity: If you are using a solvent such as DMSO to dissolve the this compound, ensure the final concentration in your cell culture medium is non-toxic. Typically, this is less than or equal to 0.1%. Always include a solvent-only control group.[1]
-
UVA-Induced Cytotoxicity: High doses of UVA can be cytotoxic on their own.[1] Conduct a UVA dose-response experiment without any this compound to identify the maximum non-toxic UVA dose for your specific cell line.
-
Overheating: High-power UVA lamps can generate significant heat, which can be detrimental to cells. Ensure your experimental setup includes a cooling system, or use shorter irradiation times to prevent a significant temperature increase in the cell culture medium.[1]
Q3: My experimental results are inconsistent between replicates.
A3: Inconsistency in results often points to variability in experimental parameters.
-
UVA Lamp Output Fluctuations: The output of UVA lamps can degrade over time. It is crucial to calibrate your lamp regularly with a radiometer to ensure a consistent and accurate UVA dose is delivered in every experiment.[1]
-
This compound Solution Stability: Prepare fresh this compound solutions for your experiments, as the compound may degrade over time, affecting its efficacy.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can all influence cellular responses to PUVA treatment.
Quantitative Data Tables
The following tables summarize key quantitative data from various studies to aid in your experimental design.
Table 1: In Vitro this compound Concentrations and UVA Dosages for Cytotoxicity in Cancer Cell Lines
| This compound Derivative | Cell Line(s) | This compound Concentration (µM) | UVA Dose (J/cm²) | Observed Effect (IC50/EC50) |
| 8-Methoxythis compound (8-MOP) | Human Melanoma (unspecified) | 10.79 ± 1.85 | 0.3 | IC50 after 72h[2] |
| 8-Methoxythis compound (8-MOP) | Amelanotic Melanoma (C32) | 131.0 / 105.3 | 1.3 / 2.6 | EC50[5] |
| 5-Methoxythis compound (5-MOP) | Amelanotic Melanoma (C32) | 22.7 / 7.9 | 1.3 / 2.6 | EC50[5] |
| 5-Methoxythis compound (5-MOP) | Melanotic Melanoma (COLO829) | 24.2 / 7.0 | 1.3 / 2.6 | EC50[5] |
| 4,5',8-trimethylthis compound (TMP) | Human Melanoma (unspecified) | 0.13 ± 0.003 | 0.3 | IC50 after 72h[2] |
| 7-methylpyridothis compound (MPP) | Human Melanoma (unspecified) | 0.05 ± 0.01 | 0.3 | IC50 after 72h[2] |
| This compound (PSO) | K562 | 10, 20, 40, 80 µg/ml | 5 min irradiation | Concentration-dependent effects[6] |
Table 2: this compound Administration and UVA Doses in Animal Models
| This compound Derivative | Animal Model | Administration Route & Dose | UVA Dose (J/cm²) |
| 8-Methoxythis compound (8-MOP) | Hairless (HRA/Skh) Mice | 50, 100, 625, or 1250 ppm in diet | 0.2 or 48 |
| 5-Methoxythis compound (5-MOP) | Hairless (HRA/Skh) Mice | 50, 100, 625, or 1250 ppm in diet | 0.2 or 48 |
| 8-Methoxythis compound (8-MOP) | C3H Mice | Subcarcinogenic dose followed by PUVA | Not specified |
| 8-Methoxythis compound (8-MOP) | Healthy Human Subjects | 0.6 mg/kg (oral) | Not applicable (pharmacokinetic study) |
| 8-Methoxythis compound (8-MOP) | Healthy Human Subjects | 0.1% cream (topical) | Not applicable (pharmacokinetic study)[7] |
| 8-Methoxythis compound (8-MOP) | Healthy Human Subjects | 3 mg/L bath (topical) | Not applicable (pharmacokinetic study)[7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Based on WST-1 Assay)
-
Cell Seeding: Plate cells (e.g., C32 or COLO829 human melanoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Incubation: Prepare various concentrations of the this compound derivative (e.g., 0.1-100 µM of 8-MOP or 5-MOP) in cell culture medium.[5] Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours to allow for cellular uptake.[1]
-
UVA Irradiation:
-
Calibrate the UVA lamp output using a radiometer.
-
Remove the lid of the 96-well plate.
-
Irradiate the cells with the desired UVA dose (e.g., 1.3 or 2.6 J/cm²).[5]
-
-
Post-Irradiation Incubation: Following irradiation, replace the this compound-containing medium with fresh medium and incubate for a specified period (e.g., 24-72 hours).[2]
-
Cell Viability Assessment: Evaluate cell viability using a WST-1 assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the EC50/IC50 values based on the dose-response curves.
Protocol 2: Apoptosis Analysis by Annexin V Staining
-
PUVA Treatment: Treat cells with the desired concentration of this compound and UVA dose as described in Protocol 1.
-
Cell Harvesting: At various time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells.
-
Annexin V Staining:
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC-labeled Annexin V and incubate at room temperature in the dark for 10 minutes.[4]
-
(Optional) Add a viability dye such as propidium iodide to distinguish between apoptotic and necrotic cells.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).[4]
Mandatory Visualizations
Signaling Pathways in PUVA-Induced Cellular Response
Caption: PUVA-induced DNA damage and cell signaling pathways.
Experimental Workflow for In Vitro PUVA Studies
Caption: General experimental workflow for in vitro PUVA studies.
References
- 1. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effects of different 8-methoxythis compound treatment protocols for extracorporeal photopheresis on mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro effects of different 8-methoxythis compound treatment protocols for extracorporeal photopheresis on mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound with long wave ultraviolet light on apoptosis and mitochondrial membrane potential in K562 cells [jcimjournal.com]
- 7. Time course of 8-methoxythis compound concentrations in skin and plasma after topical (bath and cream) and oral administration of 8-methoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing psoralen solubility challenges in aqueous buffers
Welcome to the Technical Support Center for Psoralen and its derivatives. This guide is designed to assist researchers, scientists, and drug development professionals in addressing the common challenges associated with this compound solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling of this compound in experimental settings.
Q1: Why is this compound poorly soluble in aqueous buffers?
This compound is the parent compound of a family of natural organic compounds called linear furanocoumarins[1]. Its chemical structure is largely non-polar and hydrophobic, meaning it does not readily dissolve in water-based solutions like most experimental buffers[1]. The aqueous solubility of this compound is reported to be approximately 65.16 mg/L (or 0.065 mg/mL) at 25°C[2]. This low solubility is a critical factor to consider for pharmacokinetics and requires careful preparation for in-vitro and in-vivo studies[1].
Q2: What are the recommended organic solvents for creating a this compound stock solution?
To work with this compound, it is standard practice to first dissolve it in an organic solvent to create a concentrated stock solution. The most commonly used solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This compound is significantly more soluble in these solvents compared to aqueous solutions.[3]
Q3: What is "solvent-shifting" precipitation and how can I avoid it?
Solvent-shifting precipitation is a common problem encountered when a concentrated stock solution of a hydrophobic compound (like this compound in DMSO) is diluted into an aqueous buffer. The this compound is soluble in the organic solvent but precipitates when the solvent environment becomes predominantly aqueous upon dilution.
To avoid this:
-
Ensure Rapid Mixing: Add the stock solution to the aqueous buffer while vortexing or stirring the buffer. This helps to disperse the this compound molecules quickly, preventing localized high concentrations that lead to precipitation.
-
Control Final Co-solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) as low as possible. For most cell-based assays, the final DMSO concentration should be below 0.5% (v/v), and ideally at or below 0.1%, to prevent solvent-induced artifacts.
-
Respect the Solubility Limit: Do not attempt to make a final aqueous solution that exceeds this compound's solubility limit under those specific buffer and co-solvent conditions. For example, the solubility of this compound is approximately 0.5 mg/mL in a 1:1 solution of DMF and PBS (pH 7.2)[3].
Q4: For how long can I store an aqueous working solution of this compound?
It is not recommended to store aqueous solutions of this compound for more than one day[3]. The compound's stability in aqueous media can be limited, and the risk of precipitation increases over time, especially with temperature fluctuations. For consistent experimental results, it is best to prepare fresh aqueous working solutions for each experiment.
Q5: Are there advanced methods to improve this compound's aqueous solubility?
Yes, several formulation strategies can enhance the solubility and delivery of this compound:
-
Cyclodextrins: Complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly improve the aqueous solubility of this compound and 5-methoxythis compound (5-MOP)[4]. Studies have shown up to a 10-fold increase in this compound solubility with this method[4].
-
Liposomes and Ethosomes: Encapsulating this compound in nanocarriers like liposomes or ethosomes can improve its delivery into and through the skin[5][6][7]. Ethosomes, in particular, have been shown to increase the skin deposition of this compound by over 6.5 times compared to a standard tincture[7].
-
Niosomes: Formulating 8-methoxythis compound (8-MOP) into nanosized niosomal vesicles is another effective method to enhance skin penetration and deposition[8].
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Issue / Observation | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon addition to the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the buffer/co-solvent mixture. | Decrease the final working concentration of this compound. Refer to the solubility data tables to ensure you are within the acceptable range. |
| Inefficient mixing is creating localized areas of high concentration, causing precipitation. | Add the this compound stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring to ensure rapid and uniform dispersion[9]. | |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. | The initial dissolution may have been successful, but the concentration is above the stable solubility limit. Reduce the final concentration for future experiments. Prepare the solution fresh immediately before use. |
| The temperature of the solution has decreased, reducing the solubility of this compound. | Maintain a constant temperature throughout your experiment. If solutions are stored in the cold, allow them to fully return to the experimental temperature and ensure all precipitate has redissolved before use. | |
| Inconsistent or non-reproducible results in biological assays. | The actual concentration of soluble this compound is lower than the calculated concentration due to undetected microprecipitation. | After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. This will remove precipitated compound. |
| The this compound has degraded in the aqueous buffer. | Prepare solutions fresh before each experiment and avoid storing them for extended periods[3]. |
Quantitative Data Summary
The following tables provide key solubility data for this compound and its common derivatives.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Water (25°C) | 65.16 mg/L (0.065 mg/mL) | [2] |
| DMSO (Dimethyl Sulfoxide) | ~30 mg/mL | [3] |
| DMF (Dimethylformamide) | ~30 mg/mL | [3] |
| Ethanol | ~1 mg/mL | [3] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
Table 2: Physicochemical Properties and Hydrophobicity of this compound Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP* | Notes on Hydrophobicity |
| This compound (P) | C₁₁H₆O₃ | 186.16 | 1.67 | The parent compound. |
| 8-Methoxythis compound (8-MOP) | C₁₂H₈O₄ | 216.19 | 1.93 | More hydrophobic than this compound. |
| 5-Methoxythis compound (5-MOP) | C₁₂H₈O₄ | 216.19 | 2.00 | More hydrophobic than 8-MOP. |
| 4,5',8-Trimethylthis compound (TMP) | C₁₄H₁₂O₃ | 228.24 | 3.14 | The most hydrophobic among this group. |
*LogP (octanol/water partition coefficient) is a measure of lipophilicity/hydrophobicity. A higher LogP value indicates greater hydrophobicity. Data from a comparative study of psoralens[10].
Experimental Protocols & Workflows
Following standardized protocols is crucial for obtaining reproducible results.
Diagram: Workflow for Preparing an Aqueous this compound Solution```dot
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Determining the precise concentration of this compound in solutions is often necessary. Reversed-phase HPLC is a common method for this purpose.[11]
-
Objective: To determine the concentration of this compound in a prepared solution.
-
General Method:
-
System: An HPLC system equipped with a UV detector is required.
-
Column: A C18 analytical column is typically used for separating this compound and its derivatives.[12]
-
Mobile Phase: A gradient of an organic solvent (like acetonitrile or methanol) and water is commonly employed.[12] The exact gradient will depend on the specific this compound derivative and column used.
-
Detection: this compound has characteristic UV absorbance maxima at approximately 246, 290, and 331 nm.[3] The detector should be set to one of these wavelengths for quantification.
-
Standard Curve: Prepare a series of standard solutions of known this compound concentrations (e.g., from 1 µg/mL to 100 µg/mL).
-
Analysis: Inject the standards to generate a calibration curve by plotting peak area against concentration. Then, inject the unknown sample.
-
Calculation: Determine the concentration of this compound in the unknown sample by comparing its peak area to the standard curve.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H6O3 | CID 6199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of ethosomes and liposomes for skin delivery of this compound for psoriasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of this compound ethosomes for topical delivery in rats by using in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Lipophilicity determination of psoralens used in therapy through solubility and partitioning: comparison of theoretical and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of methoxsalen and other psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Psoralea corylifolia Linne and its Neuroprotective and Anti-Neuroinflammatory Effects in HT22 Hippocampal Cells and BV-2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Psoralen-Induced Phototoxicity in Cell Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with psoralen and UVA (PUVA) in cell culture. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and minimize this compound-induced phototoxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced phototoxicity?
A1: this compound-induced phototoxicity is a multi-step process. Psoralens are compounds that are biologically inert on their own but become highly active upon exposure to ultraviolet A (UVA) radiation (320-400 nm).[1][2] The primary mechanism involves the intercalation of this compound molecules between the base pairs of cellular DNA.[1][3] When activated by UVA photons, these psoralens form covalent bonds with pyrimidine bases (primarily thymine), creating monoadducts and, with subsequent photon absorption, interstrand cross-links (ICLs).[1][4] These DNA lesions block transcription and replication, leading to cell cycle arrest and ultimately apoptosis (programmed cell death), which is considered the main mechanism of action for PUVA therapy.[1][4][5]
Q2: Does this compound phototoxicity involve mechanisms other than direct DNA damage?
A2: Yes. While DNA damage is the most well-characterized effect, photoactivated psoralens also exert effects independent of DNA intercalation. They can induce the production of reactive oxygen species (ROS) and singlet oxygen, which can damage cellular components like lipids and proteins, particularly in cell membranes.[5] Additionally, studies have shown that PUVA can modulate cell signaling pathways. For instance, it can inhibit the epidermal growth factor (EGF) receptor, impacting cell growth and proliferation.[6] There is also evidence for specific, high-affinity this compound binding sites on cells that may mediate phototoxicity.[7][8][9]
Q3: What cellular signaling pathways are activated by PUVA treatment?
A3: PUVA treatment triggers several signaling cascades that culminate in apoptosis. Key pathways include:
-
p53-Dependent Pathway: DNA damage, particularly interstrand cross-links, can activate the p53 tumor suppressor protein.[1][4] This leads to the upregulation of pro-apoptotic proteins like Bax and PUMA and the downregulation of anti-apoptotic proteins like Bcl-2.[10][11]
-
Mitochondrial Pathway: PUVA can decrease the mitochondrial membrane potential, a key step in initiating apoptosis.[12] This is associated with the increased expression of pro-apoptotic genes such as Bax and BAK.[10][11]
-
JAK-STAT Pathway: In some cell types, such as cutaneous T-cell lymphoma (CTCL) cells, interferons can augment PUVA-induced apoptosis through the JAK1-STAT1 signaling pathway.[10][11]
Troubleshooting Guide
Issue 1: Excessive Cell Death or No Viable Cells Post-Treatment
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Potential Cause: this compound concentration is too high.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 0.1 µM) and titrate upwards. Psoralens alone, without UVA, should not be significantly toxic.[13]
-
-
Potential Cause: UVA dose is too high.
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Potential Cause: High sensitivity of the cell line.
-
Solution: Different cell lines exhibit varying sensitivities to PUVA. If possible, compare your results with published data for the same or similar cell lines. Cells with high proliferation rates can be more susceptible to PUVA-induced apoptosis.[1]
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-
Potential Cause: Unintended exposure to ambient light after this compound incubation.
-
Solution: Psoralens are potent photosensitizers. After adding this compound to your cultures, all subsequent steps until the intended UVA irradiation must be performed in the dark or under subdued red light to prevent premature activation.
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Issue 2: High Variability and Poor Reproducibility Between Experiments
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Potential Cause: Inconsistent this compound incubation time.
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Solution: Standardize the incubation time with this compound before UVA exposure. A typical pre-incubation time is 15-60 minutes, but this should be optimized and kept constant for all experiments.
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-
Potential Cause: Fluctuation in UVA lamp output.
-
Solution: UVA lamp intensity can decrease with age. Use a UVA meter to measure the irradiance (in W/cm²) at the level of your cell culture plate before each experiment. Calculate the exposure time needed to deliver the precise dose (J/cm²).
-
-
Potential Cause: Uneven UVA exposure across the culture plate.
-
Solution: Ensure the UVA source provides uniform illumination over the entire plate. Remove the plate lid during irradiation, as plastic can block a significant amount of UVA. Replace it with a sterile, UVA-transparent cover if necessary, or work in a sterile field.
-
-
Potential Cause: Variable peak serum levels of this compound if using an in vivo model.
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Solution: For in vivo or clinical studies, be aware that peak serum levels of this compound can vary significantly between subjects, which can affect results.[14]
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Issue 3: Off-Target Effects or Unexplained Cellular Stress
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Potential Cause: Generation of Reactive Oxygen Species (ROS).
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Solution: Photoactivated psoralens can generate singlet oxygen and other ROS, leading to oxidative stress and damage to lipids and proteins.[5] Consider including an antioxidant in your culture medium to mitigate these effects. Antioxidants like α-tocopherol (Vitamin E) and butylated hydroxytoluene (BHT) have been shown to inhibit the photochemical stage of this compound-induced damage.[16]
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-
Potential Cause: Media components are reacting with the photoactivated this compound.
-
Solution: Phenol red and other components in cell culture media can act as photosensitizers. Before UVA irradiation, consider washing the cells and replacing the complete medium with a clear, serum-free, phenol red-free buffer or medium to avoid confounding reactions.
-
Data & Protocols
Quantitative Data on PUVA Parameters
The optimal concentrations of this compound and doses of UVA are highly dependent on the cell line and the specific this compound derivative used. The following table summarizes some experimentally determined values.
| Cell Line | This compound Derivative | This compound Conc. (µM) | UVA Dose (J/cm²) | Outcome (EC₅₀) |
| C32 (amelanotic melanoma) | 8-MOP | 131.0 | 1.3 | Cytotoxicity |
| C32 (amelanotic melanoma) | 8-MOP | 105.3 | 2.6 | Cytotoxicity |
| C32 (amelanotic melanoma) | 5-MOP | 22.7 | 1.3 | Cytotoxicity |
| C32 (amelanotic melanoma) | 5-MOP | 24.2 | 2.6 | Cytotoxicity |
| COLO829 (melanotic melanoma) | 5-MOP | 7.9 | 1.3 | Cytotoxicity |
| COLO829 (melanotic melanoma) | 5-MOP | 7.0 | 2.6 | Cytotoxicity |
| Various | 8-MOP | 40 | 0.25 - 1.0 | Decreased Viability |
Data synthesized from references[17][18]. EC₅₀ is the concentration required to inhibit cell viability by 50%.
Experimental Protocol: Cell Viability Assay Post-PUVA Treatment
This protocol outlines a standard procedure for assessing cell viability after treatment with 8-methoxythis compound (8-MOP) and UVA light using a WST-1 or similar metabolic assay.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
This compound Incubation (Perform in the dark):
-
Prepare a stock solution of 8-MOP in DMSO. Dilute to final working concentrations in pre-warmed, serum-free medium.
-
Remove the culture medium from the cells.
-
Add the 8-MOP working solutions to the appropriate wells. Include a "no this compound" control and a "DMSO vehicle" control.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
UVA Irradiation:
-
Measure the output of your UVA source (peak emission ~365 nm) with a UVA meter.
-
Remove the 96-well plate from the incubator.
-
Remove the plate lid to prevent UVA blockage.
-
Place the plate directly under the UVA source, ensuring even illumination.
-
Expose the cells to the desired UVA dose (e.g., 1 J/cm²). Include a "no UVA" control plate that is handled identically but not irradiated.
-
-
Post-Irradiation Incubation:
-
Immediately after irradiation, wash the cells with PBS.
-
Add fresh, pre-warmed complete culture medium to all wells.
-
Return the plate to the incubator and incubate for an appropriate time (e.g., 48-72 hours) to allow for the induction of apoptosis.[4]
-
-
Viability Assessment:
-
Assess cell viability using a WST-1, MTT, or similar colorimetric assay according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations: Pathways and Workflows
PUVA-Induced Apoptosis Signaling
The diagram below illustrates the major signaling pathways activated by this compound + UVA (PUVA) treatment, leading to programmed cell death.
References
- 1. This compound: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of this compound Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. A possible mechanism of this compound phototoxicity not involving direct interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound with ultraviolet A-induced apoptosis of cutaneous lymphoma cell lines is augmented by type I interferons via the JAK1-STAT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. jcimjournal.com [jcimjournal.com]
- 13. This compound as a Photosensitizers for Photodynamic Therapy by Means of In Vitro Cherenkov Light - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. Cutaneous phototoxicity due to psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The application of antioxidants in investigations and optimization of photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Non-specific Psoralen-Induced DNA Damage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with psoralen and UVA (PUVA) therapy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific DNA damage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced DNA damage?
A1: this compound-induced DNA damage, when activated by UVA light (PUVA), occurs through two main pathways:
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Type 1 Reaction: An oxygen-independent pathway where this compound intercalates into the DNA and, upon UVA activation, forms covalent bonds with pyrimidine bases (primarily thymine). This results in the formation of monoadducts and interstrand cross-links (ICLs). ICLs are particularly cytotoxic as they block DNA replication and transcription.[1]
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Type 2 Reaction: An oxygen-dependent pathway that involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[1] These ROS can cause oxidative damage to DNA, as well as to other cellular components like lipids and proteins.
Q2: What is the difference between this compound monoadducts and interstrand cross-links (ICLs)?
A2: this compound monoadducts and ICLs are both forms of DNA adducts formed in the Type 1 reaction.
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Monoadducts: A single this compound molecule covalently binds to a pyrimidine base on one strand of the DNA.
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Interstrand Cross-links (ICLs): A single this compound molecule forms covalent bonds with pyrimidine bases on opposite strands of the DNA, effectively linking the two strands together.[1] ICLs are considered more cytotoxic than monoadducts because they pose a more significant block to DNA replication and transcription.[1]
Q3: How does the cell respond to this compound-induced DNA damage?
A3: Cells have evolved complex DNA damage response (DDR) pathways to deal with lesions like those created by PUVA. Key responses include:
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Cell Cycle Arrest: The cell cycle can be halted to provide time for DNA repair before the damage is passed on to daughter cells. This compound-induced ICLs can induce an arrest at the G1/S border of the cell cycle.
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DNA Repair: Several DNA repair pathways are activated to remove this compound-DNA adducts. These include:
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Nucleotide Excision Repair (NER): This is a major pathway for repairing bulky DNA lesions, including this compound adducts.
-
Base Excision Repair (BER): Recent studies have shown that BER enzymes, such as the DNA glycosylase NEIL1, can also play a role in the removal of this compound monoadducts.
-
Fanconi Anemia (FA) Pathway and Homologous Recombination (HR): These pathways are particularly important for the repair of ICLs.
-
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations. The tumor suppressor protein p53 is a key player in this process and is activated in response to PUVA-induced ICLs.
Troubleshooting Guide
Issue 1: High levels of non-specific DNA damage in control (UVA only or this compound only) samples.
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Possible Cause 1: this compound degradation. this compound compounds can be sensitive to light and prolonged storage. Degraded this compound may have altered reactivity.
-
Solution: Store this compound stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: UVA source emitting UVB. Some UVA lamps can emit a small amount of UVB radiation, which is more energetic and can directly cause DNA damage.
-
Solution: Use a radiometer to verify the spectral output of your UVA source. If necessary, use filters to block UVB radiation. Glass filters can be effective in this regard.[2]
-
-
Possible Cause 3: Cellular photosensitizers. Some components of the cell culture medium (e.g., riboflavin, tryptophan) can act as photosensitizers, generating ROS upon UVA exposure.
-
Solution: Consider using a medium with reduced levels of these components during UVA irradiation. You can replace the medium with phosphate-buffered saline (PBS) immediately before and during the irradiation.
-
Issue 2: Inconsistent or no reduction in DNA damage with antioxidant treatment.
-
Possible Cause 1: Inappropriate antioxidant concentration. The effective concentration of an antioxidant can vary depending on the cell type, the this compound and UVA dose, and the specific antioxidant used.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of your antioxidant.
-
-
Possible Cause 2: Timing of antioxidant treatment. For antioxidants that act as ROS scavengers, their presence during UVA irradiation is crucial.
-
Solution: Ensure that the antioxidant is added to the cells before and is present during the UVA exposure. Pre-incubation times may need to be optimized.
-
-
Possible Cause 3: Antioxidant instability. Some antioxidants are unstable in solution or can be degraded by light.
-
Solution: Prepare fresh antioxidant solutions for each experiment and protect them from light.
-
-
Possible Cause 4: Incorrect mechanism of action. The chosen antioxidant may not be effective against the primary type of non-specific damage in your system (e.g., using a scavenger of hydroxyl radicals when singlet oxygen is the main ROS).
-
Solution: Review the literature to understand the primary ROS generated by PUVA in your experimental model and select an antioxidant with a known mechanism against that species.
-
Strategies to Reduce Non-specific DNA Damage
Use of Antioxidants and ROS Scavengers
The Type 2 photosensitization reaction of psoralens generates ROS, which contribute to non-specific DNA damage. The addition of antioxidants can help mitigate this oxidative stress.
Table 1: Examples of Antioxidants Used to Mitigate PUVA-induced Oxidative Stress
| Antioxidant | Proposed Mechanism | Key Findings |
| N-acetylcysteine (NAC) | A precursor to glutathione, a major intracellular antioxidant. Directly scavenges ROS. | Supplementation with NAC can counteract the decrease in glutathione levels and reduce ROS generation in PUVA-treated fibroblasts.[3] |
| α-Lipoic Acid (α-LA) | A potent antioxidant that can regenerate other antioxidants like vitamin C and glutathione. | Can abrogate increased ROS generation and rescue fibroblasts from PUVA-induced cellular senescence.[3] |
| α-Tocopherol (Vitamin E) | A lipid-soluble antioxidant that protects cell membranes from lipid peroxidation. | Supplementation can protect against PUVA-induced oxidative stress responses.[3] |
| Polypodium leucotomos | A fern extract with antioxidant and anti-inflammatory properties. | Inhibits phototoxic reactions following this compound-UVA therapy. |
| Curcumin | The active compound in turmeric, with known antioxidant and anti-inflammatory effects. | Can reduce inflammation and oxidative stress. |
| Resveratrol | A polyphenol found in grapes and other plants with antioxidant properties. | Can upregulate DNA repair pathways. |
Modification of UVA Irradiation Protocol
-
Fractionated Dosing: Instead of a single high dose of UVA, delivering the total dose in several smaller fractions may allow for cellular repair mechanisms to act between exposures, potentially reducing the accumulation of non-specific damage.
-
Optimizing UVA Dose: The amount of DNA damage is directly related to the UVA dose. Carefully titrate the UVA dose to the minimum level required to achieve the desired therapeutic or experimental effect.
Use of Alternative this compound Derivatives
Research is ongoing to develop new this compound derivatives with improved specificity and reduced side effects.
Table 2: Comparison of DNA Adduct Formation by Different this compound Derivatives
| This compound Derivative | Relative ICL Formation (Compared to 8-MOP) | Notes |
| 8-Methoxythis compound (8-MOP) | Baseline | Commonly used in PUVA therapy. |
| Amotosalen (S-59) | Approximately 100-fold higher | Used for pathogen inactivation in blood products. The higher ICL yield is desirable for this application but indicates higher potential for DNA damage. |
| 5-Methoxythis compound (5-MOP) | Lower phototoxicity than 8-MOP | Often considered a less phototoxic alternative to 8-MOP in clinical settings.[1] |
| Pyridazinothis compound | Higher photochemotherapeutic activity than 8-MOP | A novel tetracyclic derivative with enhanced antiproliferative properties. |
Experimental Protocols
Protocol 1: Quantification of this compound-DNA Adducts by HPLC-MS/MS
This method allows for the simultaneous quantification of this compound monoadducts and ICLs.
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with the this compound derivative for a specified time, then irradiate with UVA.
-
Genomic DNA Isolation: Harvest the cells and isolate genomic DNA using a standard phenol-chloroform extraction or a commercial kit.
-
Enzymatic Digestion: Digest the DNA to nucleosides. A common method involves a two-step digestion with nuclease P1 followed by alkaline phosphatase.
-
HPLC-MS/MS Analysis: Analyze the digested DNA sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use synthetic standards for the specific this compound-DNA adducts to create a calibration curve for accurate quantification.
Protocol 2: Assessment of General DNA Damage using the Alkaline Comet Assay
The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites, which can be indicative of oxidative damage.
-
Cell Preparation: After PUVA treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the DNA "nucleoids".
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to quantify the amount of DNA in the comet tail, which is proportional to the amount of DNA damage.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PUVA-Induced DNA Damage and Cellular Response Pathway.
References
- 1. This compound Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair elicited by UVB during PUVA therapy for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecular antioxidants effectively protect from PUVA-induced oxidative stress responses underlying fibroblast senescence and photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
factors affecting the efficiency of psoralen interstrand crosslinking
Welcome to the technical support center for psoralen interstrand crosslinking (ICL) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the factors affecting the efficiency of this compound ICL formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound interstrand crosslinking?
A1: this compound interstrand crosslinking is a two-step photochemical reaction. First, the planar, tricyclic this compound molecule intercalates into the DNA double helix, showing a preference for 5'-TA and 5'-AT sites.[1] This initial binding is a non-covalent "dark complex."[2] Upon exposure to long-wave ultraviolet light (UVA, 320-400 nm), the intercalated this compound absorbs a photon, leading to the formation of a covalent monoadduct with a pyrimidine base (primarily thymine) on one strand of the DNA.[2][3][4] This is typically a cyclobutane ring formation.[3] If this initial monoadduct, specifically the furan-side monoadduct, absorbs a second photon, it can react with a thymine on the opposite strand, resulting in an interstrand crosslink.[1][4]
Q2: Which factors have the most significant impact on the efficiency of ICL formation?
A2: Several key factors influence the efficiency of this compound ICL formation:
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This compound Derivative: The specific this compound compound used is critical. For instance, 4,5',8-trimethylthis compound (TMP) can achieve over 90% of its total adducts as ICLs, demonstrating high efficiency.[1] Different derivatives also have varying DNA binding affinities and quantum yields for photoaddition.[5]
-
UVA Dose: The amount of UVA irradiation directly affects the conversion of monoadducts to ICLs. Increasing the UVA dose generally increases the yield of ICLs, although it can also lead to photodestruction of the this compound.[5][6]
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DNA Sequence: Psoralens preferentially intercalate and form crosslinks at 5'-TpA dinucleotide sequences.[7] The local DNA sequence context can therefore significantly influence crosslinking efficiency at specific sites.
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Chromatin Structure: In eukaryotic cells, chromatin accessibility plays a major role. This compound crosslinking occurs more readily in the linker DNA between nucleosomes, while the DNA wrapped around histone octamers is protected.[8][9][10] Actively transcribed regions of chromatin are generally more accessible to this compound crosslinking.[11]
-
Oxygen Concentration: The presence of oxygen can reduce ICL yield by quenching the excited triplet state of the this compound molecule, which is a key intermediate in the photoreaction.[12]
Q3: How does the formation of monoadducts relate to interstrand crosslinks?
A3: Monoadducts are obligatory intermediates in the formation of interstrand crosslinks. The initial photoreaction between an intercalated this compound and a thymine base forms a monoadduct.[4] Only the furan-side monoadduct can absorb a second photon to form an ICL.[4] The ratio of monoadducts to ICLs can be influenced by the specific this compound derivative and the UVA irradiation conditions.[6] For example, using nanosecond ultraviolet laser pulses can allow for the controlled production of monoadducts with the initial pulse, followed by ICL formation with subsequent pulses.[13] The yield of this compound monoadducts can be three times higher than that of ICLs, though ICLs are considered more cytotoxic.[14]
Q4: Can this compound crosslinking be reversed?
A4: Yes, this compound ICLs can be reversed by exposure to short-wave UV light (around 250 nm). This photoreversal is a key feature exploited in some experimental protocols to simplify data analysis, for instance, in methods for studying RNA structure like PARIS (this compound Analysis of RNA Interactions and Structures).[15][16][17] However, this process can be inefficient and may cause RNA degradation.[15]
Troubleshooting Guide
Issue 1: Low or No Detectable Interstrand Crosslinking
| Possible Cause | Troubleshooting Step |
| Inactive this compound Compound | Verify the integrity and purity of the this compound derivative. If possible, test with a fresh batch. |
| Insufficient UVA Exposure | Calibrate your UVA source to ensure the correct wavelength (320-400 nm) and dose are being delivered. Increase the irradiation time or intensity and re-test.[6] |
| Inappropriate Buffer Conditions | Ensure the buffer used during irradiation does not contain components that quench the photoreaction. Simple buffers are recommended.[18] Avoid high concentrations of scavenging molecules. |
| This compound Concentration Too Low | Optimize the concentration of the this compound derivative. A concentration that is too low will result in insufficient intercalation.[19] |
| Poor Intercalation | Confirm that the incubation time of the this compound with the DNA is sufficient to allow for intercalation before UVA irradiation. For topical applications in cells, a delay may be necessary to allow for perfusion.[20][21] |
| Inaccessible DNA Target | If working with chromatin, consider that the target region may be in a compacted, inaccessible state.[8][9] |
Issue 2: High Levels of DNA Damage Unrelated to Crosslinking
| Possible Cause | Troubleshooting Step |
| Excessive UVA Exposure | While UVA is required for crosslinking, high doses can cause other forms of DNA damage. Reduce the UVA dose or irradiation time.[7] |
| UV Damage from Reversal Step | If using short-wave UV to reverse crosslinks, this can cause significant DNA/RNA damage. Consider using singlet quenchers like acridine orange to protect the nucleic acids.[15][22][23] |
| Photodegradation of this compound | High UVA doses can lead to the photodestruction of the this compound molecule itself, which may generate reactive species.[5] Titrate the UVA dose to find a balance between ICL formation and degradation. |
Issue 3: Inconsistent or Poorly Reproducible Results
| Possible Cause | Troubleshooting Step |
| Variable UVA Source Output | Regularly check the output of your UVA lamp as intensity can decrease over time. Use a radiometer to ensure consistent dosage between experiments. |
| Inconsistent Cell State | If working with cell cultures, ensure that cells are in a consistent growth phase (e.g., logarithmic phase) for each experiment, as the cell cycle can influence DNA repair and chromatin structure.[24] |
| Variability in this compound Stock | Prepare a large batch of this compound stock solution and aliquot for single use to avoid repeated freeze-thaw cycles. Protect stock solutions from light.[18] |
Quantitative Data Summary
The efficiency of ICL formation varies significantly between different this compound derivatives and is dependent on the UVA dose.
Table 1: ICL and Monoadduct (MA) Formation by 8-Methoxythis compound (8-MOP) in Human Cells
| UVA Dose (J/cm²) | 8-MOP-MA1 (lesions/10⁶ nucleotides) | 8-MOP-MA2 (lesions/10⁶ nucleotides) | 8-MOP-MA3 (lesions/10⁶ nucleotides) | Total 8-MOP MAs (lesions/10⁶ nucleotides) |
| 0.5 | 7.6 | 1.9 | 7.2 | 20.2 |
| 10.0 | 2.2 | 9.9 | 50.8 | 66.6 |
| Data sourced from[6]. |
Table 2: ICL and Monoadduct (MA) Formation by Amotosalen (S-59) in Human Cells
| UVA Dose (J/cm²) | S-59 ICLs (lesions/10³ nucleotides) | Total S-59 MAs (lesions/10⁶ nucleotides) |
| 0.5 | 3.9 | 319 |
| 10.0 | 12.8 | 194 |
| Data sourced from[25]. Note the different units for ICLs and MAs. |
Experimental Protocols
Protocol 1: General this compound-UVA Crosslinking in Cultured Cells
-
Cell Culture: Plate cells to be approximately 70-80% confluent on the day of the experiment.[17]
-
This compound Incubation: Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS). Add a solution of the desired this compound derivative (e.g., 0.5 mg/mL 4'-aminomethyltrioxsalen - AMT) in PBS to the cells.[17] The optimal concentration and incubation time should be determined empirically.
-
UVA Irradiation: Place the culture plates in a UVA crosslinker (e.g., Stratalinker 2400) and irradiate with 365 nm UVA light.[17] The dose of UVA will need to be optimized for the specific cell type and this compound derivative.
-
Post-Irradiation: After irradiation, wash the cells with PBS to remove the this compound solution. The cells can then be harvested for downstream analysis (e.g., DNA extraction, cell viability assays).
Protocol 2: Quantification of ICLs using a qPCR-based Assay
This protocol provides an estimation of the number of crosslinks within a specific DNA region.[19][26]
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DNA Extraction: Extract genomic DNA from both control and this compound-UVA treated cells using a standard DNA extraction kit.
-
qPCR Primer Design: Design two sets of qPCR primers. One set (P) should flank the DNA region of interest where crosslinks are expected. The second set (A) should amplify a control region on the same DNA molecule that is not expected to have a high density of crosslinks.[26]
-
qPCR Reaction: Perform qPCR on the extracted DNA from both control and treated samples using both primer sets.
-
Data Analysis: The presence of ICLs will inhibit the amplification of the target region. The percentage of qPCR inhibition at the crosslink site can be calculated as 1 - (P/A), where P is the amount of amplified DNA at the crosslink site and A is the amount at the control region.[26] This gives a relative measure of crosslink density.
Visualizations
Caption: Mechanism of this compound interstrand crosslink (ICL) formation.
Caption: Experimental workflow for qPCR-based ICL quantification.
Caption: Simplified overview of a cellular repair pathway for this compound ICLs.
References
- 1. Repair of Genomic Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound photochemistry and nucleic acid structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the this compound-crosslinking pattern in chromatin DNA by exonuclease digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound-crosslinking of DNA as a probe for the structure of active nucleolar chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Photoaddition of a this compound to DNA Proceeds via the Triplet State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-DNA photoreaction: controlled production of mono- and diadducts with nanosecond ultraviolet laser pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. biorxiv.org [biorxiv.org]
- 20. epistemonikos.org [epistemonikos.org]
- 21. dermnetnz.org [dermnetnz.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. DNA Replication Is Required To Elicit Cellular Responses to this compound-Induced DNA Interstrand Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Replication-Fork Stalling and Processing at a Single this compound Interstrand Crosslink in Xenopus Egg Extracts | PLOS One [journals.plos.org]
improving the specificity of psoralen-based RNA labeling
Welcome to the technical support center for psoralen-based RNA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the specificity and efficiency of your RNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound-based RNA labeling and what are its advantages?
This compound-based RNA labeling is a technique used to covalently crosslink RNA molecules. Psoralens are photosensitive compounds that intercalate into double-stranded regions of nucleic acids.[][2][3] Upon exposure to long-wavelength ultraviolet (UVA) light (365 nm), this compound forms covalent bonds with pyrimidine bases (primarily uridine and thymine) on opposite strands, effectively locking the interacting RNA strands together.[2][3][4]
The main advantages of this method include:
-
In vivo application: this compound derivatives are cell-permeable, allowing for the capture of RNA-RNA interactions within living cells.[5]
-
Specificity for double-stranded RNA: Psoralens preferentially intercalate into helical RNA regions, providing information about RNA secondary and tertiary structures.[2][4]
-
Reversibility: The crosslinks can be reversed by irradiation with short-wavelength UV (UVC) light (254 nm), allowing for the separation and analysis of the individual RNA strands.[][2]
Q2: Which this compound derivative should I choose for my experiment?
The choice of this compound derivative can significantly impact the efficiency and specificity of your experiment. Here are some commonly used derivatives:
-
4'-aminomethyl-trioxsalen (AMT): A water-soluble derivative that is widely used for detecting RNA-RNA interactions.[2] However, its solubility is limited, which can affect crosslinking efficiency.[6]
-
Amotosalen: A more soluble this compound derivative that exhibits higher crosslinking efficiency compared to AMT, even at similar concentrations.[6]
-
Biotinylated this compound: These derivatives contain a biotin tag, which allows for the enrichment of crosslinked RNA fragments using streptavidin beads.[4][7] This can significantly improve the sensitivity of detection.[4][7] A derivative where biotin is appended to the 4'-position of AMT (AP3B) has shown improved efficiency in biotinylating DNA.[4][8][9]
Q3: How can I improve the specificity of this compound labeling to a target RNA?
To target this compound crosslinking to a specific RNA molecule, a site-directed this compound (SSP) approach can be used. This involves attaching a this compound derivative to a DNA oligonucleotide that is complementary to the target RNA sequence.[10][11] Hybridization of the oligonucleotide to the target RNA positions the this compound at a specific site, and subsequent UV irradiation induces a localized crosslink.[10][11] To be effective, an intercalation site at an unpaired nucleotide in the RNA strand within the heteroduplex region should be designed.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crosslinking Efficiency | Low this compound Concentration: Insufficient this compound to intercalate into RNA duplexes. | Increase the concentration of the this compound derivative. For AMT, concentrations up to 0.5 mg/mL are used. For the more soluble amotosalen, higher concentrations can be tested.[5][6] |
| Poor this compound Permeability: Inefficient entry of this compound into cells. | For in vivo crosslinking, consider adding a low concentration of a permeabilizing agent like digitonin (e.g., 0.01%) to the media during this compound incubation.[4][7][12] | |
| Suboptimal UV Irradiation: Incorrect wavelength or insufficient duration of UV exposure. | Ensure you are using a UVA (365 nm) light source for crosslinking. Optimize the irradiation time; longer exposure can increase crosslinking but also lead to RNA damage.[2][3] | |
| Inefficient Recovery of Crosslinked RNA: Crosslinked RNA can be lost during standard RNA extraction methods. | This compound crosslinking increases the hydrophobicity of RNA, causing it to partition into the interphase or organic phase during TRIzol extraction.[6] Use a total nucleic acid (TNA) extraction method to recover all RNA species.[6][13] | |
| RNA Degradation | UV-induced Damage: Exposure to UV light, especially during crosslink reversal with UVC, can cause significant RNA damage.[4][6] | To minimize RNA damage during UVC (254 nm) reversal, consider using a singlet-state quencher like acridine orange. This has been shown to protect RNA from photodamage.[4][7][9] |
| High Background/ Non-specific Crosslinking | Excessive this compound Concentration: High concentrations can lead to non-specific intercalation and crosslinking. | Titrate the this compound concentration to find the optimal balance between crosslinking efficiency and specificity. |
| Random Proximity Ligation: In methods like PARIS and SPLASH, non-crosslinked RNAs that are in close proximity can be ligated, leading to false positives.[14] | Enhance the enrichment of truly crosslinked fragments. This can be achieved by combining methods like two-dimensional gel electrophoresis (as in PARIS) with biotin-based pulldown (as in SPLASH).[14] | |
| Difficulty in Analyzing Crosslinked RNA | Crosslinks Inhibit Reverse Transcription: The covalent adducts formed by this compound can block the progression of reverse transcriptase. | The crosslinks must be reversed using UVC (254 nm) irradiation before downstream applications like reverse transcription and sequencing.[2] |
Quantitative Data Summary
The efficiency of this compound-based RNA labeling can be influenced by the choice of this compound derivative and its concentration.
| This compound Derivative | Concentration | Relative Crosslinking Efficiency | Reference |
| AMT | 0.5 mg/mL | Baseline | [6] |
| Amotosalen | 0.5 mg/mL | More efficient than AMT at the same concentration | [6] |
| Amotosalen | 5 mg/mL | ~5.7-fold increase in total crosslinked fragments compared to 0.5 mg/mL AMT | [6] |
| Biotinylated this compound | Not specified | Sensitivity increased from ~0.45 (this compound) to ~0.75 | [4][7] |
| AP3B (AMT-PEG3-Biotin) | Not specified for RNA | 4 to 5 times more effective at labeling DNA in cells than a commercially available this compound-biotin conjugate | [8] |
Experimental Protocols
Protocol 1: In Vivo this compound Crosslinking of RNA in Mammalian Cells
This protocol is adapted from the PARIS (this compound Analysis of RNA Interactions and Structures) method.[5]
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Phosphate-buffered saline (PBS), RNase-free
-
4'-aminomethyltrioxsalen (AMT) or Amotosalen
-
UVA (365 nm) crosslinker (e.g., Stratalinker 2400)
-
TRIzol or a total nucleic acid extraction kit
Procedure:
-
Culture adherent cells to approximately 70% confluency in 10 cm plates.
-
Prepare a fresh solution of the this compound derivative (e.g., 0.5 mg/mL AMT or a higher concentration of amotosalen) in 1x PBS.
-
Aspirate the culture medium and wash the cells once with 1x PBS.
-
Add 0.4 mL of the this compound solution (or 1x PBS as a negative control) to each 10 cm plate, ensuring the cell monolayer is covered.
-
Incubate the plates at 37°C in a CO2 incubator for 10-30 minutes to allow for this compound intercalation.
-
Place the plates on ice in a pre-cooled UVA (365 nm) crosslinker.
-
Irradiate the cells with a total energy of ~5 J/cm².
-
Immediately after crosslinking, proceed with RNA extraction. For optimal recovery of crosslinked RNA, use a total nucleic acid extraction method.[6][13]
Protocol 2: Reversal of this compound Crosslinks
Materials:
-
Crosslinked RNA sample
-
UVC (254 nm) light source
-
Ice
Procedure:
-
Place the tube containing the crosslinked RNA sample on ice.
-
Expose the sample to UVC (254 nm) light. The duration of exposure needs to be optimized, but typically ranges from 5 to 15 minutes.[5]
-
The photoreversed RNA is now ready for downstream applications such as reverse transcription, PCR, or library preparation for sequencing.
Visualizations
References
- 2. Detecting RNA-RNA interactions using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved 4′-aminomethyltrioxsalen-based nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Specificity of site directed this compound addition to RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Specificity of site directed this compound addition to RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA interactomics: recent advances and remaining challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Psoralen Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the delivery of psoralen to target cells.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound delivery.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Solubility in Aqueous Buffers | This compound is a poorly water-soluble compound.[1] | - Use of Co-solvents: Employ solvents like ethanol or DMSO to initially dissolve this compound before adding it to the aqueous phase. - Complexation with Cyclodextrins: Utilize hydroxypropyl-β-cyclodextrin (HP-β-CD) to form inclusion complexes that significantly enhance the aqueous solubility of psoralens.[1] - Solid Dispersion Technique: Prepare solid dispersions of this compound with a carrier to improve its dissolution rate.[2] |
| Poor this compound Stability in Formulation | This compound can be susceptible to degradation, especially when exposed to light. | - Light Protection: Conduct all experimental steps involving this compound under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil). - Encapsulation: Encapsulate this compound within nanocarriers like liposomes or nanoparticles to protect it from the external environment.[3][4] |
| Inefficient Cellular Uptake of this compound | The cell membrane acts as a barrier to the passive diffusion of this compound. | - Nanocarrier-Mediated Delivery: Formulate this compound into nanoparticles (e.g., liposomes, ethosomes, niosomes) to facilitate cellular entry via endocytosis.[5][6][7][8][9] - Surface Modification of Nanocarriers: Modify the surface of nanocarriers with ligands (e.g., RGD peptides) that target specific cell surface receptors to enhance uptake.[10] - Use of Penetration Enhancers: For topical delivery, incorporate penetration enhancers in the formulation to disrupt the stratum corneum and improve skin penetration.[11] |
| Off-Target Effects and Systemic Toxicity | Non-specific distribution of this compound can lead to adverse effects in non-target cells and tissues. | - Targeted Delivery Systems: Develop nanocarriers functionalized with targeting moieties (e.g., antibodies, aptamers) that specifically recognize and bind to receptors overexpressed on target cells. - Localized Delivery: For skin disorders, utilize topical formulations (creams, gels) to confine the delivery of this compound to the affected area.[12] |
| Variability in Experimental Results | Inconsistent formulation preparation or characterization can lead to reproducible outcomes. | - Standardized Protocols: Adhere strictly to well-defined protocols for the preparation and characterization of this compound formulations. - Thorough Characterization: Consistently measure key parameters of your delivery system, such as particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, to ensure batch-to-batch consistency. |
Frequently Asked Questions (FAQs)
1. What are the main challenges in delivering this compound to target cells?
The primary challenges stem from this compound's inherent physicochemical properties and the biological barriers it needs to overcome. These include:
-
Poor aqueous solubility: This limits its bioavailability and formulation options.[1]
-
Low stability: this compound can degrade, particularly upon exposure to light.
-
Inefficient cellular uptake: The cell membrane restricts its entry into cells.[10]
-
Lack of target specificity: Systemic administration can lead to off-target effects and toxicity.[12]
References
- 1. Improvement in Solubility–Permeability Interplay of Psoralens from Brosimum gaudichaudii Plant Extract upon Complexation with Hydroxypropyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound loaded liposomal nanocarriers for improved skin penetration and efficacy of topical PUVA in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oamjms.eu [oamjms.eu]
- 6. Comparison of ethosomes and liposomes for skin delivery of this compound for psoriasis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of this compound ethosomes for topical delivery in rats by using in vivo microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-based nanoparticles for psoriasis treatment: a review on conventional treatments, recent works, and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in Psoriasis Therapy via Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Psoralen vs. Formaldehyde: A Comparative Guide to Crosslinking for Chromatin Immunoprecipitation
For researchers, scientists, and drug development professionals navigating the complexities of chromatin immunoprecipitation (ChIP), the choice of crosslinking agent is a critical experimental parameter. This guide provides an objective comparison of two commonly employed crosslinking agents: psoralen and formaldehyde. By examining their mechanisms of action, experimental protocols, and performance characteristics, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific research questions.
The stability of protein-DNA interactions is paramount for successful chromatin immunoprecipitation. Crosslinking agents are employed to covalently link proteins to DNA, preserving these interactions during the subsequent steps of the ChIP protocol. Formaldehyde has long been the gold standard for ChIP, while this compound, a naturally occurring compound, offers an alternative with distinct properties, primarily utilized for investigating chromatin structure.
At a Glance: this compound vs. Formaldehyde Crosslinking
| Feature | This compound | Formaldehyde |
| Mechanism of Action | Intercalates into DNA and forms covalent interstrand crosslinks with pyrimidine bases upon UVA irradiation.[1][2] | Forms Schiff bases with primary amines on proteins (primarily lysine) and then reacts with nucleophiles on DNA (e.g., guanine) to create a methylene bridge. |
| Crosslink Type | Primarily DNA-DNA (interstrand), can also form protein-DNA crosslinks.[1] | Primarily protein-DNA and protein-protein.[3] |
| Specificity | Preferentially crosslinks at 5'-TA dinucleotides in negatively supercoiled or open chromatin regions.[4][5] | Less sequence-specific, crosslinking occurs more broadly across the genome. |
| Crosslinker Length | Zero-length (after intercalation). | Short-range (2 Å). |
| Reversibility | Reversible by short-wavelength UV irradiation or base-catalyzed rearrangement.[1] | Reversible by heat and/or low pH. |
| Primary Application in Chromatin Biology | Probing chromatin structure, DNA supercoiling, and nucleosome positioning.[4][6] | Standard method for Chromatin Immunoprecipitation (ChIP) of histones and transcription factors.[7] |
| Reported ChIP Application | Limited direct application for immunoprecipitation of protein-DNA complexes; more commonly used to study DNA topology.[5] | The most widely used crosslinker for ChIP and ChIP-seq experiments.[8] |
Delving Deeper: Mechanisms of Action
The distinct mechanisms of this compound and formaldehyde underpin their different applications in chromatin research.
This compound: This planar molecule readily intercalates into the DNA double helix. Upon activation by long-wave ultraviolet (UVA) light (around 365 nm), it forms covalent bonds with pyrimidine bases, primarily thymine, on opposite DNA strands, creating interstrand crosslinks.[1][2] This process is more efficient in less compact chromatin, making this compound an excellent tool for distinguishing between open and closed chromatin regions.[4][9]
Formaldehyde: As a small, highly reactive aldehyde, formaldehyde rapidly penetrates cell and nuclear membranes. It reacts with primary amino groups on proteins, most notably the ε-amino group of lysine, to form a Schiff base. This intermediate then reacts with a nucleophilic group on a nearby molecule, such as the amino group of a guanine base in DNA, to form a stable methylene bridge.[3] This creates a direct, covalent link between the protein and the DNA. Formaldehyde can also mediate protein-protein crosslinks.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both this compound and formaldehyde crosslinking for use in chromatin studies.
This compound Crosslinking Protocol (General)
This protocol is adapted for the general application of this compound crosslinking to study chromatin structure. Its use as a primary crosslinker for ChIP is not well-established, and thus, this protocol focuses on the crosslinking step itself.
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound derivative stock solution (e.g., 4,5',8-trimethylthis compound, TMP)
-
Long-wave UV light source (365 nm)
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS. Resuspend the cell pellet in ice-cold PBS at a desired concentration (e.g., 1 x 10^7 cells/mL).[5]
-
This compound Addition: Add the this compound stock solution to the cell suspension to the final desired concentration (e.g., 10-50 µg/mL). Incubate in the dark on ice for 10-15 minutes to allow for this compound intercalation into the DNA.[5]
-
UV Irradiation: Place the cell suspension on a petri dish on ice and expose it to a 365 nm UV light source for a predetermined time (e.g., 5-30 minutes). The duration of irradiation will influence the density of crosslinks.[10]
-
Cell Lysis and Downstream Processing: After irradiation, pellet the cells by centrifugation. The crosslinked chromatin can then be isolated for analysis of DNA structure or, in principle, for immunoprecipitation.
Reversal of this compound Crosslinks:
-
Photoreversal: Expose the purified crosslinked DNA to short-wavelength UV light (254 nm) on ice.[1]
-
Base-Catalyzed Reversal: Treatment with a base at elevated temperatures can also reverse the crosslinks.[1]
Formaldehyde Crosslinking Protocol for ChIP
This is a standard protocol for crosslinking protein-DNA complexes for use in ChIP experiments.[7]
Materials:
-
Cells in culture
-
Formaldehyde (37% solution)
-
Glycine (2.5 M)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
Procedure:
-
Crosslinking: To the cell culture medium, add formaldehyde to a final concentration of 1% (v/v).[7] Gently swirl the plate and incubate at room temperature for 10 minutes.[7]
-
Quenching: Stop the crosslinking reaction by adding glycine to a final concentration of 125 mM.[7] Incubate at room temperature for 5 minutes.[7]
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Chromatin Shearing: Scrape the cells in ice-cold PBS containing protease inhibitors. Pellet the cells by centrifugation. The cell pellet is then lysed, and the chromatin is sheared, typically by sonication, to an average size of 200-1000 base pairs.
-
Immunoprecipitation: The sheared chromatin is then used for immunoprecipitation with an antibody specific to the protein of interest.
Reversal of Formaldehyde Crosslinks:
-
Incubate the immunoprecipitated material or the input control at 65°C for several hours to overnight in the presence of a high salt concentration to reverse the protein-DNA crosslinks.[7]
Visualizing the Processes
To better understand the workflows and mechanisms, the following diagrams have been generated using the DOT language.
Experimental Workflow for Chromatin Immunoprecipitation
References
- 1. Cross-linking of DNA-binding proteins to DNA with this compound and this compound furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo formaldehyde cross-linking: it is time for black box analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Use of this compound Photobinding to Study Transcription-Induced Supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cusabio.com [cusabio.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Crosslinking In Vitro [scott-saunders.github.io]
Mapping RNA Architecture: A Comparative Guide to Psoralen-Based Methods and SHAPE-MaP Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of RNA structure analysis, the choice of methodology is paramount. This guide provides a detailed comparison of two powerful in vivo techniques: psoralen-based RNA structure mapping and Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP). We delve into their fundamental principles, experimental workflows, and performance characteristics, supported by experimental data, to inform the selection of the most suitable approach for specific research questions.
At the heart of understanding RNA function lies the elucidation of its three-dimensional structure. This compound-based methods and SHAPE-MaP have emerged as leading technologies for probing RNA structure within the native cellular environment, each offering distinct advantages and limitations. While this compound-based techniques directly capture base-pairing interactions through chemical crosslinking, SHAPE-MaP provides a nucleotide-resolution map of local structural flexibility.
Unveiling the Mechanisms: A Tale of Two Strategies
This compound-based methods, such as PARIS (this compound Analysis of RNA Interactions and Structures) and SPLASH (Sequencing of this compound crosslinked, Ligated, and Selected Hybrids), utilize this compound derivatives that intercalate into RNA helices.[1][2] Upon exposure to long-wave UV light (365 nm), this compound forms covalent crosslinks between pyrimidine bases (uracil or cytosine) on opposite strands of a duplex.[1][3] This direct capture of base-paired regions makes these methods particularly adept at identifying long-range intramolecular interactions, intermolecular RNA-RNA interactions, and complex structures like pseudoknots.[4][5]
In contrast, SHAPE-MaP employs electrophilic reagents that acylate the 2'-hydroxyl group of the ribose backbone.[6][7] The reactivity of each nucleotide to the SHAPE reagent is inversely proportional to its involvement in base-pairing or other structural constraints.[7][8] Flexible, single-stranded regions are readily modified, while nucleotides in double-stranded or protein-bound regions are less accessible.[6][8] The locations of these modifications are then identified by reverse transcription, where the adducts cause mutations that are detected by high-throughput sequencing.[3] This provides a quantitative, single-nucleotide resolution profile of local RNA flexibility.[3][6]
Performance at a Glance: A Quantitative Comparison
The choice between this compound-based methods and SHAPE-MaP often depends on the specific structural features of interest. The following table summarizes key performance metrics to guide this decision.
| Feature | This compound-Based Methods (e.g., PARIS, SPLASH) | SHAPE-MaP Analysis |
| Principle | Direct crosslinking of base-paired pyrimidines.[1] | Acylation of flexible 2'-hydroxyl groups.[6] |
| Information Obtained | Direct evidence of base-pairing, including long-range and intermolecular interactions.[4][5] | Nucleotide-resolution flexibility, inferring single-stranded and double-stranded regions.[3][6] |
| Resolution | Near base-pair for crosslinked sites.[9] | Single-nucleotide.[3] |
| Detection of Complex Structures | Effective for pseudoknots and tertiary interactions.[4] | Can infer, but does not directly detect, complex structures. |
| Nucleotide Bias | Specific for pyrimidines (U, C).[10] | Generally low bias, acylates all four nucleotides.[10] |
| Throughput | High-throughput, transcriptome-wide.[2][5] | High-throughput, transcriptome-wide.[3] |
| Data Analysis | Requires specialized pipelines to identify chimeric reads from crosslinked fragments.[11] | Involves calculating mutation rates to derive reactivity profiles.[3] |
| Key Advantage | Direct identification of interacting partners.[4] | High resolution and quantitative measure of local structure.[6] |
| Key Limitation | Limited to pyrimidine-containing helices and potential for UV-induced damage.[12][13] | Indirect inference of base-pairing and potential for reagent accessibility issues.[6] |
Experimental Workflows: A Step-by-Step Overview
The experimental protocols for this compound-based methods and SHAPE-MaP, while both culminating in high-throughput sequencing, involve distinct steps tailored to their unique chemistries.
This compound-Based RNA Structure Mapping (PARIS Workflow)
The PARIS protocol is a multi-step process designed to isolate and identify this compound-crosslinked RNA duplexes.[5]
Experimental Protocol for PARIS:
-
In Vivo Crosslinking: Cells are incubated with a this compound derivative, such as 4'-aminomethyltrioxsalen (AMT), which permeates the cell membrane.[5] The cells are then exposed to 365 nm UV light to induce covalent crosslinks between psoralens and pyrimidines in double-stranded RNA regions.[5]
-
RNA Extraction and Fragmentation: Total RNA is extracted from the crosslinked cells. The RNA is then fragmented using methods like RNase III digestion to a suitable size for sequencing.[10]
-
Enrichment of Crosslinked RNA: A key step in PARIS is the enrichment of crosslinked RNA fragments. This is typically achieved using two-dimensional (2D) gel electrophoresis, where the crosslinked molecules migrate differently from linear RNA fragments.[4][5]
-
Proximity Ligation: The ends of the crosslinked RNA fragments are ligated together, creating a single chimeric RNA molecule from the two interacting strands.[5]
-
Reverse Crosslinking and Library Preparation: The this compound crosslinks are reversed by exposure to short-wave UV light (254 nm).[11] The ligated RNA is then reverse-transcribed into cDNA, and sequencing libraries are prepared.
-
High-Throughput Sequencing and Data Analysis: The libraries are sequenced, and the resulting reads are analyzed to identify the chimeric sequences that represent the original RNA-RNA interactions.[11]
SHAPE-MaP Analysis Workflow
The SHAPE-MaP protocol focuses on quantifying the flexibility of each nucleotide in an RNA molecule.[6]
Experimental Protocol for SHAPE-MaP:
-
In-Cell Modification: Cells are treated with a SHAPE reagent, such as 1M7 (1-methyl-7-nitroisatoic anhydride), which acylates the 2'-hydroxyl groups of flexible nucleotides.[8] A control experiment without the SHAPE reagent is also performed.
-
RNA Extraction: Total RNA is isolated from both the treated and control cells.
-
Mutational Profiling (MaP): The modified RNA is subjected to reverse transcription under conditions that promote the reverse transcriptase to misincorporate nucleotides opposite the SHAPE adducts, thus creating mutations in the resulting cDNA.[3]
-
Library Preparation and Sequencing: Sequencing libraries are prepared from the cDNA and subjected to high-throughput sequencing.[3]
-
Data Analysis: The sequencing reads are aligned to a reference transcriptome. The mutation frequency at each nucleotide position in the SHAPE-treated sample is compared to the background mutation rate in the control sample to calculate a SHAPE reactivity score for each nucleotide.[3] These reactivity scores are then used as constraints in RNA secondary structure prediction algorithms.
Logical Relationship: From Experimental Data to Structural Insights
The data generated by these two methods provide complementary information that leads to a more comprehensive understanding of RNA structure.
Conclusion: Choosing the Right Tool for the Job
Both this compound-based RNA structure mapping and SHAPE-MaP analysis are powerful techniques for elucidating RNA structure in vivo. The choice between them hinges on the specific research question. For studies focused on identifying long-range interactions, defining the overall architecture of large RNAs, or mapping RNA-RNA interaction networks, this compound-based methods like PARIS and SPLASH are invaluable.[2][4] Conversely, for researchers seeking to understand the local structural environment of every nucleotide with high precision, to identify functionally important single-stranded regions, or to quantitatively assess structural changes, SHAPE-MaP is the method of choice.[6] Ultimately, an integrative approach, potentially combining data from both methodologies, will provide the most complete and accurate picture of the dynamic and intricate world of RNA structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RNA Matchmaking: Finding Cellular Pairing Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHAPE-Map [illumina.com]
- 4. RNA duplex map in living cells reveals higher order transcriptome structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping RNA Structure In Vitro with SHAPE Chemistry and Next-Generation Sequencing (SHAPE-Seq) | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparison of SHAPE reagents for mapping RNA structures inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping RNA-RNA Interactions Globally Using Biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound cross-linking of ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Psoralen Cross-Linking: A Comparative Guide to Methodologies
For researchers, scientists, and drug development professionals working with psoralen-based therapies, rigorous validation of DNA and RNA cross-linking is paramount. This guide provides a comparative overview of key methodologies used to confirm and quantify the extent of this compound-induced cross-links, supported by experimental data and detailed protocols.
Psoralens, when activated by UVA light, form covalent adducts with pyrimidine bases in nucleic acids, leading to the formation of monoadducts and interstrand cross-links (ICLs). These ICLs are potent roadblocks to essential cellular processes like DNA replication and transcription, forming the basis of their therapeutic applications.[1][2] Accurate and reliable methods to validate the formation and frequency of these cross-links are therefore critical for mechanistic studies and drug development.
Comparative Analysis of Validation Methods
A variety of techniques, each with its own advantages and limitations, can be employed to validate the results of this compound cross-linking studies. The choice of method often depends on the specific research question, the biological system under investigation (in vitro, in cells, or in vivo), and the desired level of quantification. Below is a summary of commonly used methods with available quantitative data.
| Method | Principle | Sample Type | Quantitative Output | Advantages | Limitations |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Enzymatic digestion of DNA to nucleosides followed by separation and mass analysis to identify and quantify cross-linked adducts. | Purified DNA, Cellular DNA | Absolute quantification (e.g., lesions/10^6 nucleotides).[1] | High specificity and sensitivity; provides absolute quantification. | Requires specialized equipment; complex sample preparation. |
| Modified Alkaline Comet Assay | Single-cell gel electrophoresis under denaturing conditions. Cross-linked DNA renatures and migrates slower than un-cross-linked DNA. | Single cells | Semi-quantitative (e.g., arbitrary units of DNA damage).[2] | Single-cell analysis; relatively high throughput. | Indirect measurement of cross-links; susceptible to other types of DNA damage. |
| In Vitro Plasmid-Based Assay | Linearized plasmid DNA is treated with this compound and UVA, then denatured. Cross-linked strands reanneal and migrate as double-stranded DNA on an agarose gel.[2] | Purified plasmid DNA | Relative quantification (band intensity). | Simple and cost-effective; provides a clear visual confirmation of cross-linking. | In vitro system may not fully recapitulate cellular conditions. |
| Fluorescence Microscopy and Flow Cytometry with Clickable Psoralens | A modified this compound with a "clickable" chemical handle is introduced into cells. After cross-linking, a fluorescent probe is attached via click chemistry for visualization and quantification.[2][3] | Fixed cells | Relative quantification (fluorescence intensity).[2] | Enables in situ visualization and high-throughput quantification at the single-cell level. | Requires synthesis of modified this compound; potential for steric hindrance from the tag. |
| Primer Extension Assay | A radiolabeled primer is annealed to a DNA template that has been subjected to this compound cross-linking. DNA polymerase is blocked at the site of a cross-link, and the resulting truncated products are resolved on a gel.[4] | Purified DNA, Cellular DNA | Maps the location of cross-links at nucleotide resolution. | High resolution mapping of cross-link sites. | Labor-intensive; not suitable for genome-wide analysis. |
| Nuclease S1 Digestion Assay | Single-strand specific S1 nuclease digests denatured, uncross-linked DNA, while cross-linked DNA remains double-stranded and resistant to digestion.[5] | Purified DNA | Relative quantification (fraction of S1-resistant DNA).[5] | Simple and straightforward biochemical assay. | Indirect; may be influenced by DNA secondary structures. |
Experimental Protocols
In Vitro Plasmid-Based Cross-Linking Assay
This protocol is adapted from a study using a clickable this compound probe, 8-propargyloxythis compound (8-POP), but can be applied to other this compound derivatives.[2]
Materials:
-
Linearized plasmid DNA (e.g., pEGFP-PCNA linearized with NdeI)
-
This compound compound (e.g., 8-POP) dissolved in DMSO
-
Reaction buffer (e.g., 35 mM HEPES, pH 7.4)
-
Handheld UVA lamp (365 nm)
-
Agarose gel electrophoresis system
-
DNA denaturation solution (e.g., formamide-based loading dye)
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare a reaction mixture containing linearized plasmid DNA (e.g., 40 ng/μL) and the this compound compound (e.g., 31 μM 8-POP) in the reaction buffer. A control reaction with DMSO vehicle should be included.
-
Expose the reaction mixtures to UVA light (365 nm) for varying durations (e.g., 0-30 minutes) at room temperature.
-
Following irradiation, add a DNA denaturation solution to the samples and heat at 95°C for 5 minutes to denature the DNA.
-
Immediately place the samples on ice to prevent reannealing of non-cross-linked strands.
-
Analyze the samples by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands. Cross-linked DNA will appear as a slower-migrating band corresponding to the double-stranded plasmid size, while denatured, single-stranded DNA will migrate faster.
Cellular Cross-Linking Validation using a Clickable this compound and Fluorescence Microscopy
This protocol describes the in situ detection of this compound-DNA adducts in cultured cells.[2]
Materials:
-
Adherent cells (e.g., HeLa cells)
-
Clickable this compound (e.g., 8-POP)
-
UVA light source
-
Cell fixation solution (e.g., 4% paraformaldehyde)
-
Cell permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing an azide-tagged fluorescent reporter, copper(II) sulfate, and a reducing agent like sodium ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Treat cultured cells with the clickable this compound (e.g., 50 μM 8-POP) for a specified time (e.g., 60 minutes).
-
Irradiate the cells with a specific dose of UVA light (e.g., 100 J/m²). Include a non-irradiated control.
-
Pre-extract the cells with a detergent-containing buffer to remove soluble proteins.
-
Fix the cells with the cell fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Perform the click reaction by incubating the cells with the click chemistry reaction cocktail to ligate the fluorescent reporter to the this compound-DNA adducts.
-
Wash the cells to remove excess reagents.
-
Counterstain the nuclei with DAPI.
-
Mount the samples on microscope slides and visualize using a fluorescence microscope. The fluorescent signal will indicate the location and extent of this compound-DNA adduct formation.
Visualizing the Validation Workflow and Method Comparison
To better illustrate the process and the relationship between different validation strategies, the following diagrams were generated using Graphviz.
Caption: Workflow for validating this compound cross-linking studies.
Caption: Comparison of different validation methods.
References
- 1. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Accurate measurement of this compound-crosslinked DNA: direct biochemical measurements and indirect measurement by hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Supercoiled Genome: A Comparative Guide to Bioinformatic Analysis of Psoralen-Sequencing Data
For researchers, scientists, and drug development professionals delving into the intricate world of DNA topology, psoralen-sequencing (Psora-seq) has emerged as a powerful technique to map negative DNA supercoiling across the genome. This guide provides a comprehensive comparison of bioinformatic analysis strategies for Psora-seq data, offering insights into alternative methods, a breakdown of analysis pipelines, and the influence of cellular signaling on DNA topology.
The three-dimensional structure of DNA is not a static entity. The winding and unwinding of the DNA double helix, a property known as supercoiling, plays a critical role in regulating fundamental cellular processes including transcription, replication, and DNA repair.[1][2] this compound, a naturally occurring compound, intercalates into the DNA double helix and, upon UV irradiation, forms covalent crosslinks, preferentially in regions of high negative supercoiling. Psora-seq leverages this property by enriching for these crosslinked DNA fragments, which are then sequenced to generate a genome-wide map of negative supercoiling.[3][4][5][6][7]
Alternative Methods for Probing DNA Supercoiling
While Psora-seq provides a high-resolution view of negative supercoiling, other techniques offer complementary perspectives on DNA topology. A notable alternative is GapR-seq , which maps positive supercoiling.[8][9][10][11][12] GapR, a bacterial protein that preferentially binds to over-twisted DNA, is used in a chromatin immunoprecipitation (ChIP-seq) like workflow to enrich for positively supercoiled regions.[8][9][10][11][12]
A direct comparison of Psora-seq and GapR-seq in S. cerevisiae revealed little to no correlation between the regions identified by each method, highlighting that they capture distinct aspects of DNA topology.[8] While Psora-seq enrichment is indicative of under-wound DNA, GapR-seq pinpoints overwound regions.
| Feature | Psora-seq | GapR-seq |
| Target | Negatively supercoiled DNA | Positively supercoiled DNA |
| Probe | Biotinylated this compound | GapR protein |
| Principle | UV-induced crosslinking and affinity purification | Chromatin Immunoprecipitation (ChIP) |
| Primary Output | Genome-wide map of negative supercoiling | Genome-wide map of positive supercoiling |
Bioinformatic Analysis of this compound-Sequencing Data: A Step-by-Step Workflow
The bioinformatic analysis of Psora-seq data shares similarities with other enrichment-based sequencing techniques like ChIP-seq and ATAC-seq. The fundamental goal is to identify and quantify regions of the genome that are over-represented in the "pull-down" sample (this compound-enriched) compared to a control "input" sample.
References
- 1. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biohpc.cornell.edu [biohpc.cornell.edu]
- 3. This compound mapping reveals a bacterial genome supercoiling landscape dominated by transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Genomic Supercoiling Mapping Using Psora-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. High-resolution, genome-wide mapping of positive supercoiling in chromosomes | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. High-resolution, genome-wide mapping of positive supercoiling in chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-resolution, genome-wide mapping of positive supercoiling in chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different psoralen derivatives for cross-linking efficiency
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Psoralen Derivatives in DNA Interstrand Cross-Linking
This compound derivatives, a class of naturally occurring and synthetic compounds, are renowned for their ability to form covalent interstrand cross-links (ICLs) in DNA upon photoactivation with ultraviolet A (UVA) light. This potent biological activity underpins their therapeutic applications in conditions like psoriasis and vitiligo, and their use as tools in molecular biology research. The efficiency of ICL formation, however, varies significantly among different this compound derivatives. This guide provides a comparative analysis of the cross-linking efficiency of several key this compound derivatives, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Quantitative Comparison of Cross-Linking Efficiency
The ability of a this compound derivative to induce ICLs is a critical determinant of its biological and therapeutic efficacy. The following table summarizes the quantitative data on the ICL-forming capacity of prominent this compound derivatives. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| This compound Derivative | Common Name/Abbreviation | Cross-Linking Efficiency (ICLs per unit) | Experimental Conditions | Reference |
| 8-Methoxythis compound | 8-MOP, Methoxsalen | ~0.039 - 0.128 ICLs / 10³ nucleotides | Human cells, 500 ng/mL 8-MOP, 0.5 - 10.0 J/cm² UVA | [1] |
| Amotosalen | S59 | 3.9 - 12.8 ICLs / 10³ nucleotides | Human cells, 500 ng/mL S59, 0.5 - 10.0 J/cm² UVA | [1] |
| 4,5',8-Trimethylthis compound | TMP, Trioxsalen | High propensity for ICL formation; ICLs constitute a very high percentage of total adducts.[2][3] | Varies | [2][3] |
| 5-Methoxythis compound | 5-MOP, Bergapten | Data for direct quantitative comparison of ICL yield is limited in the reviewed literature. | Varies |
Key Findings from the Data:
-
Amotosalen (S59) demonstrates a significantly higher cross-linking efficiency, inducing approximately 100-fold more ICLs than 8-MOP under comparable conditions.[1]
-
4,5',8-Trimethylthis compound (TMP) is noted for its high propensity to form ICLs. This is attributed to a structural feature—the methyl group at the C-4 position—which sterically hinders the formation of pyrone-side monoadducts that cannot be converted to cross-links.[2] This leads to a pronounced bias towards the formation of furan-side monoadducts, which can then absorb a second photon to form an ICL.[2]
-
8-Methoxythis compound (8-MOP) , a widely used derivative, is a potent cross-linking agent, although less efficient than amotosalen. Studies indicate that up to 40% of 8-MOP-induced adducts can be ICLs.[4] It is also known to form a proportion of pyrone-side monoadducts which are not convertible to ICLs.[2]
Experimental Protocols
The quantification of this compound-induced ICLs is crucial for comparative studies. Below are detailed methodologies for key experiments cited in the literature.
This compound-UVA Treatment of Cultured Cells
A fundamental procedure for studying the effects of this compound derivatives involves treating cultured cells and irradiating them with UVA light.
Materials:
-
This compound derivative stock solution (e.g., in DMSO)
-
Cultured mammalian cells (e.g., human skin fibroblasts, HeLa cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
UVA light source (e.g., a bank of black light bulbs, typically emitting at 365 nm)
-
UVA meter for dose measurement
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere and grow, typically for 24 hours.
-
This compound Incubation: Add the this compound derivative to the cell culture medium at the desired final concentration (e.g., 1-10 µM). Incubate the cells with the this compound-containing medium for a specific duration (e.g., 30-60 minutes) in the dark to allow for cellular uptake and intercalation into DNA.
-
UVA Irradiation: Wash the cells with PBS to remove non-intercalated this compound. Add fresh PBS or medium to the cells.
-
Place the cell culture dishes under the UVA light source.
-
Irradiate the cells with a specific dose of UVA light (e.g., 1-10 J/cm²). The dose is controlled by the intensity of the light source and the duration of exposure.
-
Post-Irradiation: After irradiation, replace the PBS or medium with fresh, complete culture medium.
-
The cells can then be harvested immediately for DNA extraction and cross-link analysis or incubated for various time points to study cellular responses like DNA repair or apoptosis.
Quantification of Interstrand Cross-links by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of DNA adducts, including ICLs.
Procedure:
-
Genomic DNA Isolation: Harvest the this compound-UVA treated cells and isolate genomic DNA using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
Enzymatic Digestion: Digest the genomic DNA to individual nucleosides or short oligonucleotides. A common method involves using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.[1] This digestion releases the this compound-cross-linked dinucleotides.
-
LC-MS/MS Analysis:
-
Inject the digested DNA sample into a liquid chromatograph to separate the different nucleosides and adducts.
-
The separated components are then introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the this compound-ICL.
-
Fragmentation of the parent ion (MS/MS) provides structural information and enhances specificity.
-
-
Quantification: The amount of ICL is quantified by comparing the signal intensity of the sample to that of a known amount of a stable isotope-labeled internal standard of the same ICL. The results are typically expressed as the number of ICLs per 10⁶ or 10³ nucleotides.
Detection of Interstrand Cross-links by the Alkaline Comet Assay
The alkaline comet assay (single-cell gel electrophoresis) is a versatile method to detect DNA damage, including ICLs. The presence of ICLs reduces the migration of DNA in the agarose gel.
Procedure:
-
Cell Embedding: Mix this compound-UVA treated cells with low-melting-point agarose and cast onto a microscope slide.
-
Lysis: Lyse the embedded cells in a high-salt, detergent-containing solution to remove cellular proteins and membranes, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer (pH > 13) to unwind the DNA. Then, subject the slides to electrophoresis. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail," while undamaged or cross-linked DNA will migrate less.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA migration (comet tail length or tail moment) is inversely proportional to the number of ICLs. To specifically quantify ICLs, a DNA-damaging agent (e.g., gamma irradiation or hydrogen peroxide) can be introduced after the initial treatment to induce a known number of strand breaks. The reduction in tail moment in the this compound-treated cells compared to the control cells (treated only with the strand-breaking agent) provides a measure of the number of ICLs.
Signaling Pathways and Experimental Workflows
This compound-induced ICLs are potent inducers of cellular stress responses, primarily activating DNA damage response (DDR) pathways.
ATR-p53 Signaling Pathway in Response to this compound-ICLs
The presence of ICLs in DNA is primarily sensed by the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR activation initiates a signaling cascade that leads to cell cycle arrest, DNA repair, or apoptosis. A key downstream effector of ATR is the tumor suppressor protein p53.
Experimental Workflow for Quantifying DNA Cross-linking
The following diagram illustrates a typical workflow for the comparative analysis of this compound derivatives' cross-linking efficiency.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Molecule Analysis of Laser Localized Interstrand Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Psoralen Crosslinking and Proximity Ligation for RNA-RNA Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
The intricate network of RNA-RNA interactions is fundamental to numerous cellular processes, from gene regulation to the catalysis of biochemical reactions. Elucidating these interactions is paramount for understanding cellular function and for the development of novel therapeutics. Two powerful techniques employed for studying RNA-RNA interactions are psoralen crosslinking and proximity ligation. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their scientific questions.
At a Glance: this compound Crosslinking vs. Proximity Ligation
| Feature | This compound Crosslinking | Proximity Ligation Assay (PLA) |
| Principle | Covalent crosslinking of interacting RNA strands. | Enzymatic ligation of proximal RNA termini. |
| Interaction Type | Primarily detects base-pairing interactions.[1][2] | Detects spatial proximity (<40 nm), not necessarily direct interaction.[3] |
| In Vivo Application | Yes, this compound derivatives are cell-permeable.[1][4] | Yes, can be performed in fixed cells (in situ).[5] |
| Detection Method | Northern blotting, 2D gel electrophoresis, high-throughput sequencing.[1] | Microscopy (for in situ PLA), high-throughput sequencing.[5] |
| Resolution | Near base-pair resolution is achievable.[1] | Dependent on probe design and imaging resolution. |
| Throughput | Can be low (Northern blot) or high (with sequencing, e.g., PARIS).[1] | Can be high-throughput, especially when coupled with sequencing. |
| Bias | Preferentially crosslinks pyrimidines (uracil).[4] | Potential for false positives from RNAs in close proximity but not directly interacting. |
| Reversibility | Crosslinks are reversible with short-wavelength UV light.[6] | Ligation is not reversible in the same manner. |
| Sensitivity | Sensitivity of biotinylated this compound methods can be high.[3][7] | High sensitivity due to signal amplification (e.g., rolling circle amplification). |
| Validation | Often requires validation by mutation-rescue experiments. | Requires validation with negative controls (e.g., non-interacting RNA pairs) and can be complemented by other methods.[7] |
Delving Deeper: Methodology and Experimental Insights
This compound Crosslinking: Forging a Covalent Bond
Psoralens are compounds that intercalate into nucleic acid duplexes and, upon exposure to long-wavelength UV light (365 nm), form covalent crosslinks between pyrimidine bases on opposite strands.[6][8] This creates a stable, covalently linked RNA-RNA complex that can be isolated and analyzed. The reversibility of these crosslinks with short-wavelength UV light (254 nm) is a key advantage, allowing for the separation of the interacting RNAs for downstream analysis.[6]
Recent advancements have led to the development of various this compound derivatives, such as 4'-aminomethyltrioxsalen (AMT) and amotosalen, with improved solubility and crosslinking efficiency.[9][10] Biotinylated this compound derivatives enable the enrichment of crosslinked RNAs using streptavidin beads, enhancing the sensitivity of detection.[3][4][7]
Experimental Protocol: this compound Crosslinking and Northern Blot Analysis
This protocol outlines the traditional method of this compound crosslinking followed by Northern blotting to detect a specific RNA-RNA interaction.
1. In Vivo this compound Crosslinking:
-
Culture cells to the desired confluency.
-
Incubate cells with a this compound derivative (e.g., 0.5 mg/mL AMT) in PBS for 30 minutes in the dark.[1]
-
Expose the cells to 365 nm UV light on ice for a specified time (e.g., 20 minutes) to induce crosslinking.[4]
-
Harvest the cells.
2. RNA Extraction:
-
Isolate total RNA from the crosslinked cells using a standard method such as guanidinium thiocyanate-phenol-chloroform extraction.[4]
3. Denaturing Gel Electrophoresis:
-
Separate the RNA by denaturing agarose or polyacrylamide gel electrophoresis. The crosslinked RNA-RNA complex will migrate slower than the individual non-crosslinked RNAs.
4. Northern Blotting:
-
Transfer the separated RNA to a nylon membrane.
-
Immobilize the RNA on the membrane by UV crosslinking (254 nm) or baking.
-
Pre-hybridize the membrane in a suitable buffer.
-
Hybridize the membrane with a radiolabeled or fluorescently labeled oligonucleotide probe specific for one of the interacting RNAs.
-
Wash the membrane to remove unbound probe.
5. Detection:
-
Detect the hybridized probe using autoradiography or fluorescence imaging. A band corresponding to the higher molecular weight of the crosslinked complex will indicate an interaction.
6. (Optional) Reversal of Crosslinking:
-
To confirm the identity of the interacting partners, the crosslinked band can be excised from a gel, the RNA eluted, and the crosslink reversed by exposure to 254 nm UV light. The individual RNA species can then be identified by a second round of electrophoresis and blotting with specific probes.[6]
Proximity Ligation: Capturing Spatial Neighbors
Proximity ligation assays for RNA-RNA interactions identify RNA molecules that are in close spatial proximity within a cell, typically within 40 nanometers. This technique does not require direct base-pairing and can therefore capture a broader range of interactions, including those mediated by protein scaffolds.
In a typical in situ RNA-PLA, two oligonucleotide probes, each complementary to one of the RNAs of interest, are introduced into fixed and permeabilized cells.[5] If the target RNAs are in close proximity, the oligonucleotide probes are brought near each other and can be joined by a ligase, often with the help of a connector oligonucleotide, to form a circular DNA molecule. This circular DNA then serves as a template for rolling circle amplification, generating a long, single-stranded DNA product that can be detected by fluorescently labeled probes. The resulting fluorescent puncta indicate an RNA-RNA interaction event.
Experimental Protocol: In Situ RNA Proximity Ligation Assay (RNA-PLA)
This protocol provides a general workflow for performing an in situ RNA-PLA.
1. Cell Preparation:
-
Grow cells on coverslips to the desired confluency.
-
Fix the cells with 4% formaldehyde and permeabilize with a suitable buffer (e.g., 70% ethanol or a detergent-based buffer).
2. Probe Hybridization:
-
Incubate the fixed and permeabilized cells with a pair of PLA probes, each consisting of a sequence complementary to one of the target RNAs and a unique DNA oligonucleotide tail. Hybridization is typically carried out overnight at 37°C.[5]
3. Ligation:
-
Wash the cells to remove unbound probes.
-
Add a ligation solution containing a DNA ligase and connector oligonucleotides that are complementary to the tails of the PLA probes. Incubate to allow for the circularization of the DNA template if the probes are in close proximity.
4. Amplification:
-
Wash the cells to remove the ligation solution.
-
Add an amplification solution containing a DNA polymerase for rolling circle amplification. Incubate to generate a long, single-stranded DNA product.
5. Detection:
-
Wash the cells to remove the amplification solution.
-
Incubate with fluorescently labeled detection oligonucleotides that are complementary to the amplified DNA product.
-
Wash to remove unbound detection probes.
6. Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the fluorescent puncta using a fluorescence microscope. The number of puncta per cell can be quantified to provide a measure of the RNA-RNA interaction frequency.
Visualizing the Workflows
Caption: Workflow of this compound Crosslinking with Northern Blotting.
Caption: Workflow of In Situ RNA Proximity Ligation Assay.
Conclusion
Both this compound crosslinking and proximity ligation are invaluable tools for the study of RNA-RNA interactions. This compound crosslinking provides direct evidence of base-pairing interactions with high resolution, while proximity ligation offers a sensitive method to detect spatial proximity in an in situ context. The choice between these techniques, or a combination thereof, will depend on the specific biological question, the nature of the expected interaction, and the desired throughput and resolution. For global, unbiased discovery of base-pairing interactions, high-throughput sequencing methods based on this compound crosslinking (e.g., PARIS, SPLASH) are powerful. For visualizing and quantifying specific RNA-RNA proximities within individual cells, in situ PLA is an excellent choice. A thorough understanding of the principles, advantages, and limitations of each method will empower researchers to effectively explore the dynamic world of the RNA interactome.
References
- 1. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping of this compound cross-linked nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping RNA-RNA Interactions Globally Using Biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting RNA-RNA interactions using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA Structures: A Comparative Guide to Psoralen Crosslinking and Enzymatic Probing
For researchers, scientists, and drug development professionals, accurately determining the structure of RNA is paramount to understanding its function and developing targeted therapeutics. This guide provides an objective comparison of two powerful techniques for elucidating RNA structure: psoralen-based crosslinking and enzymatic probing. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions about experimental design and data interpretation.
This compound crosslinking and enzymatic probing are complementary techniques that provide distinct yet corroborating information about RNA secondary and tertiary structure. This compound-based methods excel at capturing long-range and intermolecular interactions within living cells, while enzymatic probing offers high-resolution information on single- and double-stranded regions, primarily in vitro. Integrating data from both approaches provides a robust validation of RNA structural models.
Comparative Analysis of this compound Crosslinking and Enzymatic Probing
The following table summarizes the key characteristics of each technique, offering a direct comparison to aid in selecting the most appropriate method for a given research question.
| Feature | This compound Crosslinking | Enzymatic Probing |
| Principle | Intercalates into double-stranded RNA and forms covalent crosslinks between pyrimidines upon UV irradiation (365 nm)[1]. | Structure-sensitive nucleases cleave the RNA backbone at specific nucleotides based on their accessibility in single- or double-stranded regions[2][3]. |
| Primary Target | Pyrimidines (Uracil, Cytosine) in double-stranded regions[1][4]. | Single-stranded or double-stranded regions, depending on the enzyme used[2][5]. |
| Resolution | Lower resolution, identifies interacting regions. | High resolution, often at the single-nucleotide level. |
| Throughput | Can be adapted for high-throughput sequencing (e.g., PARIS, SPLASH)[6][7][8][9]. | Can be adapted for high-throughput sequencing (e.g., SHAPE-MaP, DMS-MaPseq)[10][11]. |
| In Vivo vs. In Vitro | Primarily used for in vivo analysis in living cells[6]. | Traditionally performed in vitro, though some chemical probes can be used in vivo[10][12]. |
| Advantages | - Captures transient and long-range interactions.- Identifies intermolecular RNA-RNA interactions.- Provides a snapshot of RNA structure in its native cellular environment. | - Provides information on both single- and double-stranded regions.- High resolution allows for precise mapping of structural features.- A wide variety of enzymes with different specificities are available. |
| Limitations | - Sequence bias towards pyrimidine-rich regions.- UV irradiation can potentially damage RNA.- Reversal of crosslinks can be incomplete. | - Primarily provides information on secondary structure.- Large enzyme probes can be sterically hindered.- Often performed in vitro, which may not reflect the native cellular conformation. |
Common Enzymatic Probes for RNA Structure Analysis
A variety of enzymes are utilized in enzymatic probing, each with a specific cleavage preference. The table below details some of the most commonly used nucleases.
| Enzyme | Specificity | Target Region |
| RNase T1 | Cleaves 3' of unpaired Guanine residues[5]. | Single-stranded regions |
| RNase A | Cleaves 3' of unpaired Cytosine and Uracil residues[5]. | Single-stranded regions |
| Nuclease S1 | Cleaves single-stranded RNA and DNA[12]. | Single-stranded regions |
| RNase V1 | Cleaves phosphodiester bonds in helical RNA regions[12]. | Double-stranded regions |
| RNase CL3 | Cleaves specifically after cytidine in single-stranded RNA[13]. | Single-stranded regions |
Experimental Protocols
This compound Analysis of RNA Interactions and Structures (PARIS) Workflow
The PARIS method is a high-throughput technique that combines this compound crosslinking with next-generation sequencing to map RNA-RNA interactions on a transcriptome-wide scale[6][9].
Methodology:
-
Cell Treatment: Cultured cells are treated with a this compound derivative, such as 4’-aminomethyltrioxsalen (AMT), which permeates the cell membrane[6].
-
UV Crosslinking: The cells are irradiated with long-wavelength UV light (365 nm) to induce covalent crosslinks between pyrimidines in base-paired regions of RNA[1].
-
RNA Extraction and Fragmentation: Total RNA is extracted from the cells and partially digested to produce smaller fragments.
-
Isolation of Crosslinked RNA: The RNA fragments are separated using two-dimensional gel electrophoresis to enrich for the crosslinked species[6].
-
Proximity Ligation: The ends of the crosslinked RNA fragments are ligated together to create a single chimeric RNA molecule.
-
Reverse Crosslinking: The this compound crosslinks are reversed by irradiation with short-wavelength UV light (254 nm)[1].
-
Reverse Transcription and Library Preparation: The chimeric RNA is reverse transcribed into cDNA, and a sequencing library is prepared.
-
High-Throughput Sequencing: The library is sequenced using a next-generation sequencing platform.
-
Bioinformatic Analysis: The sequencing reads are mapped to a reference genome or transcriptome to identify the interacting RNA regions.
Enzymatic Probing Workflow
Enzymatic probing is a foundational technique for determining the secondary structure of RNA. This workflow outlines the general steps involved.
Methodology:
-
RNA Preparation and End-Labeling: The RNA of interest is transcribed in vitro and radiolabeled at either the 5' or 3' end.
-
RNA Folding: The labeled RNA is folded into its native conformation under specific buffer conditions (e.g., temperature, salt concentration).
-
Partial Enzymatic Digestion: The folded RNA is subjected to partial digestion with a structure-specific nuclease (e.g., RNase T1, RNase V1) under conditions that result in, on average, one cleavage event per RNA molecule. A control reaction without the enzyme is also performed.
-
Reaction Quenching: The digestion reaction is stopped, and the RNA is purified.
-
Gel Electrophoresis: The RNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Data Analysis: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled fragments. The positions of the cleavage sites are determined by comparing the fragment sizes to a sequencing ladder, revealing single- and double-stranded regions.
Complementary Validation of RNA Structure
This compound crosslinking and enzymatic probing provide complementary data that, when used together, can build a highly confident model of RNA structure. This compound data can identify long-range interactions that constrain the overall fold, while enzymatic probing provides detailed information about the local secondary structure.
References
- 1. Detecting RNA-RNA interactions using this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing RNA Structure with Chemical Reagents and Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Structural Analysis by Enzymatic Digestion | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the dynamic RNA structurome and its functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping RNA-RNA Interactions Globally Using Biotinylated this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARIS: this compound Analysis of RNA Interactions and Structures with High Throughput and Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. DMS-MaPseq for genome-wide or targeted RNA structure probing in vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. Chemical and Enzymatic Probing of Viral RNAs: From Infancy to Maturity and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mapping of this compound cross-linked nucleotides in RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of 8-MOP and 5-MOP Photobinding to DNA: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the photobinding characteristics of 8-methoxypsoralen (8-MOP) and 5-methoxythis compound (5-MOP) to DNA. The information is supported by experimental data to facilitate informed decisions in research and therapeutic development.
Psoralens, a class of naturally occurring compounds, are renowned for their photosensitizing properties, which are harnessed in PUVA (this compound + UVA) therapy for various skin disorders. At the molecular level, their therapeutic efficacy stems from their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts with pyrimidine bases, primarily thymine. This photobinding can result in the formation of monoadducts and interstrand cross-links (ICLs), leading to the inhibition of DNA replication and transcription and ultimately triggering cellular responses such as apoptosis. This guide focuses on a quantitative comparison of two commonly used psoralens, 8-MOP and 5-MOP, detailing their DNA binding affinities, the types and yields of photoadducts formed, and the cellular pathways they impact.
Quantitative Data on DNA Photobinding
The efficiency and nature of DNA photobinding differ significantly between 8-MOP and 5-MOP. These differences are critical for understanding their biological effects and optimizing their therapeutic applications.
| Parameter | 8-Methoxythis compound (8-MOP) | 5-Methoxythis compound (5-MOP) | Reference |
| Dissociation Constant (KD) | 1.1 x 10-3 M (with AT-DNA) | 1.8 x 10-4 M (with AT-DNA) | [1] |
| Reaction Quantum Yield (ΦR) | Not explicitly found in a direct comparison | 0.017 | [1] |
| Primary Photoadduct Type | Furan-side monoadducts and interstrand cross-links (ICLs) | Presumed pyrone-side monoadducts | [1] |
| Interstrand Cross-link (ICL) Formation | Readily forms ICLs upon sequential photon absorption. Up to 40% of adducts can be ICLs. | Virtually no ICL formation reported. | [2] |
| Monoadduct to Cross-link Ratio | Approximately 20% are non-convertible pyrone-side monoadducts. The remainder are furan-side monoadducts capable of forming ICLs. | Primarily forms monoadducts. | [3] |
Note: The reaction quantum yield (ΦR) represents the efficiency of the photoreaction. A direct comparative value for 8-MOP under the same conditions as 5-MOP was not found in the searched literature. The yields of 8-MOP monoadducts and ICLs are highly dependent on the UVA dose.
Experimental Protocols
The quantitative data presented above are derived from various experimental methodologies. Below are detailed protocols for key experiments used to characterize this compound-DNA photobinding.
Quantification of this compound-DNA Adducts by High-Performance Liquid Chromatography (HPLC)
This method is used to separate and quantify the different types of this compound-DNA adducts (monoadducts and interstrand cross-links).
-
DNA Isolation and this compound Treatment:
-
Isolate genomic DNA from cells of interest.
-
Incubate the DNA with the desired concentration of 8-MOP or 5-MOP in a suitable buffer (e.g., TE buffer).
-
Irradiate the mixture with a controlled dose of UVA light (e.g., 365 nm) to induce photoadduct formation.
-
-
Enzymatic Digestion:
-
Digest the DNA to individual nucleosides using a cocktail of enzymes, typically including DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
-
HPLC Separation:
-
Inject the digested sample into a reverse-phase HPLC column (e.g., C18).
-
Elute the adducts using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., ammonium acetate).
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at a wavelength where the adducts absorb strongly (e.g., 330 nm).
-
Quantify the amount of each adduct by comparing the peak area to a standard curve generated with known amounts of purified adducts.
-
This compound-DNA Photobinding Assay using Immunological Methods (Immunofluorescence)
This technique allows for the visualization and localization of this compound-DNA adducts within cells.
-
Cell Culture and Treatment:
-
Culture cells on coverslips.
-
Treat the cells with 8-MOP or 5-MOP followed by UVA irradiation.
-
-
Fixation and Permeabilization:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody penetration.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody specific for this compound-DNA adducts.
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the fluorescent signal using a fluorescence microscope. The intensity and localization of the fluorescence correspond to the amount and distribution of this compound-DNA adducts.
-
Signaling Pathways and Experimental Workflows
The formation of this compound-DNA adducts triggers various cellular signaling pathways, primarily related to DNA damage response. The experimental workflow for studying these interactions is also crucial for reproducible research.
Caption: Experimental workflow for studying this compound-DNA photobinding.
The DNA damage induced by 8-MOP, particularly the formation of ICLs, is a potent trigger for the DNA damage response (DDR) pathway. The Ataxia Telangiectasia and Rad3-related (ATR) kinase plays a central role in sensing these lesions, leading to the activation of downstream effectors like p53, which can induce cell cycle arrest or apoptosis. This compound adducts can also be recognized and processed by the base excision repair (BER) pathway. Furthermore, some evidence suggests a DNA-independent mechanism of action for psoralens, involving a putative membrane receptor and modulation of the epidermal growth factor (EGF) receptor signaling pathway.
References
- 1. Detection of DNA-psoralen photoadducts in mammalian skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clickable this compound to directly quantify DNA interstrand crosslinking and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Psoralen-Protein Interactions: A Comparative Guide to Mass Spectrometry-Based Cross-Validation
For researchers, scientists, and drug development professionals, understanding the intricate dance between psoralens and their protein partners is crucial for unraveling disease mechanisms and developing novel therapeutics. Photo-cross-linking with psoralens, coupled with the analytical power of mass spectrometry (MS), offers a robust approach to covalently capture and identify these interactions. This guide provides a comparative overview of mass spectrometry-based methodologies for the cross-validation of psoralen-protein interactions, supported by experimental insights and data presentation.
Psoralens, a class of naturally occurring furocoumarins, are well-known for their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts. This photoreactivity is not limited to nucleic acids; psoralens can also form photoadducts with proteins, a phenomenon with significant biological implications.[1] The identification and characterization of these this compound-protein adducts are paramount for a comprehensive understanding of this compound's therapeutic and toxicological effects. Mass spectrometry has emerged as an indispensable tool for this purpose, enabling the precise identification of modified proteins and the specific amino acid residues involved in the interaction.
Comparative Analysis of Mass Spectrometry Approaches
While a direct head-to-head comparison of different MS platforms for the analysis of this compound-protein adducts is not extensively documented in the literature, we can draw parallels from the broader field of chemical cross-linking mass spectrometry (XL-MS) and photoaffinity labeling to evaluate potential workflows. The choice of mass spectrometry technique significantly impacts the sensitivity, resolution, and depth of analysis.
Table 1: Comparison of Mass Spectrometry Platforms for this compound-Protein Adduct Analysis
| Feature | High-Resolution Orbitrap MS (e.g., Q Exactive, Orbitrap Exploris) | Quadrupole Time-of-Flight (Q-TOF) MS | Ion Trap MS |
| Mass Accuracy | High (< 5 ppm) | High (5-10 ppm) | Moderate (10-100 ppm) |
| Resolution | Very High (>100,000) | High (20,000-60,000) | Low to Moderate |
| Sensitivity | High | High | Moderate |
| Fragmentation | HCD, CID, ETD, UVPD | CID, ETD | CID, ETD |
| Strengths | Confident identification of modified peptides and localization of modification sites.[2] | Good for both identification and quantification. | Cost-effective for routine identification. |
| Limitations | Higher instrument cost. | Lower resolution compared to Orbitrap. | Lower mass accuracy can lead to ambiguity. |
| Best Suited For | In-depth characterization of cross-linking sites and complex samples. | General proteomics and identification of abundant adducts. | Initial screening and identification of known adducts. |
Table 2: Comparison of Quantitative Proteomics Strategies for this compound-Protein Interaction Studies
| Strategy | Label-Free Quantification (LFQ) | Isobaric Tagging (e.g., TMT, iTRAQ) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | Compares peptide signal intensities across different LC-MS runs. | Chemically labels peptides with mass-balanced tags for multiplexing. | Metabolic labeling of proteins with "heavy" and "light" amino acids. |
| Advantages | Simple sample preparation, no labeling required. | High multiplexing capacity, accurate relative quantification. | High accuracy, low variability. |
| Disadvantages | Susceptible to run-to-run variation, requires robust data alignment. | Can have ratio compression issues, higher cost. | Limited to cell culture, can be expensive. |
| Application | Identifying differentially abundant this compound-adducted proteins between treated and untreated samples. | Comparing this compound-protein interactions across multiple conditions or time points. | Precisely quantifying changes in protein adduction in response to stimuli. |
Experimental Protocols
The successful identification of this compound-protein interactions via mass spectrometry relies on a meticulously executed experimental workflow. The following protocols are generalized from established photoaffinity labeling and cross-linking mass spectrometry procedures.
Protocol 1: this compound Photo-Cross-Linking in Live Cells
-
Cell Culture and this compound Treatment:
-
UVA Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess this compound.
-
Expose the cells to UVA light (typically 365 nm) for a defined period to induce covalent cross-linking between the this compound and interacting proteins. The UVA dose should be optimized to maximize cross-linking while minimizing cell damage.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the irradiated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the protein lysate by centrifugation.
-
-
Enrichment of this compound-Adducted Proteins (Optional but Recommended):
-
If a this compound analog with an affinity tag (e.g., biotin) is used, perform affinity purification (e.g., using streptavidin beads) to enrich for the cross-linked proteins. This step is crucial for identifying low-abundance interactors.
-
-
Protein Digestion:
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to search the MS/MS spectra against a protein sequence database to identify the this compound-modified peptides and their corresponding proteins. The mass shift corresponding to the this compound adduct must be specified in the search parameters.
-
Protocol 2: In Vitro this compound Photo-Cross-Linking with Purified Proteins
-
Incubation:
-
Incubate the purified protein of interest with the this compound derivative in a suitable buffer.
-
-
UVA Irradiation:
-
Expose the protein-psoralen mixture to UVA light to induce cross-linking.
-
-
Sample Preparation for MS:
-
Perform in-solution or in-gel digestion of the cross-linked protein.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS and identify the modified peptides as described above.
-
Visualizing Workflows and Pathways
Experimental Workflow
This compound-Modulated Signaling Pathways
Psoralens have been shown to influence various cellular signaling pathways, which can be a consequence of their interactions with key regulatory proteins.
Conclusion
The cross-validation of this compound-protein interactions using mass spectrometry is a powerful strategy for elucidating the molecular targets of these important compounds. While direct comparative studies are still emerging, the principles and workflows established in the broader fields of chemical proteomics and photoaffinity labeling provide a solid foundation for designing and executing these experiments. The combination of high-resolution mass spectrometry with appropriate quantitative strategies and robust experimental protocols will continue to shed light on the complex biological roles of psoralens, paving the way for new therapeutic interventions.
References
- 1. This compound-protein photochemistry--a forgotten field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appliedbiomics.com [appliedbiomics.com]
- 3. Binding of 8-methoxythis compound to human serum proteins and red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The binding of 8-methoxythis compound by human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein identification and characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Psoralen
This guide provides immediate safety protocols, personal protective equipment (PPE) requirements, and procedural steps for researchers, scientists, and drug development professionals handling Psoralen. Adherence to these guidelines is critical to mitigate health risks associated with this compound.
Hazard Identification and Summary
This compound is classified as a hazardous substance and requires careful handling.[1][2] It is harmful if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1][3] this compound is also a potent photosensitizing agent, making skin and eyes highly sensitive to ultraviolet (UV) light after exposure.[4]
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may cause serious health damage.[1][2][3] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] The material may accentuate pre-existing dermatitis.[2] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] If applied to the eyes, it can cause severe damage.[2] | Ocular Contact |
| STOT - Single Exposure | May cause respiratory irritation.[1][3] | Inhalation |
| Photosensitization | This compound makes skin and eyes sensitive to sunlight and UVA radiation for up to 24 hours after contact or ingestion.[4] | Dermal Contact, Ingestion |
Personal Protective Equipment (PPE) Requirements
A risk assessment should be conducted to determine the specific PPE needed for any procedure. The following table summarizes the minimum recommended PPE for handling this compound.
| Body Area | Required PPE | Specifications and Best Practices |
| Eye/Face | Chemical Safety Goggles or Glasses | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[1] A face shield may be required if there is a splash hazard. |
| Skin/Hands | Protective Gloves | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are commonly used. Always wash hands with soap and water after handling and before leaving the work area.[2][5] |
| Body | Protective Clothing | A lab coat or gown with long sleeves should be worn to protect the forearms.[1][2] Contaminated work clothes should be laundered separately before reuse.[2] |
| Respiratory | NIOSH-approved Respirator | A dust respirator or particle filter is recommended if dust or aerosols will be generated or if working outside of a certified chemical fume hood.[5] Avoid breathing dust.[3][5] |
Operational and Disposal Plans
This section provides step-by-step guidance for the safe handling, storage, and disposal of this compound.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area.[2] A certified chemical fume hood is recommended, especially when handling the powdered form, to prevent dust dispersion.
-
Ensure a safety shower and eye wash station are readily accessible and have been recently tested.
-
Avoid all personal contact with the chemical.[2] Do not eat, drink, or smoke in the handling area.[2]
-
-
Handling this compound :
-
Post-Handling and Decontamination :
-
After handling, wash hands and face thoroughly with soap and water.[5]
-
Decontaminate all work surfaces and equipment used during the procedure.
-
Remove and properly store or dispose of PPE. Contaminated clothing should be taken off and washed before reuse.
-
-
Special Photosensitivity Precaution :
-
After handling this compound, protect the skin and eyes from sunlight and other sources of UVA radiation (even through window glass) for at least 24 hours.[4] This is crucial as this compound makes the skin and eyes extremely sensitive to UV light.[4] If oral ingestion has occurred as part of a clinical protocol, protective glasses must be worn.[6]
-
Disposal Plan
-
Waste Material : All waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips), should be collected in a suitable, labeled, and sealed container.[2]
-
Disposal Method : Dispose of the waste container through an approved waste disposal plant.[1] Do not allow the product to enter drains or water courses.[3][5] Follow all local, state, and federal regulations for hazardous waste disposal.
Accidental Release Measures
-
Minor Spills :
-
Major Spills :
Visual Workflow for Safe Handling
Caption: A workflow diagram outlining the essential steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
